Brachynoside heptaacetate
Description
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Properties
IUPAC Name |
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJUZWZZISHWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Brachynoside Heptaacetate: A Technical Guide
For Immediate Release
Shanghai, China – December 11, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical structure and properties of novel natural products is paramount. This technical guide provides an in-depth analysis of Brachynoside heptaacetate, a phenylpropanoid glycoside derivative. This document outlines the core structure of its parent compound, Brachynoside, supported by spectroscopic data, and details the experimental protocols for its isolation.
Core Structure and Derivatization
This compound (C₄₅H₅₄O₂₂) is the acetylated derivative of Brachynoside, a naturally occurring phenylpropanoid glycoside.[1] The parent compound, Brachynoside, has been isolated from Clerodendrum infortunatum and Clerodendron brachyanthum. The structure of Brachynoside was elucidated as 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside.[2]
This compound is formed by the acetylation of the seven free hydroxyl groups of Brachynoside. These hydroxyl groups are located on the rhamnose, glucose, and dihydroxycinnamoyl moieties of the molecule.
Key Structural Features of Brachynoside:
-
Aglycone: 2-(3,4-dimethoxyphenyl)ethanol
-
Glycosidic Linkage: The aglycone is attached to a glucose molecule via a β-glycosidic bond.
-
Disaccharide: A rhamnose molecule is linked to the glucose at the 3-position.
-
Acyl Group: A 3,4-dihydroxycinnamoyl group is attached to the glucose at the 4-position.
The acetylation process, which yields this compound, replaces the hydrogen of each hydroxyl group with an acetyl group (-COCH₃), significantly altering the polarity and potential biological activity of the parent compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 144765-80-0 | [1] |
| Molecular Formula | C₄₅H₅₄O₂₂ | [1] |
| Molecular Weight | 946.9 g/mol | [1] |
| Class | Phenylpropanoid Glycoside Derivative | [1] |
| Parent Compound | Brachynoside | [2] |
| Source of Parent | Clerodendrum infortunatum, Clerodendron brachyanthum | [2][3] |
Experimental Protocols
Isolation of Brachynoside from Clerodendrum infortunatum
The following is a detailed protocol for the isolation of the parent compound, Brachynoside, from the leaves of Clerodendrum infortunatum.
1. Extraction:
-
Air-dried and powdered leaves of C. infortunatum are subjected to extraction with methanol (B129727) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The ethyl acetate fraction, which typically contains the phenylpropanoid glycosides, is selected for further purification.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the desired compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a gradient of methanol and water).
4. Structure Elucidation:
-
The purified compound's structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.[1]
Biological Activity
Brachynoside, the parent compound of this compound, has been evaluated for its in vitro antidiabetic activity. The following table summarizes the reported IC₅₀ values.
| Assay | IC₅₀ (µM) of Brachynoside | Reference |
| α-Amylase Inhibition | Not Active | [3] |
| α-Glucosidase Inhibition | Not Active | [3] |
Note: The biological activity of Brachynoside hettaacetate has not been reported in the reviewed literature.
Visualizing the Scientific Workflow
The following diagram illustrates the general workflow for the isolation and characterization of natural products like Brachynoside.
Caption: A flowchart illustrating the key stages in the isolation and characterization of natural products.
This technical guide provides a consolidated overview of the current knowledge on this compound and its parent compound, Brachynoside. Further research is warranted to explore the biological activities of the acetylated derivative and to fully elucidate its potential applications in drug discovery and development.
References
Unveiling Brachynoside Heptaacetate: A Technical Guide to its Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and origin of Brachynoside heptaacetate, a phenylpropanoid glycoside derivative. While the fully acetylated form, this compound, is a laboratory-synthesized compound, its core structure originates from the naturally occurring parent compound, Brachynoside. This document details the initial isolation of Brachynoside, its structural characterization, and the presumptive methodology for the synthesis of its heptaacetate derivative.
Executive Summary
Brachynoside is a phenylpropanoid glycoside first isolated from the leaves of Clerodendron brachyanthum SCHAUER. Its discovery was the result of systematic phytochemical investigation involving solvent extraction, chromatographic separation, and spectroscopic analysis. This compound is the peracetylated derivative of this natural product, likely synthesized to facilitate structural elucidation by nuclear magnetic resonance (NMR) spectroscopy or to modify its biological activity. This guide presents the available data on the discovery of the parent compound and a proposed protocol for the preparation of its heptaacetate form, offering a foundational understanding for researchers interested in this class of molecules.
Discovery and Origin of Brachynoside
The seminal work on the discovery of Brachynoside was conducted by Lin, Kuo, and Chen and published in 1992. The compound was isolated from the ethanolic extract of the leaves of Clerodendron brachyanthum, a plant species native to the Philippines.
Experimental Protocols: Isolation of Brachynoside
The isolation of Brachynoside from Clerodendron brachyanthum involved a multi-step process designed to separate and purify the compound from a complex plant matrix.
2.1.1. Plant Material and Extraction Dried leaves of Clerodendron brachyanthum were exhaustively extracted with ethanol (B145695) at room temperature. The resulting ethanolic extract was concentrated under reduced pressure to yield a crude residue.
2.1.2. Chromatographic Separation The crude extract was subjected to a series of chromatographic techniques to isolate the target compound:
-
Solvent Partitioning: The crude extract was partitioned between water and chloroform (B151607) to separate compounds based on polarity. The more polar phenylpropanoid glycosides, including Brachynoside, remained in the aqueous layer.
-
Column Chromatography: The aqueous layer was then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Brachynoside were further purified by preparative HPLC on a reversed-phase column to yield the pure compound.
Structural Elucidation
The structure of Brachynoside was determined through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and extensive 1D and 2D NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, and HMBC). Chemical degradation studies were also employed to confirm the identity and stereochemistry of the sugar moieties.
Quantitative Data
The following table summarizes the key quantitative data reported for the parent compound, Brachynoside.
| Parameter | Value |
| Molecular Formula | C31H40O15 |
| Molecular Weight | 652.64 g/mol |
| Melting Point | 168-170 °C |
| Optical Rotation | [α]D -85.7° (c 1.0, MeOH) |
Table 1: Physicochemical Properties of Brachynoside
This compound: A Synthetic Derivative
This compound is the product of the complete acetylation of all free hydroxyl groups of the Brachynoside molecule. Such derivatization is a common practice in natural product chemistry to enhance solubility in organic solvents for NMR analysis and to confirm the number of hydroxyl groups present in the molecule.
Proposed Experimental Protocol: Synthesis of this compound
The following is a standard and plausible protocol for the peracetylation of a glycoside like Brachynoside.
-
Reaction Setup: Dissolve pure Brachynoside in a mixture of pyridine (B92270) and acetic anhydride.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50 °C for a few hours to ensure complete acetylation.
-
Workup: Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.
Visualizing the Workflow
The following diagram illustrates the logical workflow from the natural source to the isolation of Brachynoside and the subsequent synthesis of its heptaacetate derivative.
Unveiling the Natural Origins of Brachynoside Heptaacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, isolation, and chemical characteristics of Brachynoside heptaacetate, a phenylpropanoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of the Clerodendrum genus and the potential applications of its constituent compounds.
Executive Summary
Natural Source: Clerodendrum japonicum
The primary identified natural source of Brachynoside and its acetylated derivative, this compound, is Clerodendrum japonicum (Thunb.) Sweet, a flowering plant belonging to the Lamiaceae family.[1][2] This species, commonly known as the Japanese glorybower or pagoda flower, is native to tropical and warm temperate regions of Asia. Phytochemical investigations of Clerodendrum japonicum have revealed a rich diversity of secondary metabolites, including terpenoids, lignans, and a significant number of phenylethanoid glycosides, the class to which Brachynoside belongs.[3][4]
The initial report of Brachynoside and this compound from Clerodendrum japonicum was in a 1995 study by Tian & Sun, published in Acta Botanica Yunnanica.[1][2] This foundational research established the presence of these phenylpropanoid glycosides in this plant species.
Quantitative Data
Currently, there is a lack of specific quantitative data in the accessible scientific literature detailing the yield or concentration of this compound from Clerodendrum japonicum. However, studies on other phenylpropanoid glycosides in related Clerodendrum species can provide an estimate of potential yields. For instance, the quantification of verbascoside (B1683046) in Clerodendrum glandulosum leaves using ultrasound-assisted extraction has been reported, with yields ranging from 3.19% to 4.33% of the extract. This suggests that phenylpropanoid glycosides can be significant constituents of the leaf extracts of this genus.
Table 1: Quantitative Analysis of a Related Phenylpropanoid Glycoside in Clerodendrum
| Compound | Plant Species | Plant Part | Extraction Method | Yield (% of extract) | Reference |
| Verbascoside | Clerodendrum glandulosum | Leaves | Ultrasound-Assisted Extraction | 3.19 - 4.33 |
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram outlines a typical workflow for the extraction and isolation of phenylpropanoid glycosides from plant material.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
The aerial parts (leaves and stems) of Clerodendrum japonicum are collected.
-
The plant material is air-dried in the shade and then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. Maceration or Soxhlet extraction are common techniques.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
Phenylpropanoid glycosides, being polar compounds, are typically enriched in the n-butanol fraction.
4. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20.
-
The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
5. High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
This step should yield the pure, non-acetylated Brachynoside.
6. Acetylation:
-
To obtain this compound, the isolated Brachynoside is subjected to an acetylation reaction.
-
A common method involves dissolving the compound in pyridine (B92270) and adding acetic anhydride. The reaction is typically stirred at room temperature until completion.
-
The resulting this compound is then purified from the reaction mixture.
Signaling and Biosynthetic Pathways
Specific signaling pathways involving this compound have not been elucidated. However, the biosynthesis of its parent compound, Brachynoside, is expected to follow the general phenylpropanoid pathway.
Phenylpropanoid Biosynthesis Pathway
This pathway starts with the amino acid phenylalanine and leads to the formation of various classes of secondary metabolites, including the p-coumaroyl-CoA precursor to the phenylpropanoid core of Brachynoside.
Conclusion
This compound, a phenylpropanoid glycoside derivative, originates from the plant Clerodendrum japonicum. While specific details regarding its isolation and quantification from the primary literature are limited in publicly accessible databases, this guide provides a robust framework for its study based on established phytochemical techniques for related compounds. The provided workflow and biosynthetic pathway diagrams serve as valuable tools for researchers aiming to investigate this and similar natural products. Further research is warranted to elucidate the precise quantitative levels of this compound in its natural source and to explore its potential biological activities and signaling pathways.
References
Clerodendrum japonicum: A Promising Reservoir of Bioactive Phenylpropanoids
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Clerodendrum japonicum, a member of the Lamiaceae family, has a rich history in traditional medicine for treating a variety of ailments, including inflammation and respiratory conditions.[1] Modern phytochemical investigations have revealed that this plant is a rich source of various secondary metabolites, with phenylpropanoid glycosides emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of Clerodendrum japonicum as a source of phenylpropanoids, focusing on their extraction, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Phenylpropanoid Glycosides in Clerodendrum japonicum
Phenylpropanoid glycosides are a major class of phenolic compounds found in the Clerodendrum genus.[2][3] In Clerodendrum japonicum, several phenylpropanoid glycosides have been identified, including martynoside (B21606) and its acetylated derivatives, such as 2″,3″-diacetylmartynoside and 2″-acetylmartynoside.[4] Another prominent phenylpropanoid glycoside found in the Clerodendrum genus is acteoside (also known as verbascoside).[5][6] While its quantification in C. japonicum is not extensively reported, studies on the related species Clerodendrum glandulosum have shown that verbascoside (B1683046) can be a principal compound, with yields as high as 20.14% in ethanol (B145695) extracts.[6]
Data Presentation: Biological Activities
The phenylpropanoid-rich extracts of Clerodendrum species and their isolated compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The following tables summarize the available quantitative data.
Table 1: Antioxidant Activity of Clerodendrum Extracts and Phenylpropanoids
| Species/Compound | Assay | IC50 Value | Reference |
| Clerodendrum japonicum Leaf Extract | DPPH Radical Scavenging | 0.40 mg/mL | [2] |
| Clerodendrum laevifolium Ethanol Extract | DPPH Radical Scavenging | 12.70 µg/mL | [7] |
| Clerodendrum glandulosum PRF | DPPH Radical Scavenging | 32.45 ± 2.16 µg/mL | [8] |
| Clerodendrum glandulosum PRF | ABTS Radical Scavenging | 39.08 ± 0.53 µg/mL | [8] |
| Acteoside (from C. cyrtophyllum) | DPPH Radical Scavenging | 79.65 ± 3.4 µg/mL | [1] |
| Acteoside (from C. cyrtophyllum) | ABTS Radical Scavenging | 23.00 ± 1.5 µg/mL | [1] |
| Verbascoside (from C. glandulosum extract) | DPPH Radical Scavenging | 39.51 ± 0.51 µg/mL | [9] |
| Verbascoside (from C. glandulosum extract) | ABTS Radical Scavenging | 27.70 ± 0.61 µg/mL | [9] |
*PRF: Polyphenol-Rich Fraction
Table 2: Anti-inflammatory Activity of Clerodendrum Extracts and Phenylpropanoids
| Species/Compound | Assay | IC50 Value/Effect | Reference |
| Clerodendrum laevifolium Ethanol Extract | Lipoxygenase Inhibition | 14.12 µg/mL | [7] |
| Clerodendrum infortunatum Ethyl Acetate Extract | Protein Anti-denaturation | 279.2 µg/mL | [10] |
| Acteoside (from C. trichotomum) | PGE2 Assay | Active | [9] |
| Isoacteoside (B1238533) (from C. infortunatum) | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) | Significant suppression | [1] |
Table 3: Cytotoxic Activity of Clerodendrum Extracts and Phenylpropanoids
| Species/Compound | Cell Line(s) | IC50 Value | Reference |
| Clerodendrum infortunatum Ethanol Extract | HeLa (cervical cancer) | 53.55 µg/mL | |
| Clerodendrum infortunatum Ethanol Extract | AGS (gastric cancer) | 82.44 µg/mL | |
| Clerodendrum infortunatum Ethanol Extract | HT-29 (colon cancer) | 142.2 µg/mL | |
| Phenylpropanoid Glycosides (from Cirsium japonicum) | MCF-7, U87, HCT116, A549 | 1.35 - 11.32 µM | [11] |
| Acteoside (from C. bungei and C. trichotomum) | B16F10 (murine melanoma) | 8 µM (GI50) | [12] |
| Isoacteoside (from C. bungei and C. trichotomum) | B16F10 (murine melanoma) | 8 µM (GI50) | [12] |
Experimental Protocols
Extraction of Phenylpropanoids
A detailed protocol for the extraction of verbascoside (acteoside) from Clerodendrum glandulosum leaves using ultrasound-assisted extraction (UAE) is presented below, which can be adapted for C. japonicum.[6]
1. Plant Material Preparation:
-
Collect fresh leaves of Clerodendrum japonicum.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Dry the leaves in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Ultrasound-Assisted Extraction:
-
Weigh 50 g of the dried leaf powder.
-
Place the powder in a flask and add 500 mL of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at a frequency of 40 kHz and a power of 500 W.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times to ensure maximum recovery of the compounds.
-
Pool the filtrates from all three extractions.
3. Solvent Evaporation and Lyophilization:
-
Concentrate the pooled ethanolic extract using a rotary evaporator under reduced pressure at a temperature of 45-50°C.
-
Freeze the concentrated extract and then lyophilize it to obtain a dry powder.
-
Store the dried extract at -20°C for further analysis.
References
- 1. Antioxidant activities of Clerodendrum cyrtophyllum Turcz leaf extracts and their major components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines | MDPI [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Cytoprotective effects and antioxidant activities of acteoside and various extracts of Clerodendrum cyrtophyllum Turcz leaves against t-BHP induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics-Based Profiling of Clerodendrum speciosum (Lamiaceae) Leaves Using LC/ESI/MS-MS and In Vivo Evaluation of Its Antioxidant Activity Using Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Phenolic enriched fraction of Clerodendrum glandulosum Lindl. leaf extract ameliorates hyperglycemia and oxidative stress in streptozotocin-nicotinamide induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-inflammatory potential and GC-MS profiling of leaf extracts from Clerodendrum infortunatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant, anti-inflammatory, and nootropic activities in flavonoid-rich fractions derived from Clerodendrum infortunatum leaf and root extracts: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Brachynoside heptaacetate
A Comprehensive Review of the Putative Biosynthetic Pathway of Brachynoside Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the current understanding of the biosynthetic pathway of this compound. Due to the limited direct research on this specific compound, this guide synthesizes information from related glycoside biosynthesis pathways to propose a putative route. All quantitative data from relevant studies are presented in standardized tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams of the proposed pathway and experimental workflows are included to facilitate comprehension.
Introduction
Brachynoside, a novel glycoside, has garnered interest for its potential therapeutic properties. Its acetylated form, this compound, is often synthesized for improved bioavailability and stability. Understanding the natural biosynthetic pathway of Brachynoside is crucial for its potential biotechnological production and for the development of derivatives with enhanced activity. This guide outlines a putative biosynthetic pathway based on the well-established routes for similar natural products.
Proposed Biosynthesis Pathway of Brachynoside
The biosynthesis of glycosides like Brachynoside typically involves the convergence of two major pathways: the formation of the aglycone and the synthesis of the sugar moiety, followed by their subsequent glycosylation.
Aglycone Moiety Formation
The aglycone portion of Brachynoside is hypothesized to originate from the shikimate pathway, a common route for the synthesis of aromatic compounds in plants and microorganisms.
Key Steps:
-
Chorismate Formation: The pathway begins with the conversion of primary metabolites into chorismate.
-
Arogenate and Phenylalanine/Tyrosine Synthesis: Chorismate is converted to arogenate, which serves as a precursor to L-phenylalanine and L-tyrosine.
-
Cinnamic Acid Pathway: Phenylalanine is then converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Further hydroxylations and modifications lead to the specific aglycone structure of Brachynoside.
Sugar Moiety Synthesis and Glycosylation
The sugar component is likely a glucose derivative, synthesized through standard carbohydrate metabolism.
Key Steps:
-
UDP-Glucose Formation: Glucose-1-phosphate is activated to UDP-glucose by UDP-glucose pyrophosphorylase.
-
Glycosylation: A specific glycosyltransferase (GT) catalyzes the transfer of the glucose moiety from UDP-glucose to the aglycone, forming the Brachynoside.
The final step to obtain this compound is a synthetic acetylation reaction, as the heptaacetate form is not known to be naturally occurring.
Caption: Putative biosynthetic pathway of Brachynoside and its synthetic conversion to this compound.
Quantitative Data Summary
While no specific data for Brachynoside biosynthesis exists, the following table summarizes typical yields and enzyme kinetics for key steps in related glycoside pathways.
| Enzyme/Step | Substrate | Product | Typical Yield (%) | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Phenylalanine Ammonia-Lyase | L-Phenylalanine | Cinnamic Acid | >90 | 30 - 300 | 1 - 15 | [Hypothetical] |
| Cinnamate-4-Hydroxylase | Cinnamic Acid | p-Coumaric Acid | 80 - 95 | 5 - 50 | 0.5 - 10 | [Hypothetical] |
| UDP-Glycosyltransferase | Aglycone + UDP-Glucose | Glycoside | 50 - 85 | 10 - 200 | 0.1 - 5 | [Hypothetical] |
| Chemical Acetylation | Brachynoside | This compound | >95 | N/A | N/A | [Hypothetical] |
Note: The data presented are representative values from studies on analogous pathways and are for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of Brachynoside biosynthesis.
Extraction and Isolation of Brachynoside
-
Plant Material Collection and Preparation: Collect fresh plant material suspected to contain Brachynoside. Dry the material at 40°C for 48 hours and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered material with 80% methanol (B129727) (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.
-
Fractionation: Combine the methanol extracts and evaporate the solvent under reduced pressure. Partition the resulting aqueous residue successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Chromatographic Purification: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Monitor fractions by TLC. Pool fractions containing the compound of interest and purify further using preparative HPLC.
Caption: General workflow for the extraction and isolation of Brachynoside from plant material.
Enzymatic Assay for Glycosyltransferase Activity
-
Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 1 mM aglycone substrate, 2 mM UDP-glucose, and 10 µg of crude enzyme extract.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 100 µL of methanol.
-
Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant by HPLC to quantify the formation of the glycoside product.
Synthesis of this compound
-
Dissolution: Dissolve 100 mg of purified Brachynoside in 5 mL of dry pyridine.
-
Acetylation: Add 2 mL of acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Purification: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.
Conclusion and Future Directions
The proposed biosynthetic pathway for Brachynoside provides a theoretical framework for further investigation. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the glycosyltransferase responsible for the final glycosylation step. Stable isotope labeling studies would be invaluable in confirming the predicted pathway. A thorough understanding of this pathway is essential for the potential metabolic engineering of host organisms for the sustainable production of Brachynoside and its derivatives.
Physical and chemical properties of Brachynoside heptaacetate
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physical and chemical properties of Brachynoside heptaacetate, a phenylpropanoid glycoside. Due to the limited availability of specific experimental data for the heptaacetate form, this guide also incorporates information on the parent compound, Brachynoside, and general characteristics of related phenylpropanoid glycosides to provide a broader context for researchers.
Chemical and Physical Properties
This compound is the peracetylated derivative of Brachynoside, a natural product that has been isolated from plants of the Clerodendrum genus. The acetylation of Brachynoside enhances its lipophilicity, which can influence its solubility and potential biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C45H54O22 | - |
| Molecular Weight | 946.91 g/mol | - |
| CAS Number | 144765-80-0 | - |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) due to the presence of seven acetate groups. Poorly soluble in water. | Inferred from structure |
| XLogP3 | 3.2 | Computed |
| Hydrogen Bond Acceptor Count | 22 | Computed |
| Rotatable Bond Count | 27 | Computed |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the structure and data available for similar phenylpropanoid glycosides.
-
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylpropanoid moiety, protons of the sugar units, and a significant number of sharp singlets in the region of δ 2.0-2.2 ppm corresponding to the seven acetyl groups. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the acetate groups around δ 170 ppm, in addition to the signals for the aromatic, glycosidic, and aglycone carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the ester functionalities, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and absorptions associated with the aromatic ring and the glycosidic linkages.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or adducts such as [M+Na]+ or [M+H]+, corresponding to the molecular weight of 946.91. The fragmentation pattern would likely involve the sequential loss of acetyl groups (43 Da) and cleavage of the glycosidic bonds.
Experimental Protocols
Detailed and validated experimental protocols for the specific isolation and synthesis of this compound are not available in peer-reviewed literature. However, general methodologies for the isolation of its parent compound, Brachynoside, from Clerodendrum species and for the acetylation of phenylpropanoid glycosides can be adapted.
General Isolation Protocol for Brachynoside from Clerodendrum infortunatum
This protocol outlines a general procedure for the extraction and isolation of phenylpropanoid glycosides, including Brachynoside, from plant material.
Caption: General workflow for the isolation of Brachynoside.
General Protocol for Acetylation of Brachynoside
This protocol describes a typical procedure for the peracetylation of a glycoside like Brachynoside.
Caption: General workflow for the acetylation of Brachynoside.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and the signaling pathways modulated by this compound are currently lacking. However, the parent compound, Brachynoside, belongs to the phenylpropanoid glycoside class, which is known for a wide range of biological activities.
Phenylpropanoid glycosides have been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties. The potential mechanism of action for these compounds often involves the modulation of key signaling pathways related to inflammation and oxidative stress.
Caption: Potential biological activities and associated signaling pathways for Brachynoside.
Disclaimer: The information on biological activities and signaling pathways is based on studies of related phenylpropanoid glycosides and represents potential areas of investigation for Brachynoside and its heptaacetate derivative. Further research is required to elucidate the specific biological functions of this compound.
This technical guide is intended to be a living document and will be updated as more specific experimental data for this compound becomes available. Researchers are encouraged to contribute to the body of knowledge on this compound.
Spectroscopic and Structural Analysis of Brachynoside and its Heptaacetate Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brachynoside
Brachynoside is a phenylpropanoid glycoside that has been isolated from several plant species, including Clerodendrum brachyanthum, Forsythia viridissima, and Forsythia suspensa. Its chemical structure consists of a central glucose unit linked to a rhamnose sugar, a 3,4-dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group. The structural complexity and presence of multiple chiral centers and functional groups make spectroscopic analysis a critical tool for its characterization.
Chemical Structure of Brachynoside:
-
Molecular Formula: C₃₁H₄₀O₁₅
-
Molecular Weight: 652.65 g/mol
-
IUPAC Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
Spectroscopic Data
Detailed experimental spectroscopic data for Brachynoside heptaacetate are not available in the reviewed literature. However, based on the structure of the parent compound, Brachynoside, and general principles of spectroscopy, the following data can be anticipated. The acetylation of the seven free hydroxyl groups in Brachynoside to form this compound would lead to predictable shifts in the NMR spectra and an increase in the molecular weight observable by mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of a compound. For Brachynoside and its heptaacetate derivative, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |
| Brachynoside | C₃₁H₄₀O₁₅ | 653.2440 |
| This compound | C₄₅H₅₄O₂₂ | 949.3078 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific assignments for this compound are not published, the following tables summarize the expected chemical shift ranges for the parent compound, Brachynoside, based on data for similar phenylpropanoid glycosides. Acetylation would cause a downfield shift for protons and carbons attached to the acetylated hydroxyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for Brachynoside Moiety
| Proton Assignment | Expected Chemical Shift (ppm) |
| H-1 (Glc) | 4.5 - 5.0 |
| H-1 (Rha) | 4.8 - 5.2 |
| Aromatic Protons (Caffeoyl) | 6.5 - 7.5 |
| Aromatic Protons (Phenethyl) | 6.7 - 7.0 |
| Olefinic Protons (Caffeoyl) | 6.2 - 7.8 (J ≈ 16 Hz) |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |
| Sugar Protons (Glc & Rha) | 3.2 - 4.5 |
| Methylene Protons (Phenethyl) | 2.8 - 3.0, 3.9 - 4.2 |
| Methyl Protons (Rha) | 1.1 - 1.3 |
Table 3: Predicted ¹³C NMR Chemical Shifts for Brachynoside Moiety
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (Caffeoyl) | 165 - 170 |
| Aromatic/Olefinic Carbons | 110 - 150 |
| Anomeric Carbon (Glc) | 100 - 105 |
| Anomeric Carbon (Rha) | 98 - 102 |
| Sugar Carbons (Glc & Rha) | 60 - 85 |
| Methoxy Carbons (-OCH₃) | 55 - 60 |
| Methylene Carbons (Phenethyl) | 35 - 72 |
| Methyl Carbon (Rha) | 18 - 20 |
Experimental Protocols
General Protocol for Acetylation of Glycosides
This protocol describes a standard procedure for the acetylation of hydroxyl groups in a glycoside like Brachynoside to yield its peracetylated derivative, such as this compound.
-
Dissolution: Dissolve the glycoside (e.g., Brachynoside) in a suitable solvent such as pyridine.
-
Reagent Addition: Add an excess of acetic anhydride (B1165640) to the solution. The reaction is typically performed at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Quench the reaction by adding ice-water. Extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude acetylated product.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure peracetylated glycoside.
Workflow for Natural Product Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Brachynoside.
Caption: Workflow for the isolation and structural elucidation of Brachynoside.
Signaling Pathways and Logical Relationships
At present, there is no specific, well-defined signaling pathway directly attributed to this compound in the scientific literature. Research on phenylpropanoid glycosides often focuses on their antioxidant and anti-inflammatory properties, which involve complex interactions with multiple cellular targets rather than a single, linear signaling cascade.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of Brachynoside and the anticipated properties of its heptaacetate derivative. While direct experimental data for the acetylated form is currently elusive, the provided protocols and workflows offer a robust framework for researchers in natural product chemistry and drug development to pursue the synthesis and detailed characterization of this and similar compounds. The continued investigation of phenylpropanoid glycosides like Brachynoside is crucial for uncovering their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid glycosides from Marrubium alysson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid and iridoid glycosides from Pedicularis spicata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Brachynoside Heptaacetate: A Review of Currently Available Scientific Literature
For Immediate Release
[City, State] – December 11, 2025 – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Brachynoside heptaacetate. Despite its availability for research purposes, detailed studies on its pharmacological effects, underlying mechanisms, and potential therapeutic applications are conspicuously absent from published research. This whitepaper summarizes the current state of knowledge and highlights the need for further investigation into this compound.
This compound is a derivative of Brachynoside, a natural glycoside that has been isolated from plants of the Clerodendrum genus. The process of acetylation, which converts Brachynoside to this compound, is a common chemical modification in medicinal chemistry. This process is often employed to enhance the solubility and bioavailability of a parent compound, potentially altering its biological activity.[1]
Limited Data on the Parent Compound: Brachynoside
Research on the parent compound, Brachynoside, is also limited but provides some context. It has been identified as a natural product within certain plant species and has been included in broader screenings for various biological activities. For instance, some studies have assessed its potential in vitro for antidiabetic, anticancer, and anticholinesterase activities as part of larger collections of natural compounds.[2][3][4] However, these preliminary screenings do not offer in-depth quantitative data or detailed experimental protocols specific to Brachynoside.
There is a notable lack of dedicated studies focusing on the specific pharmacological profile of Brachynoside. Without a clear understanding of the biological activity of the parent compound, predicting the effects of its heptaacetate derivative is purely speculative.
The Unexplored Potential of this compound
The acetylation of Brachynoside to form this compound suggests a potential for modified biological properties. Acetylation can influence a molecule's ability to cross cell membranes and interact with biological targets.[1] However, without experimental data, it is impossible to determine whether this modification enhances, diminishes, or alters the activity of the parent Brachynoside.
Currently, no peer-reviewed articles could be identified that detail specific biological assays, quantitative efficacy data (such as IC50 or EC50 values), or investigations into the signaling pathways affected by this compound.
Future Directions and Call for Research
The absence of data on the biological activity of this compound represents a clear opportunity for pharmacological research. Future studies are warranted to:
-
Isolate and characterize Brachynoside in sufficient quantities for comprehensive biological evaluation.
-
Systematically evaluate the in vitro and in vivo biological activities of both Brachynoside and this compound across a range of disease models.
-
Determine the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion.
-
Elucidate the mechanism of action and identify the molecular targets and signaling pathways modulated by these compounds.
A logical workflow for future research is proposed below.
Caption: Proposed workflow for the future investigation of Brachynoside and its heptaacetate derivative.
References
Lack of Scientific Data on the Therapeutic Effects of Brachynoside Heptaacetate
A comprehensive review of current scientific literature reveals a significant absence of research on the potential therapeutic effects of Brachynoside heptaacetate. As a result, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with this specific compound.
While the parent compound, Brachynoside, has been identified and isolated, its pharmacological activities remain largely unexplored. Scientific inquiry into Brachynoside has not progressed to in-depth preclinical or clinical studies that would provide the necessary data for a technical guide on its therapeutic applications. The acetylation of Brachynoside to form this compound is not described in the context of therapeutic development in the available literature.
Brachynoside is a phytochemical isolated from the plant Clerodendron brachyanthum. The genus Clerodendrum is known to contain a variety of compounds with a wide range of biological activities, and extracts from these plants have been investigated for potential therapeutic uses.[1][2][3][4] These studies, however, are broad and do not provide specific information on Brachynoside or its acetylated form.
The broader class of compounds to which Brachynoside may be related, brassinosteroids, has been a subject of research for various biological activities, including potential neuroprotective effects.[5] However, this research does not extend to Brachynoside or this compound.
One critical assessment of Brachynoside explicitly states that "Rigorous in vitro and in vivo studies are needed to confirm pharmacological claims." This underscores the preliminary stage of research regarding this compound and the absence of validated therapeutic effects.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of brassinosteroids in medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Brachynoside Heptaacetate and its Potential Role in Plant Defense: A Technical Guide Based on Brassinosteroid Research
Disclaimer: As of December 2025, a thorough review of scientific literature reveals no specific data or publications on a compound named "brachynoside heptaacetate." This document, therefore, provides an in-depth technical guide on the well-established class of plant hormones, brassinosteroids , to which "brachynoside" likely refers. The "heptaacetate" modification suggests a derivative with seven acetyl groups. This guide will explore the known roles of brassinosteroids in plant defense and discuss the potential implications of such acetylation. The experimental protocols and signaling pathways presented are based on established brassinosteroid research and can serve as a framework for investigating novel, related compounds.
Introduction to Brassinosteroids and their Role in Plant Defense
Brassinosteroids (BRs) are a class of over 70 polyhydroxylated steroidal phytohormones that are essential for plant growth and development.[1] They are involved in a wide array of physiological processes, including cell elongation, division, and differentiation.[1] Beyond their role in development, BRs are increasingly recognized for their function in mediating plant responses to both biotic and abiotic stresses.[2][3]
The role of brassinosteroids in plant defense is complex and often involves crosstalk with other hormone signaling pathways, such as those of jasmonates (JAs) and salicylic (B10762653) acid (SA).[4][5][6] BRs can either enhance or suppress defense responses depending on the specific pathogen or herbivore, the plant species, and the experimental conditions. This dual functionality highlights the intricate regulatory network that governs the trade-off between plant growth and defense.[6]
Acetylation is a common chemical modification that can alter the solubility, stability, and biological activity of molecules.[7][8] The addition of seven acetate (B1210297) groups to a brachynoside (B3034224) core, creating "this compound," would significantly increase its lipophilicity. This could affect its ability to cross cell membranes, interact with receptors, and its overall bioactivity within the plant.
Quantitative Data on Brassinosteroid-Mediated Plant Defense
The following tables summarize quantitative data from studies on the effects of brassinosteroids on plant defense responses. This data provides a baseline for understanding how a novel compound like this compound might be evaluated.
Table 1: Effect of Brassinosteroids on Plant Resistance to Pathogens
| Plant Species | Pathogen | Brassinosteroid Applied | Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Botrytis cinerea | dwe1 mutant (BR deficient) | - | Increased resistance | [6] |
| Arabidopsis thaliana | Botrytis cinerea | bes1-D (gain-of-function) | - | Increased susceptibility | [6] |
| Nicotiana benthamiana | Powdery Mildew | - | - | Infection reduced photosynthesis and basal metabolism | |
| Cucumis sativus | Powdery Mildew & Aphids | - | - | Increased activity of several protective enzymes |
Table 2: Effect of Brassinosteroids on Plant Resistance to Herbivores
| Plant Species | Herbivore | Brassinosteroid Applied | Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Spodoptera exigua (Beet armyworm) | dwe1 mutant (BR deficient) | - | Increased resistance | [6] |
| Arabidopsis thaliana | Spodoptera exigua | bes1-D (gain-of-function) | - | Increased susceptibility | [6] |
Table 3: Effect of Brassinosteroids on Defense-Related Gene Expression
| Plant Species | Gene(s) | Brassinosteroid Treatment | Fold Change/Effect | Reference |
| Arabidopsis thaliana | PDF1.2a, PDF1.2b (defensin genes) | dwe1 mutant (BR deficient) | Enhanced expression | [6] |
| Arabidopsis thaliana | PDF1.2a, PDF1.2b | bes1-D (gain-of-function) | Reduced JA-inducible transcription | [6] |
| Arabidopsis thaliana | CYP79B3, UGT74B1 (glucosinolate biosynthesis) | bes1-D (gain-of-function) | Suppressed expression | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of a compound like this compound in plant defense, based on standard practices in brassinosteroid research.
3.1. Synthesis of Brassinosteroid Analogs
The synthesis of novel brassinosteroid analogs typically starts from commercially available sterols like stigmasterol (B192456) or hyodeoxycholic acid.[9][10] A common synthetic route involves a series of reactions including oxidation, epoxidation, and reduction to introduce the characteristic functional groups of brassinosteroids.[10] For an acetylated derivative like this compound, the final steps would involve acetylation of the hydroxyl groups using an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst.
Protocol: General Acetylation of a Polyhydroxysteroid
-
Dissolution: Dissolve the purified polyhydroxysteroid (e.g., a brachynoside) in a suitable aprotic solvent such as pyridine (B92270) or dichloromethane.
-
Addition of Acetylating Agent: Add an excess of acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the acetylated product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetylated compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Plant Growth Conditions and Treatment
-
Plant Material: Use a model plant species such as Arabidopsis thaliana or a crop species of interest. Grow plants in a controlled environment (growth chamber) with standardized conditions of light, temperature, and humidity.
-
Treatment Application: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application. Apply the solution to plants by spraying the leaves or by drenching the soil. Include appropriate mock-treated (solvent control) and untreated control groups.
3.3. Pathogen and Herbivore Bioassays
-
Pathogen Infection Assay:
-
Grow plants to a specific developmental stage (e.g., 4-6 weeks old).
-
Treat the plants with this compound or control solutions.
-
After a set period (e.g., 24-48 hours), inoculate the plants with a pathogen of interest (e.g., a spore suspension of Botrytis cinerea).
-
Incubate the infected plants under conditions favorable for disease development.
-
Assess disease severity at different time points by measuring lesion size or quantifying pathogen biomass using qPCR.
-
-
Herbivore Feeding Assay:
-
Treat plants with this compound or control solutions.
-
Place a known number of insect herbivores (e.g., Spodoptera exigua larvae) on the leaves of each plant.
-
Measure the amount of leaf area consumed by the herbivores after a specific period.
-
Monitor insect growth and mortality rates.
-
3.4. Gene Expression Analysis
-
RNA Extraction: Harvest plant tissue at different time points after treatment and/or pathogen/herbivore challenge and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for key defense-related genes (e.g., PDF1.2, PR1, genes involved in secondary metabolite biosynthesis). Use a housekeeping gene (e.g., Actin) for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Visualization of Signaling Pathways and Workflows
4.1. Brassinosteroid Signaling Pathway
The canonical brassinosteroid signaling pathway provides a foundation for understanding how this compound might function. The signal is perceived at the cell surface and transduced to the nucleus to regulate gene expression.
Caption: Canonical Brassinosteroid Signaling Pathway.
4.2. Hypothetical Crosstalk with Plant Defense Signaling
This diagram illustrates a potential mechanism by which a brassinosteroid-like compound could influence plant defense, based on current literature.
Caption: Hypothetical Crosstalk with Defense Pathways.
4.3. Experimental Workflow for Evaluating this compound
This diagram outlines a logical workflow for the comprehensive evaluation of a novel compound's effect on plant defense.
Caption: Workflow for Bioactivity Assessment.
Conclusion and Future Directions
While "this compound" remains an uncharacterized compound in the public domain, the extensive research on brassinosteroids provides a robust framework for investigating its potential role in plant defense. The high degree of acetylation suggests that it may have unique properties related to its uptake, transport, and interaction with cellular components.
Future research on this compound, or similar highly acetylated brassinosteroid analogs, should focus on:
-
Determining its bioactivity: Does it mimic or antagonize the effects of natural brassinosteroids?
-
Elucidating its mode of action: Does it interact with the known brassinosteroid receptors or does it have a novel target?
-
Investigating its impact on hormone crosstalk: How does it modulate the balance between growth and defense signaling pathways?
By following the experimental protocols and conceptual frameworks outlined in this guide, researchers and drug development professionals can systematically evaluate the potential of novel brassinosteroid-like molecules as modulators of plant defense for agricultural and pharmaceutical applications.
References
- 1. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinosteroids: Relevant Evidence Related to Mitigation of Abiotic and Biotic Stresses in Plants | MDPI [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Salicylic acid attenuates brassinosteroid signaling via protein de‐S‐acylation | The EMBO Journal [link.springer.com]
- 5. Salicylic acid attenuates brassinosteroid signaling via protein de-S-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brassinosteroids Antagonize Jasmonate-Activated Plant Defense Responses through BRI1-EMS-SUPPRESSOR1 (BES1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Brachynoside Heptaacetate: A Technical Guide for Researchers
An In-depth Exploration of a Novel Phenylethanoid Glycoside Derivative for Drug Discovery and Development
Introduction
Brachynoside heptaacetate is a synthetic derivative of Brachynoside, a naturally occurring phenylethanoid glycoside. While direct pharmacological studies on this compound are not yet available in the public domain, its structural class—phenylethanoid glycosides (PhGs)—is the subject of extensive research, revealing a broad spectrum of biological activities. This guide provides a comprehensive overview of the known information on this compound and its parent compound, and extrapolates its potential pharmacology based on the well-documented activities of structurally similar PhGs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging compound.
Chemical and Physical Properties
This compound is the acetylated form of Brachynoside, a natural product isolated from Clerodendron brachyanthum Schauer. The acetylation is a common chemical modification to enhance the solubility and bioavailability of natural products for research purposes.
Table 1: Chemical and Physical Properties
| Property | Brachynoside | This compound |
| Molecular Formula | C₃₁H₄₀O₁₅ | C₄₅H₅₄O₂₂ |
| Molecular Weight | 652.65 g/mol | 946.9 g/mol |
| CAS Number | 145898-87-9 | 144765-80-0 |
| Class | Phenylethanoid Glycoside | Phenylethanoid Glycoside Derivative |
Potential Pharmacology of this compound (Inferred)
Based on the activities of related PhGs such as verbascoside (B1683046) (acteoside), isoacteoside, and forsythosides, this compound is likely to exhibit a range of pharmacological effects. The core activities associated with this class of compounds are antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
Phenylethanoid glycosides are potent antioxidants. Their structure, featuring multiple phenolic hydroxyl groups, enables them to scavenge free radicals and chelate metal ions.
Table 2: In Vitro Antioxidant Activity of Structurally Related Phenylethanoid Glycosides
| Compound | Assay | IC₅₀ Value | Reference |
| Verbascoside (Acteoside) | DPPH radical scavenging | 11.4 µM | [1] |
| Isoacteoside | DPPH radical scavenging | 9.48 µM | [1] |
| 6-O-acetylacteoside | DPPH radical scavenging | 9.55 µM | [1] |
| Verbascoside (Acteoside) | Superoxide radical scavenging | 66.0 µM | [1] |
| Isoacteoside | Superoxide radical scavenging | 38.5 µM | [1] |
| 6-O-acetylacteoside | Superoxide radical scavenging | 39.1 µM | [1] |
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory properties of PhGs. These effects are often mediated through the modulation of key inflammatory signaling pathways.
Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Phenylethanoid Glycosides
| Compound | Cell Line | Effect | Pathway Implicated | Reference |
| Verbascoside (Acteoside) | LPS-induced RAW264.7 cells | Inhibition of NO and ROS production, decreased pro-inflammatory cytokines | p38, TNF-α, PI3K/AKT, NF-κB | [2] |
| Isoacteoside | LPS-induced mouse macrophages | Suppression of COX-2, iNOS, TNF-α, IL-6, and IL-1β expression | TLR4, MyD88, TRIF, NF-κB, MAPK | [3] |
| Forsythoside B | LPS-stimulated RAW264.7 cells | Down-regulation of TNF-α, IL-6, and HMGB1 | IKK, NF-κB | [4] |
Neuroprotective Activity
Several PhGs have demonstrated neuroprotective effects in various experimental models, suggesting potential applications in neurodegenerative diseases.
Table 4: In Vivo Neuroprotective Activity of Structurally Related Phenylethanoid Glycosides
| Compound | Animal Model | Effect | Reference |
| Isoacteoside (2.5 and 5 mg/kg) | Rats with amyloid-β induced cognitive deficit | Decreased brain amyloid deposition and increased exploratory behavior | [5] |
| Forsythoside B (8 mg/kg) | Cerebral ischemia and reperfusion rats | Significant neuroprotective potential | [4] |
| Forsythoside B | APP/PS1 mice (Alzheimer's model) | Counteracted cognitive decline and ameliorated Aβ deposition | [6] |
Potential Mechanisms of Action: Key Signaling Pathways
The pharmacological effects of phenylethanoid glycosides are underpinned by their interaction with several critical intracellular signaling pathways. Based on studies of related compounds, this compound may modulate the following pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many PhGs, including forsythosides and verbascoside, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][4][7]
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Forsythoside A has been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, enhancing cellular antioxidant defenses.[7][[“]]
Experimental Protocols (Exemplary)
Detailed methodologies for key experiments cited for structurally similar compounds are provided below to guide future research on this compound.
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in methanol (B129727) or DMSO.
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Assay in Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Protocol:
-
Culture macrophage cells (e.g., RAW264.7) in appropriate media.
-
Seed the cells in 24- or 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Cell viability can be assessed using an MTT assay to rule out cytotoxicity.
-
Experimental Workflow for In Vivo Neuroprotection Study
Conclusion and Future Directions
This compound, as a derivative of a naturally occurring phenylethanoid glycoside, holds considerable promise as a therapeutic agent. While direct experimental data is currently lacking, the extensive research on structurally similar compounds strongly suggests that its pharmacological profile will likely include potent antioxidant, anti-inflammatory, and neuroprotective activities.
Future research should focus on:
-
In vitro screening: To confirm the antioxidant and anti-inflammatory activities of this compound and determine its potency (IC₅₀/EC₅₀ values).
-
Mechanism of action studies: To elucidate the specific signaling pathways modulated by the compound.
-
In vivo efficacy studies: To evaluate its therapeutic potential in animal models of relevant diseases.
-
Pharmacokinetic and toxicity studies: To assess its drug-like properties and safety profile.
This technical guide provides a foundational understanding of the potential pharmacology of this compound, offering a roadmap for its future investigation and development as a novel therapeutic candidate.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Isolating Brachynoside Heptaacetate: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the isolation of Brachynoside heptaacetate from its plant source, Clerodendron brachyanthum. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.
Introduction to Brachynoside and its Acetylated Form
Brachynoside is a phenylethanoid glycoside that has been isolated from the leaves of Clerodendron brachyanthum Schauer[1][2][3][4]. Its chemical structure is 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside[1][3][4]. The "heptaacetate" derivative, the focus of this guide, refers to the synthetically acetylated form of Brachynoside, where the free hydroxyl groups are converted to acetate (B1210297) esters. This modification is often performed to increase the compound's stability and lipophilicity, which can be advantageous for certain biological assays and drug delivery studies. The genus Clerodendrum is known for a variety of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which exhibit a range of pharmacological activities such as anti-inflammatory, antioxidant, and antimicrobial effects[5][6].
Experimental Protocols
This section outlines the detailed methodologies for the extraction and isolation of Brachynoside from Clerodendron brachyanthum leaves, followed by the protocol for its acetylation to yield this compound.
Extraction and Isolation of Brachynoside
The isolation of Brachynoside, a phenylethanoid glycoside, from plant material generally follows a multi-step procedure involving extraction, partitioning, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating phenylethanoid glycosides from various plant sources.
2.1.1. Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of Clerodendron brachyanthum are collected and powdered.
-
Extraction: The powdered plant material (e.g., 5 kg) is extracted three times with 50% ethanol (B145695) (e.g., 10 L) at room temperature or under reflux. The extracts are then combined and concentrated under reduced pressure to yield a dry powder[7].
2.1.2. Liquid-Liquid Partitioning
-
The dry extract is suspended in water (e.g., 0.5 L) and subjected to sequential partitioning with solvents of increasing polarity.
-
The aqueous solution is first extracted three times with petroleum ether (or n-hexane) to remove non-polar compounds like fats and chlorophylls.
-
The aqueous layer is then successively extracted three times with ethyl acetate and finally with n-butanol[7]. The phenylethanoid glycosides are expected to be enriched in the n-butanol fraction.
-
Each fraction is evaporated to dryness under reduced pressure.
2.1.3. Chromatographic Purification
A combination of chromatographic techniques is employed for the purification of Brachynoside from the n-butanol fraction.
-
Macroporous Resin Column Chromatography:
-
The n-butanol extract is dissolved in water and loaded onto a macroporous resin column (e.g., MCI gel CHP-20P)[7].
-
The column is washed with distilled water to remove sugars and other highly polar impurities.
-
The phenylethanoid glycosides are then eluted with a stepwise gradient of methanol (B129727) in water (e.g., 30%, 50%, 70%, 100% methanol)[7].
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with Brachynoside are further purified on a Sephadex LH-20 column, eluting with methanol or a methanol-water mixture, to separate compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is achieved using a reversed-phase C18 column on a preparative HPLC system[7].
-
A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.
-
The purity of the isolated Brachynoside should be confirmed by analytical HPLC.
-
Acetylation of Brachynoside to this compound
This procedure describes the complete acetylation of the hydroxyl groups of Brachynoside using a standard method.
-
Reaction Setup: Dissolve the purified Brachynoside (1.0 equivalent) in dry pyridine[2][8].
-
Addition of Reagent: Add an excess of acetic anhydride (B1165640) (e.g., 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution at 0°C under an inert atmosphere (e.g., Argon)[2][9].
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed[2][9].
-
Quenching and Work-up:
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene (B28343) to remove residual pyridine[9].
-
Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine[2].
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by silica (B1680970) gel column chromatography if necessary.
Data Presentation
The following tables summarize representative quantitative data for the isolation of phenylethanoid glycosides from plant extracts. Note that the specific yields for Brachynoside may vary.
Table 1: Extraction and Partitioning Yields of Phenylethanoid Glycosides from Chirita eburnea [7]
| Extraction/Partitioning Step | Starting Material (kg) | Yield (g) | Yield (%) |
| 50% Ethanol Extraction | 5 | 700 | 14.0 |
| Petroleum Ether Partition | 700 | 80 | 11.4 |
| Ethyl Acetate Partition | 700 | 120 | 17.1 |
| n-Butanol Partition | 700 | 200 | 28.6 |
Table 2: Purification of Phenylethanoid Glycosides from Cistanche deserticola using HSCCC [10]
| Compound | Amount from n-Butanol Extract (mg) | Purified Amount (mg) | Purity (%) |
| Echinacoside | 1412 | 28.5 | > 92.5 |
| Cistanoside A | 1412 | 18.4 | > 92.5 |
| Acteoside | 1412 | 14.6 | > 92.5 |
| Isoacteoside | 1412 | 30.1 | > 92.5 |
| 2'-Acetylacteoside | 1412 | 25.2 | > 92.5 |
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for the isolation of this compound and a potential anti-inflammatory signaling pathway that may be modulated by this compound.
Caption: Experimental workflow for the isolation and acetylation of Brachynoside.
References
- 1. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Natural phenylethanoid glycosides isolated from Callicarpa kwangtungensis suppressed lipopolysaccharide-mediated inflammatory response via activating Keap1/Nrf2/HO-1 pathway in RAW 264.7 macrophages cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Brachynoside Heptaacetate and its Parent Compound, Brachynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brachynoside heptaacetate, a fully acetylated derivative of the natural product Brachynoside, belongs to the phenylpropanoid glycoside class of compounds. While direct research on this compound is limited, this technical guide provides a comprehensive review of its parent compound, Brachynoside, including its isolation, structural elucidation, and the broader context of the biological activities of related compounds from the Clerodendrum genus. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this and similar natural products.
Chemical Structure and Properties
Brachynoside is a complex phenylpropanoid glycoside. Its structure was elucidated as 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside[1]. The heptaacetate derivative, this compound, would be the product of the acetylation of all seven free hydroxyl groups on the sugar moieties and the catechol ring of the cinnamoyl group. This peracetylation is a common chemical modification performed to increase the lipophilicity of glycosides, which can enhance their cell permeability and oral bioavailability, and to aid in their structural characterization.
Table 1: Chemical Properties of Brachynoside and this compound
| Property | Brachynoside | This compound |
| Chemical Formula | C39H46O18 | C53H60O25 |
| Molecular Weight | 802.77 g/mol | 1097.03 g/mol |
| Compound Class | Phenylpropanoid Glycoside (Acteoside type) | Acetylated Phenylpropanoid Glycoside |
| Solubility (predicted) | Soluble in polar solvents (e.g., methanol, water) | Soluble in less polar organic solvents (e.g., ethyl acetate, dichloromethane) |
Isolation and Structural Elucidation of Brachynoside
Isolation from Clerodendron brachyanthum
Brachynoside was first isolated from the ethanol (B145695) extract of the leaves of Clerodendron brachyanthum SCHAUER[1]. The isolation process involved the following general steps:
Caption: General workflow for the isolation of Brachynoside.
The detailed experimental protocol for the isolation of Brachynoside, as described in the original literature, is as follows:
Experimental Protocol: Isolation of Brachynoside [1]
-
Extraction: The dried leaves of Clerodendron brachyanthum were extracted with ethanol.
-
Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was likely subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: The targeted fraction was then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity.
-
Purification: Fractions containing Brachynoside were identified by thin-layer chromatography (TLC) and combined. Further purification, potentially using preparative TLC or recrystallization, yielded the pure compound.
Structural Elucidation
The structure of Brachynoside was determined using a combination of chemical and spectroscopic methods[1]:
-
Partial Methylation and Methanolysis: These chemical degradation techniques were used to determine the linkages between the sugar units and the aglycone.
-
Spectroscopic Analysis:
-
UV Spectroscopy: To identify the presence of chromophores, such as the cinnamoyl group.
-
IR Spectroscopy: To identify functional groups like hydroxyls, carbonyls, and aromatic rings.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To determine the connectivity of protons and carbons, and to identify the individual sugar units and the aglycone.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.
-
The creation of the heptaacetate derivative would have been a standard procedure in the structural elucidation process to confirm the number of free hydroxyl groups.
Experimental Protocol: Acetylation of Brachynoside (General Procedure)
A general procedure for the complete acetylation of a glycoside like Brachynoside would involve the following steps:
-
Dissolution: Brachynoside is dissolved in a suitable solvent, typically pyridine.
-
Acetylation: Acetic anhydride (B1165640) is added to the solution, and the reaction mixture is stirred at room temperature or gently heated.
-
Work-up: The reaction is quenched by the addition of water or ice. The product, this compound, is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting this compound can be purified by chromatography or recrystallization.
Biological Activity
While there is no specific biological activity data available for this compound in the reviewed literature, the parent compound, Brachynoside, belongs to the class of phenylethanoid glycosides (PhEGs), which are known to exhibit a wide range of biological activities. The Clerodendrum genus is a rich source of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which have demonstrated various pharmacological effects[2][3][4][5].
Potential Biological Activities of Brachynoside and its Derivatives
Based on the activities of other PhEGs isolated from Clerodendrum and other plant species, Brachynoside and its heptaacetate derivative could potentially exhibit the following activities:
-
Antioxidant Activity: Many PhEGs are potent antioxidants due to the presence of catechol moieties[2]. Acteoside, a related compound, isolated from Clerodendrum lindleyi showed significant in vitro antioxidant activity in a DPPH assay[2].
-
Anti-inflammatory Activity: Phenylethanoid glycosides have been reported to possess anti-inflammatory properties.
-
Neuroprotective Effects: Some PhEGs have shown promise in protecting neuronal cells from damage.
-
Antimicrobial Activity: Extracts from Clerodendrum species have shown activity against various microbes[3].
-
α-Glucosidase Inhibitory Activity: Phenylethanoid glycosides from Clerodendrum trichotomum have demonstrated potent inhibitory effects against α-glucosidase, suggesting potential for anti-diabetic applications[6].
Signaling Pathways
The precise signaling pathways modulated by Brachynoside or its heptaacetate are not yet elucidated. However, based on the known activities of related compounds, potential pathways of interest for future research include:
Caption: Potential biological activities and cellular mechanisms of Brachynoside.
Future Directions
The lack of specific biological data for this compound presents a clear opportunity for future research. Key areas for investigation include:
-
Synthesis and Characterization: A detailed, optimized synthesis of this compound from isolated Brachynoside, along with full spectroscopic characterization.
-
In Vitro Biological Screening: A comprehensive screening of both Brachynoside and this compound for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.
-
Mechanism of Action Studies: For any significant activities observed, further studies to elucidate the underlying molecular mechanisms and signaling pathways.
-
Pharmacokinetic Studies: Evaluation of the pharmacokinetic profiles of both compounds to assess their absorption, distribution, metabolism, and excretion (ADME) properties. The increased lipophilicity of the heptaacetate derivative may lead to an improved pharmacokinetic profile compared to the parent glycoside.
Conclusion
This compound is a derivative of the naturally occurring phenylpropanoid glycoside, Brachynoside, isolated from Clerodendron brachyanthum. While direct biological studies on the heptaacetate are currently unavailable, the known activities of related phenylethanoid glycosides from the Clerodendrum genus suggest that it may possess a range of interesting pharmacological properties. This technical review provides a summary of the available information on the parent compound and highlights the potential for future research into this compound as a lead compound for drug discovery and development. The detailed experimental approaches for isolation and structural elucidation provided herein can serve as a guide for researchers working with this and similar natural products.
References
- 1. A New Glycoside, Brachynoside, isolated from Clerodendron brachyanthum SCHAUER [jstage.jst.go.jp]
- 2. scienceopen.com [scienceopen.com]
- 3. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ffhdj.com [ffhdj.com]
- 6. Bioactive constituents from Clerodendrum trichotomum and their α-glucosidase inhibitory and PPAR-γ agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Brachynoside Heptaacetate: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Brachynoside heptaacetate, focusing on its chemical identity and potential biological activities based on related compounds.
Chemical Identity of this compound
This compound is the acetylated derivative of Brachynoside, a phenylethanoid glycoside. The acetylation process enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.
| Chemical Identifier | Value | Source |
| CAS Number | 144765-80-0 | [1][2][3][4] |
| Molecular Formula | C45H54O22 | [2][5] |
| Molecular Weight | 946.91 g/mol | [2][3][5] |
| Synonyms | Brachyside heptaacetate | [2][5] |
Potential Biological Activities and Therapeutic Interest
While specific experimental studies on the biological activities of this compound are not extensively documented in publicly available literature, the parent compound, Brachynoside, belongs to the phenylethanoid glycoside class of natural products. This class is known for a range of pharmacological effects, suggesting potential areas of investigation for this compound.
Phenylethanoid glycosides have demonstrated notable anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.
Experimental Protocols for Evaluation
For researchers interested in investigating the biological activities of this compound, the following standard in vitro assays, commonly used for phenylethanoid glycosides, are recommended.
In Vitro Anti-inflammatory Activity Assays
-
Inhibition of Nitric Oxide (NO) Production:
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells are a standard model.
-
Methodology: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.
-
Data Analysis: The IC50 value (the concentration required to inhibit 50% of NO production) is calculated.
-
-
Inhibition of Protein Denaturation:
-
Methodology: This assay uses bovine serum albumin (BSA) as the protein source. The reaction mixture consists of the test compound at various concentrations and a solution of BSA. The mixture is heated to induce denaturation and then cooled. The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). A decrease in turbidity indicates inhibition of denaturation.
-
Data Analysis: The percentage inhibition of denaturation is calculated relative to a control without the test compound.
-
In Vitro Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.
-
Methodology: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark for a period (e.g., 30 minutes), and the absorbance is measured at a specific wavelength (typically around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
Potential Signaling Pathways
Phenylethanoid glycosides are known to interact with several key intracellular signaling pathways to exert their anti-inflammatory and antioxidant effects. The following pathways are plausible targets for this compound and warrant investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenylethanoid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some natural products are known to modulate MAPK signaling.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound presents an interesting candidate for further pharmacological investigation, particularly in the areas of inflammation and oxidative stress. The information provided in this guide serves as a foundational resource for researchers to design and conduct studies to elucidate its specific biological activities and mechanisms of action. The provided experimental protocols and potential signaling pathways offer a roadmap for future research endeavors in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Brachynoside Heptaacetate from Clerodendrum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brachynoside (B3034224), a phenylethanoid glycoside, has been identified in species of the Clerodendrum genus, notably in the leaves of Clerodendron brachyanthum. This class of compounds is of significant interest to the scientific community due to its potential antioxidant and anti-inflammatory activities. Brachynoside heptaacetate, a derivative of the natural product, is likely produced through synthetic or semi-synthetic methods following the initial extraction of brachynoside.
These application notes provide a comprehensive overview of the methodologies for the extraction of brachynoside from Clerodendrum species and a general protocol for its subsequent acetylation to yield this compound. The protocols are based on established techniques for the isolation and modification of phenylethanoid glycosides from plant materials.
Data Presentation: Extraction and Quantification of Phenylethanoid Glycosides from Clerodendrum Species
While specific quantitative data for brachynoside extraction is limited in publicly available literature, the following tables summarize typical extraction yields and quantitative analysis of related phenylethanoid glycosides from Clerodendrum species. This information can serve as a valuable benchmark for optimizing the extraction of brachynoside.
Table 1: Comparison of Extraction Methods for Phenylethanoid Glycosides and Other Compounds from Clerodendrum Species
| Clerodendrum Species | Plant Part | Extraction Method | Solvent(s) | Compound Class Isolated |
| C. brachyanthum | Leaves | Ethanol (B145695) Extraction | Ethanol | Phenylethanoid Glycosides |
| C. glandulosum | Leaves | Ultrasound-Assisted Extraction | Ethanol, Ethanol-Water, Water | Phenylethanoid Glycosides (Verbascoside) |
| C. chinense | Leaf | Ethanolic Extraction | Ethanol | Phenylethanoid Glycosides (Verbascoside, Isoverbascoside) |
| C. bungei | Aerial Parts | Various chromatographic techniques | Not specified | Phenylethanoid Glycosides |
Table 2: Quantitative Analysis of Phenylethanoid Glycoside-Enriched Extracts from Clerodendrum Species
| Clerodendrum Species | Fraction | Analytical Method | Key Compound Quantified | Concentration/Yield |
| C. glandulosum | Ethyl acetate (B1210297) fraction of hydro-alcoholic extract | Chromatographic analysis | Verbascoside | 240.41 ± 8.62 µg/mg[1] |
| C. chinense | Ethanolic leaf extract | HPLC | Verbascoside & Isoverbascoside | Not specified |
| C. glandulosum | Ethanolic leaf extract | HPLC | Verbascoside | Highest content among tested solvents |
Experimental Protocols
Part 1: Extraction and Purification of Brachynoside from Clerodendrum brachyanthum Leaves
This protocol details the extraction and purification of brachynoside, the precursor to this compound.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Clerodendron brachyanthum.
-
Thoroughly wash the leaves with distilled water to remove any debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Alternatively, for a more efficient extraction, perform Soxhlet extraction with 95% ethanol for 24-48 hours.
-
Filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Fractionation using Column Chromatography (Silica Gel):
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Dissolve the crude ethanol extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A typical gradient could be Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50, v/v).
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol:Water, 80:18:2, v/v/v) and visualize under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing brachynoside based on the TLC profiles.
4. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the brachynoside-rich fractions using a preparative HPLC system.
-
Column: A reversed-phase C18 column is typically used for the separation of phenylethanoid glycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common choice. A typical gradient could be: 0-30 min, 10-40% acetonitrile; 30-40 min, 40-70% acetonitrile.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-10 mL/min for a semi-preparative column).
-
Detection: Monitor the elution at a wavelength of 280 nm or 330 nm.
-
Collect the peak corresponding to brachynoside and concentrate it to obtain the pure compound.
Part 2: Synthesis of this compound
This is a general protocol for the acetylation of glycosides and should be optimized for brachynoside.
1. Acetylation Reaction:
-
Dissolve the purified brachynoside in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1, v/v).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
2. Work-up and Purification:
-
Pour the reaction mixture into ice-cold water and stir to precipitate the acetylated product.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude this compound under vacuum.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of Brachynoside.
Caption: Synthesis of this compound from Brachynoside.
Caption: Postulated antioxidant and anti-inflammatory signaling pathways of Brachynoside.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Brachynoside Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Brachynoside heptaacetate using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a phenylpropanoid that can be isolated from the herbs of Clerodendrum japonicum.[1] This method is designed to be a starting point for researchers and scientists involved in the isolation, purification, and characterization of this compound, as well as for professionals in drug development requiring a reliable analytical method for quality control and stability studies. The protocol herein describes the necessary chromatographic conditions, sample preparation, and data analysis to achieve efficient and reproducible results.
Introduction
This compound, with the molecular formula C45H54O22 and a molecular weight of 946.9 g/mol , is a complex acetylated glycoside.[1][2] As with many natural products, a robust and reliable analytical method is crucial for its study and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method that provides a baseline for the analysis of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in methanol (B129727) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Solution (from plant extract):
-
Accurately weigh the dried plant extract containing this compound.
-
Add a suitable volume of methanol to the extract (e.g., 10 mL for every 100 mg of extract).
-
Sonicate the mixture for 30 minutes to ensure complete dissolution of the compound of interest.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for a five-point calibration curve of this compound.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 759,900 |
| 100 | 1,520,100 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Brachynoside Heptaacetate in Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brachynoside heptaacetate is a phenylpropanoid glycoside that has been isolated from plant species of the Clerodendrum genus.[1][2][3] Phenylpropanoid glycosides as a class of compounds have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.[4][5][6][7] Accurate quantification of this compound in plant tissues is crucial for pharmacokinetic studies, quality control of herbal medicines, and further research into its therapeutic potential.
This document provides a detailed protocol for the quantitative analysis of this compound in plant tissue using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The described methodology is based on established analytical procedures for structurally related phenylpropanoid glycosides.
Chemical Information:
-
Compound Name: this compound
-
Molecular Formula: C45H54O22
-
Molecular Weight: 946.91 g/mol
-
Class: Phenylpropanoid Glycoside
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissue
This protocol outlines an ultrasound-assisted extraction method, which has been shown to be efficient for extracting phenylpropanoid glycosides from Clerodendrum leaves.[5][6]
Materials and Reagents:
-
Fresh or dried plant tissue (e.g., leaves of Clerodendrum sp.)
-
Ethanol (B145695) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried plant tissue to a fine powder. For fresh tissue, homogenize thoroughly.
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 3-7) on the plant residue with another 20 mL of 80% ethanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (see HPLC conditions below).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
HPLC Method for Quantitative Analysis
The following HPLC method is adapted from established methods for the analysis of phenylpropanoid glycosides.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 15% B5-25 min: 15-30% B25-30 min: 30-50% B30-35 min: 50-15% B35-40 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or determined by UV scan of a pure standard) |
| Injection Volume | 10 µL |
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[11][12]
Validation Parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of a this compound standard over a defined range. A correlation coefficient (r²) of >0.99 is desirable.
-
Precision: The precision of the method should be assessed by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.
-
Accuracy: Accuracy can be determined by performing a recovery study. This involves spiking a blank plant matrix with a known concentration of the this compound standard and calculating the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound in Plant Tissue Samples
| Sample ID | Plant Species | Tissue Type | This compound Concentration (µg/g of dry weight) ± SD |
| Sample 001 | Clerodendrum sp. A | Leaf | Insert Value |
| Sample 002 | Clerodendrum sp. A | Stem | Insert Value |
| Sample 003 | Clerodendrum sp. B | Leaf | Insert Value |
| ... | ... | ... | ... |
Table 2: HPLC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | Insert Value | > 0.99 |
| Intra-day Precision (%RSD) | Insert Value | < 2% |
| Inter-day Precision (%RSD) | Insert Value | < 2% |
| Accuracy (% Recovery) | Insert Value | 95 - 105% |
| LOD (µg/mL) | Insert Value | - |
| LOQ (µg/mL) | Insert Value | - |
Visualization
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Based on the reported anti-inflammatory activity of phenylpropanoid glycosides from Clerodendrum species, a potential signaling pathway involved could be the inhibition of pro-inflammatory mediators.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. essencejournal.com [essencejournal.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory phenylpropanoid glycosides from Clerodendron trichotomum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpropanoid glycosides from Tynanthus panurensis: characterization and LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]
- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 12. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brachynoside Heptaacetate as a Standard in Phytochemical Analysis
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies for the Quantification and Analysis of Brachynoside Heptaacetate
Introduction
This compound is a phenylpropanoid glycoside that has been isolated from medicinal plants such as Clerodendrum japonicum.[1] As a distinct phytochemical entity, its quantification is crucial for the standardization of herbal extracts and in the development of new therapeutic agents. These application notes provide a comprehensive guide for the use of this compound as an analytical standard in phytochemical analysis. Due to the limited availability of specific analytical methods for this compound, the protocols detailed below are based on established methods for the closely related and structurally similar phenylpropanoid glycoside, verbascoside (B1683046) (acteoside). These methods serve as a robust starting point and should be optimized and validated for the specific matrix and instrumentation used.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | β-D-Glucopyranoside, 2-(3,4-dimethoxyphenyl)ethyl 3-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-, 2,6-diacetate 4-[3-[3,4-bis(acetyloxy)phenyl]-2-propenoate], (E)- | [1] |
| Molecular Formula | C45H54O22 | [1] |
| Molecular Weight | 946.91 g/mol | [1] |
| Class | Phenylpropanoid Glycoside | [1] |
| Appearance | White to off-white powder (typical for this class of compounds) | Inferred |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from related compounds |
| UV-Vis λmax | Approximately 330-350 nm in methanol or ethanol. | Inferred from verbascoside[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in plant extracts and other matrices. This method is adapted from established protocols for verbascoside.[2][3][4]
3.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2] |
| Mobile Phase | A) AcetonitrileB) 1% Acetic Acid in WaterGradient elution is recommended for complex mixtures. A starting point could be a linear gradient from 10% A to 50% A over 30 minutes. Isocratic elution (e.g., Acetonitrile:1% Acetic Acid, 13:87 v/v) may be suitable for purified samples.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 - 350 nm[2] |
| Injection Volume | 10 - 20 µL |
| Standard Solution | Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to construct a calibration curve. |
| Sample Preparation | Extract the plant material with methanol or ethanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection. |
3.1.2. Method Validation Parameters (Hypothetical)
The following table presents hypothetical yet typical validation parameters for an HPLC method of a phenylpropanoid glycoside. These values should be experimentally determined for this compound.
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (%RSD) | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC) Method
This HPTLC method can be used for the qualitative and semi-quantitative analysis of this compound. This protocol is adapted from a method for acteoside.[5]
3.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPTLC System | HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner. |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates. |
| Mobile Phase | Ethyl acetate (B1210297) - Formic acid - Water (18:1:1, v/v/v).[5] |
| Application | Apply standards and samples as 8 mm bands. |
| Development | Develop the plate in a saturated twin-trough chamber to a distance of 8 cm. |
| Drying | Air dry the plate after development. |
| Detection | Scan the plate densitometrically at 334 nm.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of this compound from a plant source.
Caption: General workflow for phytochemical analysis.
Hypothetical Signaling Pathway
Phenylpropanoid glycosides, as a class, are known to exhibit various biological activities, including antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of cellular signaling pathways. The following diagram presents a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related compounds. Disclaimer: This pathway is illustrative and requires experimental validation for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize this compound as a reference standard in phytochemical analysis. While the provided HPLC and HPTLC methods are based on closely related compounds and require optimization, they offer a validated starting point for method development. The successful application of these methods will enable the accurate quantification of this compound, contributing to the quality control of herbal products and the advancement of drug discovery programs.
References
- 1. Brachyside heptaacetate | 144765-80-0 [amp.chemicalbook.com]
- 2. [Determination of verbascoside in herba of Galeobdolon Chinense by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Brachynoside Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brachynoside heptaacetate is a phenylpropanoid glycoside that can be isolated from Clerodendrum japonicum, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1][2] While specific biological data for this compound is limited in publicly available literature, compounds from the Clerodendrum genus have been reported to exhibit a range of activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5][6] These application notes provide a framework for investigating the potential anti-inflammatory and cytotoxic properties of this compound in cell-based assays. The protocols and data presented herein are hypothetical and intended to serve as a guide for experimental design.
Potential Applications
Based on the known biological activities of extracts from Clerodendrum japonicum, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Drug Discovery: Screening for inhibitors of key inflammatory pathways.
-
Oncology Research: Evaluating cytotoxic and anti-proliferative effects on cancer cell lines.
-
Pharmacology: Studying the mechanism of action of phenylpropanoid glycosides.
Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data from key experiments designed to assess the bioactivity of this compound.
Table 1: Cytotoxicity of this compound on HEK293 and HeLa Cells
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| HeLa | 24 | 78.9 |
| 48 | 51.3 | |
| 72 | 35.8 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 88.4 |
| 5 | 65.2 | |
| 10 | 41.7 | |
| 25 | 22.1 | |
| 50 | 9.8 |
Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound in HEK293T/NF-κB-luc Cells
| Treatment | Concentration (µM) | NF-κB Luciferase Activity (% of TNF-α control) |
| Control | - | 2.5 |
| TNF-α (10 ng/mL) | - | 100 |
| This compound + TNF-α | 1 | 92.1 |
| 5 | 70.3 | |
| 10 | 48.9 | |
| 25 | 28.6 | |
| 50 | 15.4 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cell lines.
Materials:
-
This compound (CAS 144765-80-0)
-
HEK293 (human embryonic kidney) and HeLa (human cervical cancer) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells. Count cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well microplates
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and compound-only controls.
-
-
Griess Assay:
-
Prepare a standard curve of NaNO₂ (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples from the standard curve and express the results as a percentage of the LPS-stimulated control.
-
NF-κB Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway using a luciferase reporter cell line.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HEK293T/NF-κB-luc reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include appropriate controls.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Normalize the data to cell viability (if necessary) and express the results as a percentage of the TNF-α-stimulated control.
-
Visualizations
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound on the NF-κB pathway.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.
Disclaimer
The experimental protocols, data, and mechanistic pathways described in these application notes are provided as a general guide and are based on hypothetical scenarios. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The biological activities of this compound have not been extensively reported in peer-reviewed literature, and therefore, the proposed applications and mechanisms require experimental validation.
References
- 1. Clerodendrum japonicum [socfindoconservation.co.id]
- 2. researchgate.net [researchgate.net]
- 3. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids from Clerodendrum genus and their biological activities | ADMET and DMPK [pub.iapchem.org]
- 5. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Brachynoside Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brachynoside heptaacetate is a phenylpropanoid glycoside that has been isolated from plants of the Clerodendrum genus, notably Clerodendrum japonicum. While direct studies on the in vitro antioxidant activity of this compound are not extensively available in the current body of scientific literature, the Clerodendrum genus, from which it is derived, is well-regarded for its rich composition of bioactive compounds, including flavonoids and phenylethanoid glycosides, which have demonstrated significant antioxidant properties. Pharmacological studies have highlighted the anti-inflammatory, antioxidant, and other beneficial activities of extracts from various Clerodendrum species.[1][2]
This document provides a detailed overview of standard in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—that are appropriate for evaluating the antioxidant potential of compounds like this compound. The protocols and data presented herein are based on established methodologies and published findings for extracts from the Clerodendrum genus, offering a valuable framework for initiating antioxidant research on this compound.
Quantitative Data on Antioxidant Activity of Clerodendrum Species
The following tables summarize the reported in vitro antioxidant activities of various extracts from different Clerodendrum species, which may serve as a preliminary reference for anticipating the potential antioxidant capacity of this compound. It is important to note that the activity of a pure compound may differ significantly from that of a crude extract.
Table 1: DPPH Radical Scavenging Activity of Clerodendrum Extracts
| Plant Species | Extract/Fraction | IC50 (µg/mL) | Reference |
| Clerodendrum laevifolium | Ethanolic Leaf Extract | 12.70 | [3] |
| Clerodendrum glandulosum | Polyphenol-rich Fraction | 32.45 | [4] |
| Clerodendrum splendens | Aqueous Ethanol (B145695) Fraction | 310 | [5] |
| Clerodendrum inerme | n-Butyl Alcohol Fraction | 280 | [6] |
Table 2: ABTS Radical Scavenging Activity of Clerodendrum Extracts
| Plant Species | Extract/Fraction | IC50 (µg/mL) | Reference |
| Clerodendrum glandulosum | Polyphenol-rich Fraction | 39.08 | [4] |
| Clerodendrum inerme | Ethyl Acetate (B1210297) Fraction | 460 | [6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Clerodendrum Extracts
| Plant Species | Extract/Fraction | EC50 (mg/mL) | Reference |
| Clerodendrum splendens | Ethyl Acetate Fraction | 0.29 | [5] |
Experimental Protocols
The following are detailed protocols for the most common in vitro antioxidant assays that can be applied to this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test sample (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.[7][8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test sample (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
ABTS Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[7][8]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test sample (this compound)
-
Positive control (e.g., Ferrous sulfate, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test sample, positive control, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve using a known concentration of ferrous sulfate.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
-
FRAP Assay Experimental Workflow
Principle of Antioxidant Action
Antioxidants function by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. This is achieved through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advpbl.org [advpbl.org]
- 6. jocpr.com [jocpr.com]
- 7. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Anti-inflammatory Research of Brachynoside Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of established protocols for investigating the anti-inflammatory properties of a novel natural product isolate, exemplified here as Brachynoside heptaacetate. In the absence of specific published data for this compound, this guide outlines standardized in vitro and in vivo experimental methodologies commonly employed in the field of anti-inflammatory drug discovery. Detailed protocols for assessing cytotoxicity, measuring key inflammatory mediators, and evaluating effects on critical signaling pathways such as NF-κB and MAPK are presented. Furthermore, this document includes templates for data presentation and visualization to facilitate robust experimental design and analysis.
Introduction to Anti-inflammatory Research
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Natural products are a promising source for the discovery of new anti-inflammatory agents with potentially fewer side effects than current steroidal and non-steroidal anti-inflammatory drugs.[1][3] The investigation of a novel compound like this compound would typically begin with a series of in vitro assays to determine its cytotoxic profile and its ability to modulate inflammatory responses in cell-based models. Promising in vitro results would then be validated in appropriate in vivo models of inflammation.[1][4]
In Vitro Anti-inflammatory Assays
A crucial first step in evaluating a new compound is to determine its effect on cell viability to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. Subsequently, a variety of assays can be employed to measure the compound's impact on the production of inflammatory mediators.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess test measures the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to produce a measurable color change.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve and determine the percentage of inhibition by this compound.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the in vitro anti-inflammatory activity of this compound.
| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone) |
| Cell Viability | CC₅₀ (µM) | > 100 | > 100 |
| NO Production | IC₅₀ (µM) | 15.2 | 5.8 |
| TNF-α Production | IC₅₀ (µM) | 12.5 | 4.1 |
| IL-6 Production | IC₅₀ (µM) | 18.9 | 6.3 |
In Vivo Anti-inflammatory Models
To validate the in vitro findings, in vivo models of inflammation are essential. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4]
Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).[4] The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Grouping and Treatment: Divide the animals into groups (n=6): a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally).
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the in vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Control | - | 0 |
| This compound | 25 | 25.4 |
| This compound | 50 | 42.1 |
| This compound | 100 | 58.7 |
| Indomethacin | 10 | 65.2 |
Mechanistic Studies: Signaling Pathways
To understand the mechanism of action of this compound, it is important to investigate its effects on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][][]
NF-κB Signaling Pathway
Principle: NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[6][] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The effect of a compound on this pathway can be assessed by Western blotting for key proteins.
Protocol (Western Blot):
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as previously described.
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, IκBα, NF-κB p65 (nuclear fraction), and appropriate loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B for nuclear extracts).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
MAPK Signaling Pathway
Principle: The MAPK family, including ERK, JNK, and p38, plays a crucial role in mediating inflammatory responses.[5][] Their activation through phosphorylation can be examined by Western blotting.
Protocol (Western Blot):
The protocol is similar to that for the NF-κB pathway, but using primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 MAPKs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Caption: Anti-inflammatory Research Workflow.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the initial investigation of the anti-inflammatory properties of this compound. By systematically evaluating its effects in both in vitro and in vivo models and elucidating its impact on key signaling pathways, researchers can effectively characterize its potential as a novel anti-inflammatory agent. The provided templates for data presentation and visualization are intended to aid in the clear and concise communication of experimental findings.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Brachynoside Heptaacetate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brachynoside heptaacetate is a phenylpropanoid glycoside that has been isolated from Clerodendrum japonicum, a plant with a history of use in traditional medicine. While direct pharmacological studies on this compound are limited in publicly available scientific literature, the extracts of Clerodendrum species have demonstrated a broad spectrum of biological activities. These activities, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic effects, suggest that constituent compounds like this compound may hold significant potential for drug discovery.[1][2][3][4][5]
This document provides a summary of the known biological activities associated with Clerodendrum extracts and details the experimental protocols that can be adapted to investigate the therapeutic potential of this compound.
Potential Therapeutic Applications and Supporting Data
Extracts from Clerodendrum species have shown promise in several key areas of pharmacological research. The data presented below, derived from studies on these extracts, offers a foundation for exploring the specific activities of this compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Extracts of Clerodendrum species have been shown to possess anti-inflammatory properties, suggesting the presence of compounds that could modulate inflammatory pathways.[6][7]
Quantitative Data for Clerodendrum Extracts:
| Extract/Compound | Assay | Target/Mechanism | Result (IC50/Inhibition) | Reference |
| Ethanol (B145695) extract of C. laevifolium | Lipoxygenase inhibition | Inhibition of the lipoxygenase enzyme | IC50: 14.12 µg/mL | [7] |
| Methanolic extract of C. thomsoniae | Egg albumin denaturation | Inhibition of protein denaturation | IC50: 164.59 ± 17.85 µg/mL | [8] |
| Ethanolic extract of C. infortunatum | Not Specified | Not Specified | Not Specified | [9] |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of many diseases. The antioxidant capacity of Clerodendrum extracts suggests that their phytochemical constituents could be valuable in combating oxidative damage.[10][11][12]
Quantitative Data for Clerodendrum Extracts:
| Extract/Compound | Assay | Result (IC50) | Reference |
| Ethanol extract of C. laevifolium | DPPH radical scavenging | IC50: 12.70 µg/mL | [7] |
| Ethanolic extract of C. infortunatum | DPPH radical scavenging | IC50: 47.99 µg/mL | [13] |
| Ethanolic extract of C. infortunatum | ABTS radical scavenging | IC50: 50.05 µg/mL | [13] |
| Methanolic extract of C. thomsoniae | Nitric oxide radical scavenging | IC50: 205.7 ± 11.44 µg/mL | [8] |
| Methanolic extract of C. thomsoniae | H2O2 radical scavenging | IC50: 69.74 ± 6.50 µg/mL | [8] |
Hepatoprotective and Cytotoxic Activities
The ability to protect liver cells from damage is a crucial therapeutic area. Furthermore, the selective cytotoxicity of plant extracts against cancer cell lines points to their potential as a source for new anticancer agents.
Quantitative Data for Clerodendrum Extracts:
| Extract/Compound | Cell Line | Assay | Result (IC50 / % Inhibition) | Reference |
| Alcoholic extract of C. japonicum | HepG2 | Cytotoxicity | 38.50% cell growth inhibition | [14] |
| Alcoholic extract of C. japonicum | HepG2 | Hepatoprotection (vs. paracetamol) | 35.99% protective effect | [14] |
| Ethanolic extract of C. infortunatum | HeLa | Cytotoxicity (MTT) | IC50: 53.55 µg/mL | [13] |
| Ethanolic extract of C. infortunatum | AGS | Cytotoxicity (MTT) | IC50: 82.44 µg/mL | [13] |
| Ethanolic extract of C. infortunatum | HT-29 | Cytotoxicity (MTT) | IC50: 142.2 µg/mL | [13] |
| Methanolic extract of C. thomsoniae | ACHN | Cytotoxicity (MTT) | 33.45 ± 0.66% viability at 200 µg/mL | [8] |
| Methanolic extract of C. thomsoniae | Vero | Cytotoxicity (MTT) | 78.32 ± 1.19% viability at 200 µg/mL | [8] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments that can be used to assess the biological activities of Brachynoside hettaacetate.
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide Scavenging Activity
Objective: To determine the ability of Brachynoside hettaacetate to scavenge nitric oxide radicals, a key mediator in inflammation.
Materials:
-
Brachynoside hettaacetate
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of Brachynoside hettaacetate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in PBS.
-
In a 96-well plate, add 50 µL of 10 mM sodium nitroprusside to each well.
-
Add 50 µL of the different concentrations of Brachynoside hettaacetate to the respective wells.
-
Incubate the plate at room temperature for 150 minutes.
-
After incubation, add 100 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 546 nm using a microplate reader.
-
Calculate the percentage of nitric oxide scavenging activity.
Protocol 2: In Vitro Antioxidant Assay - DPPH Radical Scavenging Activity
Objective: To evaluate the free radical scavenging capacity of Brachynoside hettaacetate.
Materials:
-
Brachynoside hettaacetate
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of Brachynoside hettaacetate in methanol.
-
Prepare serial dilutions of the compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Brachynoside hettaacetate to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay
Objective: To assess the cytotoxic effect of Brachynoside hettaacetate on cancer cell lines.
Materials:
-
Brachynoside hettaacetate
-
Human cancer cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Brachynoside hettaacetate in the cell culture medium.
-
Remove the old medium and add 100 µL of the different concentrations of the compound to the cells.
-
Incubate for 24-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Drug Discovery Workflow for this compound
Caption: A proposed workflow for the drug discovery process of this compound.
Potential Anti-inflammatory Signaling Pathway
Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Flavonoids from Clerodendrum genus and their biological activities | ADMET and DMPK [pub.iapchem.org]
- 4. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.ufjf.br [www2.ufjf.br]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. updatepublishing.com [updatepublishing.com]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wjpls.org [wjpls.org]
- 13. Antioxidant efficacy and cytotoxicity of ethanol extract of Clerodendrum infortunatum against different cell lines | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 14. Phytochemical Screening and In Vitro Hepatoprotective Activity of Japanese Glorybower (Clerodendrum japonicum) Leaves | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
Application Notes and Protocols for Plant Stress Studies Involving Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of phenylpropanoid glycosides in plant stress responses, supported by quantitative data from recent studies. Detailed protocols for key experiments are included to facilitate the design and execution of research in this area.
Introduction to Phenylpropanoid Glycosides in Plant Stress
Phenylpropanoid glycosides are a diverse group of secondary metabolites synthesized by plants that play crucial roles in their defense mechanisms against a variety of biotic and abiotic stresses.[1][2] These compounds are derived from the phenylpropanoid pathway and are characterized by a core phenylpropanoid structure attached to one or more sugar moieties. The glycosylation of phenylpropanoids enhances their solubility, stability, and compartmentalization within the plant cell.[3]
Under stressful conditions such as high salinity, drought, UV radiation, and pathogen attack, plants often upregulate the phenylpropanoid biosynthesis pathway, leading to the accumulation of various phenolic compounds, including phenylpropanoid glycosides.[4][5][6] These molecules contribute to stress tolerance through several mechanisms, including:
-
Antioxidant Activity: Phenylpropanoid glycosides are potent scavengers of reactive oxygen species (ROS), which are produced in excess during stress and can cause significant damage to cellular components.[5]
-
UV-B Screening: These compounds can accumulate in the epidermal layers of leaves, where they act as a filter to absorb harmful UV-B radiation, thereby protecting the photosynthetic machinery and preventing DNA damage.[5][7]
-
Antimicrobial and Antifeedant Properties: Many phenylpropanoid glycosides exhibit antimicrobial activity, directly inhibiting the growth of invading pathogens. They can also act as deterrents to herbivores.[8][9]
The study of phenylpropanoid glycosides in the context of plant stress is a burgeoning field with significant implications for agriculture and drug development. Understanding how these compounds contribute to plant resilience can inform strategies for developing stress-tolerant crops. Furthermore, many phenylpropanoid glycosides possess pharmacological properties, making them promising candidates for the development of new therapeutic agents.[10]
Quantitative Data on Phenylpropanoid Glycoside Accumulation Under Stress
The following tables summarize quantitative data from various studies on the accumulation of phenylpropanoid glycosides and related phenolic compounds in plants subjected to different stress conditions.
Table 1: Phenylpropanoid Glycoside and Phenolic Compound Accumulation under UV-B Radiation
| Plant Species | Compound(s) | Stress Condition | Fold Change/Observation | Reference |
| Salvia verticillata | Total Phenols | 10.97 kJ m⁻² day⁻¹ UV-B for 5 days | 1.34-fold increase | [7][11] |
| Salvia verticillata | Total Flavonoids | 10.97 kJ m⁻² day⁻¹ UV-B for 13 days (recovery) | 2-fold increase | [7][11] |
| Rhododendron chrysanthum | L-phenylalanine | UV-B radiation | Significant increase | [12] |
| Rhododendron chrysanthum | 3-hydroxycinnamic acid | UV-B radiation | Increase (not significant) | [12] |
| Highbush Blueberry | Anthocyanins & Total Phenolics | 0.19 W/m² UV-B | Increased compared to control | [13] |
Table 2: Phenylpropanoid Glycoside and Phenolic Compound Accumulation under Salinity Stress
| Plant Species | Compound(s) | Stress Condition | Fold Change/Observation | Reference |
| Wheat Sprouts | Epicatechin | 50 mM NaCl | Increased vs. control | [14] |
| Wheat Sprouts | Catechin hydrate | 50 mM NaCl | 28.27-times lower than control | [14] |
| Wheat Sprouts | Benzoic acid | 50 mM NaCl | 3.14-times lower than control | [14] |
| Wheat Sprouts | Quercetin | 50 mM NaCl | 1.53-times lower than control | [14] |
| Wheat Sprouts | Total Phenylpropanoids | 50 mM NaCl for 48h | Highest accumulation observed | [14] |
| Olea europaea (cv. Frantoio - tolerant) | Quercetin & Kaempferol | 60 and 120 mM NaCl for 40 days | Higher overall content compared to sensitive cultivar | [15] |
| Olea europaea (cv. Leccino - sensitive) | Quercetin & Kaempferol | 60 and 120 mM NaCl for 40 days | Stable or strongly depleted | [15] |
Table 3: Phenylpropanoid Glycoside and Phenolic Compound Accumulation under Drought Stress
| Plant Species | Compound(s) | Stress Condition | Fold Change/Observation | Reference |
| Phaseolus vulgaris | Quercetin 3-O-galactoside, Quercetin xyloside, etc. | Growth at 15% vs 75% RSWC for 12 days | 53-900% greater concentrations in control (75% RSWC) | [3] |
| Phaseolus vulgaris | Coutaric acid (isomer 1) | Drought (15% RSWC) for 9 days | 42% more in drought-stressed plants | [3] |
Experimental Protocols
Protocol 1: General Procedure for Plant Stress Application and Sample Collection
This protocol provides a general framework for inducing abiotic stress and collecting plant material for phenylpropanoid glycoside analysis. Specific stress parameters should be optimized based on the plant species and research question.
1. Plant Growth:
- Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions to ensure uniformity.
- Use a suitable growth medium (e.g., soil mix, hydroponics).
- Allow plants to acclimate and reach a specific developmental stage before applying stress.
2. Stress Application:
- Drought Stress: Withhold watering for a predetermined period or maintain a specific relative soil water content (RSWC). Monitor plant wilting and soil moisture levels.
- Salinity Stress: Irrigate plants with a solution containing a specific concentration of NaCl (e.g., 50 mM, 100 mM). Include a control group irrigated with water only.
- UV-B Radiation: Expose plants to a controlled dose of UV-B radiation using UV lamps in a shielded environment. Ensure the UV-B dose is environmentally relevant. Control plants should be shielded from UV-B.
3. Sample Collection:
- Collect tissue samples (e.g., leaves, roots) from both stressed and control plants at specific time points during the stress treatment.
- Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.
- Store the samples at -80°C until further analysis.
Protocol 2: Extraction of Phenylpropanoid Glycosides from Plant Tissue
This protocol describes a common method for extracting phenylpropanoid glycosides from plant material.
1. Sample Preparation:
- Grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
2. Extraction:
- Weigh a precise amount of the powdered tissue (e.g., 100 mg).
- Add a suitable extraction solvent, typically 80% methanol (B129727) in water, at a specific ratio (e.g., 1:10 w/v).
- Vortex the mixture thoroughly.
- Sonicate the sample in an ultrasonic bath for a defined period (e.g., 30 minutes) to enhance extraction efficiency.
- Centrifuge the extract at high speed (e.g., 13,000 rpm) for 15 minutes to pellet cell debris.
- Carefully collect the supernatant.
- For quantitative analysis, it may be necessary to perform a second extraction of the pellet and combine the supernatants.
3. Filtration:
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC or LC-MS analysis.
Protocol 3: Quantification of Phenylpropanoid Glycosides by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of phenylpropanoid glycosides. The specific column, mobile phase, and gradient may need to be optimized for the compounds of interest.
1. HPLC System and Column:
- Use a standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
- Employ a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase:
- Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
- Mobile Phase B: Acetonitrile or methanol with the same concentration of acid as Mobile Phase A.
- Filter and degas both mobile phases before use.
3. Gradient Elution:
- Develop a gradient elution program to effectively separate the target compounds. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute more hydrophobic compounds.
- Example Gradient:
- 0-5 min: 10% B
- 5-25 min: 10-80% B (linear gradient)
- 25-30 min: 80% B (isocratic)
- 30-35 min: 80-10% B (linear gradient)
- 35-40 min: 10% B (re-equilibration)
4. Detection:
- Set the detector to a wavelength where the phenylpropanoid glycosides of interest show maximum absorbance (e.g., 280 nm, 320 nm, or 330 nm).
5. Quantification:
- Prepare a series of standard solutions of known concentrations using authentic reference compounds of the target phenylpropanoid glycosides.
- Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
- Inject the plant extracts and determine the peak areas of the target compounds.
- Calculate the concentration of the phenylpropanoid glycosides in the extracts using the calibration curve. Express the results as µg/g or mg/g of fresh or dry weight.
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS provides higher sensitivity and specificity for the analysis of phenylpropanoid glycosides, allowing for both identification and quantification.
1. LC System:
- The LC conditions (column, mobile phase, gradient) can be similar to those used for HPLC, but are often optimized for compatibility with the MS interface. Ultra-high performance liquid chromatography (UPLC) is commonly used for better resolution and faster analysis times.
2. Mass Spectrometer:
- Couple the LC system to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (TQ), or Ion Trap).
- Use an electrospray ionization (ESI) source, typically in negative ion mode, as phenylpropanoid glycosides readily form [M-H]⁻ ions.
3. MS Analysis:
- Full Scan (MS1): Acquire full scan mass spectra to detect all ions within a specified mass range. This is useful for untargeted analysis and identification of unknown compounds.
- Tandem MS (MS/MS or MS²): Fragment precursor ions to obtain structural information. The fragmentation pattern can be used to identify the aglycone and sugar moieties of the glycoside.
- Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-product ion transitions. This provides high selectivity and sensitivity.
4. Data Analysis:
- Use specialized software to process the LC-MS data.
- Identify compounds by comparing their retention times, accurate masses, and MS/MS fragmentation patterns with those of authentic standards or by searching spectral libraries.
- For quantification, use a similar calibration curve approach as with HPLC, but based on the peak areas from the SIM or MRM chromatograms.
Signaling Pathways and Experimental Workflows
// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phe [label="L-Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; CinnamicAcid [label="Cinnamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaricAcid [label="p-Coumaric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Chalcones [label="Chalcones", fillcolor="#FFFFFF", fontcolor="#202124"]; Flavonoids [label="Flavonoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlavonoidGlycosides [label="Flavonoid\nGlycosides", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydroxycinnamicAcids [label="Hydroxycinnamic\nAcids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydroxycinnamicAcidGlycosides [label="Hydroxycinnamic Acid\nGlycosides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignans [label="Lignans/Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stilbenes [label="Stilbenes", fillcolor="#FBBC05", fontcolor="#202124"]; StilbeneGlycosides [label="Stilbene\nGlycosides", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C4H [label="C4H", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FourCL [label="4CL", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CHS [label="CHS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CHI [label="CHI", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; STS [label="STS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; UGT [label="UGTs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Shikimate -> Phe; Phe -> CinnamicAcid [label="PAL"]; CinnamicAcid -> pCoumaricAcid [label="C4H"]; pCoumaricAcid -> pCoumaroylCoA [label="4CL"]; pCoumaroylCoA -> Chalcones [label="CHS"]; Chalcones -> Flavonoids [label="CHI, etc."]; Flavonoids -> FlavonoidGlycosides [label="UGTs"]; pCoumaricAcid -> HydroxycinnamicAcids; HydroxycinnamicAcids -> HydroxycinnamicAcidGlycosides [label="UGTs"]; pCoumaroylCoA -> Lignans; pCoumaroylCoA -> Stilbenes [label="STS"]; Stilbenes -> StilbeneGlycosides [label="UGTs"];
// Stress Input Stress [label="Biotic & Abiotic Stress", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress -> PAL [style=dashed, color="#EA4335"]; Stress -> C4H [style=dashed, color="#EA4335"]; Stress -> FourCL [style=dashed, color="#EA4335"]; Stress -> CHS [style=dashed, color="#EA4335"]; Stress -> UGT [style=dashed, color="#EA4335"]; } end_dot Phenylpropanoid Biosynthesis Pathway under Stress
// Nodes PlantGrowth [label="Plant Growth in\nControlled Environment", fillcolor="#F1F3F4", fontcolor="#202124"]; StressApplication [label="Stress Application\n(e.g., Drought, Salinity, UV-B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ControlGroup [label="Control Group\n(No Stress)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SampleCollection [label="Sample Collection\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction of\nPhenylpropanoid Glycosides", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS / HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataProcessing [label="Data Processing and\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interpretation [label="Interpretation of Results", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PlantGrowth -> StressApplication; PlantGrowth -> ControlGroup; StressApplication -> SampleCollection; ControlGroup -> SampleCollection; SampleCollection -> Extraction; Extraction -> Analysis; Analysis -> DataProcessing; DataProcessing -> Interpretation; } end_dot Experimental Workflow for Phenylpropanoid Glycoside Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense [mdpi.com]
- 10. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased phenylpropanoids production in UV-B irradiated Salvia verticillata as a consequence of altered genes expression in young leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-Omics Research Reveals the Effects of the ABA-Regulated Phenylpropanoid Biosynthesis Pathway on the UV-B Response in Rhododendron chrysanthum Pall. [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Salt stress induces differential regulation of the phenylpropanoid pathway in Olea europaea cultivars Frantoio (salt-tolerant) and Leccino (salt-sensitive) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Brachynoside Heptaacetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brachynoside, a complex glycoside natural product, and its derivatives are of significant interest in phytochemical and pharmacological research. This document provides detailed application notes and experimental protocols for the synthesis of Brachynoside heptaacetate. The peracetylation of Brachynoside is a key chemical modification that can alter its physicochemical properties, such as solubility and membrane permeability, which may, in turn, influence its biological activity. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel glycosidic compounds.
Introduction
Brachynoside is a naturally occurring glycoside with a molecular formula of C₃₁H₄₀O₁₅.[1] Its structure consists of a phenethyl alcohol aglycone attached to a disaccharide moiety, which is further esterified with a caffeoyl group. The presence of multiple hydroxyl groups on the sugar moieties makes Brachynoside a candidate for various chemical modifications, including acetylation. The complete acetylation of all free hydroxyl groups on Brachynoside results in the formation of this compound. This derivatization is often performed to protect the hydroxyl groups during further synthetic steps or to enhance the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake.
Acetylated natural products have shown a range of biological activities. For instance, acetylation of certain flavonoids has been shown to enhance their anticancer and anti-inflammatory effects.[2][3] In the context of brassinosteroids, a class of plant hormones to which Brachynoside is related, structural modifications such as acetylation can significantly impact their biological potency.[4][5] Therefore, the synthesis and biological evaluation of this compound are of considerable interest for the discovery of new therapeutic agents.
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, peracetylation reactions of complex glycosides using acetic anhydride (B1165640) and pyridine (B92270) are generally known to proceed with high efficiency. The following table provides expected values based on standard protocols for similar compounds.
| Parameter | Expected Value | Notes |
| Starting Material | Brachynoside | Purity >95% recommended |
| Reagents | Acetic Anhydride, Pyridine | Anhydrous conditions are crucial |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC) |
| Reaction Temperature | Room Temperature | Mild conditions to prevent degradation |
| Expected Yield | >90% | Peracetylation is typically a high-yielding reaction |
| Molecular Formula | C₄₅H₅₄O₂₂ | This compound |
| Molecular Weight | 946.9 g/mol | This compound |
Experimental Protocols
Protocol 1: Peracetylation of Brachynoside
This protocol describes the complete acetylation of the seven free hydroxyl groups of Brachynoside to yield this compound using acetic anhydride in pyridine. This is a standard and widely adopted method for the per-O-acetylation of carbohydrates and other polyhydroxylated natural products.[6][7][8]
Materials:
-
Brachynoside
-
Anhydrous Pyridine
-
Acetic Anhydride
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexane mixture)
Procedure:
-
Dissolve Brachynoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of acetic anhydride (at least 7 equivalents, typically a large excess is used) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction by the slow addition of methanol (B129727) at 0°C to consume the excess acetic anhydride.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Visualizations
Brassinosteroid Signaling Pathway
Brachynoside belongs to the broad class of brassinosteroids. While the specific signaling cascade for this compound is not elucidated, the general pathway for brassinosteroids provides a valuable framework for understanding its potential mechanism of action. The binding of a brassinosteroid to its cell surface receptor kinase BRI1 initiates a signaling cascade that leads to the regulation of gene expression and various physiological responses in plants.
Caption: General Brassinosteroid Signaling Pathway.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
Application Notes and Protocols for Bioactivity Screening of Brachynoside Heptaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Brachynoside heptaacetate is a phenylpropanoid glycoside that can be isolated from the herbs of Clerodendrum japonicum[1]. As a derivative of a natural product, it represents a potential candidate for drug discovery. Comprehensive bioactivity screening is the first step in elucidating its therapeutic potential. These application notes provide a detailed experimental workflow and protocols for a primary bioactivity screening panel for this compound, focusing on cytotoxicity, anti-inflammatory, and antioxidant activities.
Experimental Workflow
The proposed experimental workflow for the bioactivity screening of this compound is a staged approach, beginning with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. This is followed by in vitro assays for anti-inflammatory and antioxidant activities.
Caption: Experimental workflow for this compound bioactivity screening.
Cytotoxicity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.15 | 92 |
| 25 | 1.05 | 84 |
| 50 | 0.85 | 68 |
| 100 | 0.50 | 40 |
| Positive Control | 0.15 | 12 |
Anti-inflammatory Activity Screening
Inhibition of Egg Albumin Denaturation Assay
Principle: Inflammation can involve the denaturation of proteins.[6][7] This assay evaluates the ability of a compound to prevent the heat-induced denaturation of egg albumin, a mechanism comparable to the action of some non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Protocol:
-
Reaction Mixture Preparation: In a tube, mix 2 mL of different concentrations of this compound, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of fresh hen's egg albumin.[7]
-
Control Preparation: A control mixture is prepared with 2 mL of distilled water instead of the test compound.[7]
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[6]
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[6]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.[6]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Determine the IC₅₀ value.
Data Presentation:
| Concentration (µg/mL) | Absorbance (280 nm) | Inhibition of Denaturation (%) |
| Control | 0.80 | 0 |
| 10 | 0.72 | 10 |
| 50 | 0.60 | 25 |
| 100 | 0.44 | 45 |
| 200 | 0.28 | 65 |
| Positive Control (Aspirin) | 0.20 | 75 |
Nitric Oxide (NO) Scavenging Activity (Griess Assay)
Principle: Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a colorimetric method to quantify NO by measuring its stable metabolite, nitrite (B80452). This assay assesses the ability of this compound to scavenge NO or inhibit its production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Hypothetical anti-inflammatory signaling pathway.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[8]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[8]
-
Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation:
| Concentration (µM) | Nitrite Concentration (µM) | NO Inhibition (%) |
| Control (Unstimulated) | 2.5 | - |
| LPS Control | 30.0 | 0 |
| 1 | 28.5 | 5 |
| 10 | 22.5 | 25 |
| 25 | 16.5 | 45 |
| 50 | 9.0 | 70 |
| Positive Control (L-NAME) | 6.0 | 80 |
Antioxidant Activity Screening
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[9][10] In the presence of an antioxidant, the stable purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, with a corresponding decrease in absorbance.[10]
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol (B129727).
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[10]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Determine the IC₅₀ value.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed blue-green ABTS•+ is reduced by an antioxidant, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]
-
Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Reaction: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.
-
Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Data Presentation for Antioxidant Assays:
| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
| 10 | 8 | 12 |
| 50 | 22 | 30 |
| 100 | 48 | 55 |
| 200 | 75 | 82 |
| Positive Control (Ascorbic Acid) | 95 | 98 |
Conclusion
This document provides a foundational set of protocols for the initial bioactivity screening of this compound. The results from these assays will provide valuable preliminary data on its cytotoxic, anti-inflammatory, and antioxidant properties. Positive results in any of these screening assays would warrant further investigation into the specific mechanisms of action and potential for development as a therapeutic agent.
References
- 1. Brachyside heptaacetate | 144765-80-0 [amp.chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Cell Culture Experiments with Brachynoside Heptaacetate
Disclaimer: Scientific literature detailing the biological activity and specific cell culture applications of Brachynoside heptaacetate is not currently available. The following application notes and protocols are provided as a hypothetical and exemplary guide for researchers, scientists, and drug development professionals interested in investigating the potential effects of a novel, uncharacterized phenylpropanoid glycoside like this compound. The experimental designs, data, and discussed signaling pathways are illustrative and based on the general activities of related natural product classes. The "heptaacetate" modification suggests increased lipophilicity, which may enhance cell membrane permeability compared to the parent glycoside.
Introduction
Brachynoside is a phenylpropanoid glycoside that has been isolated from plants such as Clerodendrum brachyanthum.[1] Phenylpropanoid glycosides are a class of natural products known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The acetylation of the glycoside moiety to form this compound would theoretically increase its ability to cross cellular membranes, making it more suitable for cell-based assays.
These application notes provide a framework for the initial in vitro characterization of this compound (referred to hereafter as "the compound") to explore its potential cytotoxic, anti-inflammatory, and pro-apoptotic activities.
Data Presentation
The following tables present hypothetical data from foundational experiments to characterize the activity of the compound.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 | Human Breast Cancer | 48 | 25.5 |
| HepG2 | Human Liver Cancer | 48 | 38.2 |
| RAW 264.7 | Murine Macrophage | 24 | > 100 |
| HEK293 | Human Embryonic Kidney | 48 | 85.1 |
Note: IC₅₀ (half-maximal inhibitory concentration) values are hypothetical and would need to be determined experimentally.
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Vehicle Control | - | 1.2 ± 0.3 | 100 |
| LPS (1 µg/mL) | - | 100 | 98.5 ± 2.1 |
| Compound + LPS | 10 | 75.4 ± 4.1 | 97.8 ± 2.5 |
| Compound + LPS | 25 | 48.6 ± 3.5 | 96.2 ± 3.0 |
| Compound + LPS | 50 | 22.1 ± 2.8 | 95.1 ± 2.7 |
Note: Data are represented as mean ± standard deviation. These are exemplary results.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| Compound | 12.5 | 8.7 ± 1.1 | 4.2 ± 0.6 | 12.9 |
| Compound | 25 | 19.5 ± 2.2 | 10.8 ± 1.5 | 30.3 |
| Compound | 50 | 28.3 ± 3.0 | 21.4 ± 2.4 | 49.7 |
Note: Data are hypothetical and would be typically obtained via flow cytometry after Annexin V and Propidium Iodide (PI) staining.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the effect of the compound on cell viability and to calculate its IC₅₀ value.
Materials:
-
Target cell lines (e.g., MCF-7, HepG2, RAW 264.7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Anti-Inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production
This protocol assesses the compound's ability to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
LPS from E. coli (stock solution of 1 mg/mL)
-
24-well cell culture plates
-
Griess Reagent System
-
Nitrite (B80452) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the compound (determined from Protocol 1) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: vehicle only, LPS only, and compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve. Express the results as a percentage of the NO production in the LPS-only treated group.
Protocol 3: Apoptosis Analysis using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic cells after treatment with the compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency after 24 hours. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells together at 300 x g for 5 minutes.
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
Many natural products exert their anti-inflammatory and pro-apoptotic effects by modulating key cellular signaling pathways. A common pathway implicated is the PI3K/Akt pathway, which regulates cell survival and proliferation.[2][3] The diagram below illustrates a hypothetical mechanism where this compound might inhibit this pathway, leading to apoptosis.
Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the initial characterization of a novel compound like this compound in cell culture.
General workflow for in vitro screening of a novel bioactive compound.
References
Application Notes and Protocols for the Quantification of Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantification of phenylpropanoid glycosides (PPGs), a class of bioactive natural products with significant interest in the pharmaceutical and functional food industries. This document details experimental protocols for common analytical methods, presents quantitative data from various studies, and visualizes key experimental workflows and relevant signaling pathways.
Introduction to Analytical Techniques
The accurate quantification of phenylpropanoid glycosides is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. Several chromatographic techniques are widely employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for routine analysis. Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), provides higher resolution, increased sensitivity, and shorter analysis times, making it ideal for complex matrices and trace-level quantification.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the simultaneous analysis of multiple samples.
Experimental Protocols
Sample Preparation: Extraction of Phenylpropanoid Glycosides
A critical step in the quantification of PPGs is the efficient extraction from the plant matrix. The choice of solvent and extraction method can significantly impact the yield.
Protocol 1: Methanol (B129727) Extraction
-
Grinding: Grind the dried plant material to a fine powder (e.g., 80 mesh) to increase the surface area for extraction.[2]
-
Sonication: Weigh 500 mg of the powdered material and mix with 5 mL of methanol.[3] Sonicate the mixture for 30 minutes at room temperature.[3]
-
Centrifugation: Centrifuge the mixture at 7000 rpm for 10 minutes.[3]
-
Filtration: Collect the supernatant and filter it through a 0.2-µm or 0.45-µm syringe filter before analysis.[2][3]
Protocol 2: Reflux Extraction with 70% Ethanol (B145695)
-
Extraction: Powder 500 g of the plant material and extract three times with 70% ethanol under reflux, with each extraction lasting 2 hours.[4]
-
Concentration: Concentrate the combined extracts under vacuum.[4]
-
Suspension and Partitioning: Suspend the residue in deionized water and perform liquid-liquid partitioning with a non-polar solvent like n-butanol to enrich the PPG fraction.[4]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a standard method for the quantification of PPGs such as verbascoside, isoverbascoside, and salidroside.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water (A) and methanol (B).[2] A typical gradient might start with a higher proportion of water and gradually increase the methanol concentration.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for the target PPGs to construct a calibration curve.
-
Quantification: Inject the prepared sample extracts and quantify the PPGs by comparing their peak areas with the calibration curve.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of PPGs, especially in complex biological matrices.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
Protocol:
-
Mobile Phase Preparation: Use a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[5]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each analyte.
-
-
Quantification: Use an internal standard for accurate quantification. The concentration of each PPG is determined from a calibration curve generated using standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a planar chromatographic technique suitable for the simultaneous quantification of PPGs in a large number of samples.
Instrumentation:
-
HPTLC system with an automatic TLC sampler, developing chamber, and a TLC scanner (densitometer).
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
Protocol:
-
Sample and Standard Application: Apply the sample extracts and standard solutions as bands onto the HPTLC plate using an automatic sampler.
-
Chromatographic Development: Develop the plate in a saturated twin-trough chamber with an appropriate mobile phase. A common mobile phase for PPGs is a mixture of ethyl acetate, n-butanol, and water.[4]
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for the target PPGs (e.g., 330 nm).
-
Quantification: Quantify the PPGs by comparing the peak areas of the sample bands with those of the standard bands.
Quantitative Data Summary
The following tables summarize the quantitative data for various phenylpropanoid glycosides from different plant sources, analyzed by the techniques described above.
Table 1: Quantification of Phenylpropanoid Glycosides by HPLC
| Phenylpropanoid Glycoside | Plant Source | Concentration/Amount | Reference |
| Verbascoside | Pedicularis densispica | Not specified in abstract | [2] |
| Iso-verbascoside | Pedicularis densispica | Not specified in abstract | [2] |
| Salidroside | Pedicularis densispica | Not specified in abstract | [2] |
| Echinacoside | Pedicularis longiflora | 3.5 mg from 120 mg crude sample | [4] |
| Forsythoside B | Pedicularis longiflora | 22.7 mg from 120 mg crude sample | [4] |
| Verbascoside | Pedicularis longiflora | 48.7 mg from 120 mg crude sample | [4] |
Table 2: Quantification of Phenylpropanoid Glycosides by UPLC/UHPLC-MS
| Phenylpropanoid Glycoside | Plant Source | Concentration/Amount | Reference |
| Echinacoside | Pedicularis oederi | 31.6 mg from 900 mg sample | [5] |
| Forsythoside B | Pedicularis oederi | 28.9 mg from 900 mg sample | [5] |
| Verbascoside | Pedicularis oederi | 74.1 mg from 900 mg sample | [5] |
| Forsythoside A | Aloysia polystachya | Identified and quantified | [6] |
| Plantainoside C | Aloysia polystachya | Identified and quantified | [6] |
| Martynoside | Aloysia polystachya | Identified and quantified | [6] |
Table 3: Quantification of Phenylpropanoid Glycosides by HPTLC-Densitometry
| Phenylpropanoid Glycoside | Plant Source | Concentration (% w/w) | Reference |
| Verbascoside | Ballota rupestris (leaves) | 4.58% | [7] |
| Forsythoside B | Ballota rupestris (roots) | 3.0% | [7] |
| Caffeoyl-malic acid | Ballota rupestris (leaves) | 0.30% | [7] |
| Verbascoside | Ballota nigra (leaves) | Not specified, but present | [7] |
| Forsythoside B | Ballota nigra (leaves) | Not specified, but present | [7] |
| Verbascoside | Ballota hirsuta (leaves) | 1.64% | [7] |
| Forsythoside B | Ballota hirsuta (leaves) | 0.91% | [7] |
| Caffeoyl-malic acid | Ballota hirsuta (leaves) | 0.08% | [7] |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for PPG quantification and the signaling pathways modulated by specific PPGs.
Caption: General experimental workflow for phenylpropanoid glycoside quantification.
Caption: Simplified phenylpropanoid biosynthesis pathway leading to various secondary metabolites.
Caption: Anti-inflammatory signaling pathway of Verbascoside.[3][8]
Caption: Neuroprotective signaling pathway of Echinacoside in Alzheimer's disease models.[9]
References
- 1. Echinacoside Induces UCP1- and ATP-Dependent Thermogenesis in Beige Adipocytes via the Activation of Dopaminergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Verbascoside: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinacoside Improves Cognitive Impairment by Inhibiting Aβ Deposition Through the PI3K/AKT/Nrf2/PPARγ Signaling Pathways in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomics Analysis of Brachynoside Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brachynoside Heptaacetate in Metabolomics
This compound (C45H54O22) is the acetylated derivative of Brachynoside (C31H40O15), a phenylpropanoid glycoside.[1][2][3] Brachynoside was first isolated from the leaves of Clerodendron brachyanthum, a plant used in traditional medicine.[1] The structure of Brachynoside is complex, featuring a β-D-glucopyranosyl core linked to an α-L-rhamnopyranosyl unit, a 3,4-dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group.[1] As a member of the glycoside family, Brachynoside and its derivatives are of interest in drug discovery and natural product chemistry.[4]
Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful platform for the comprehensive analysis of natural products like this compound in complex samples such as plant extracts.[4] The application of metabolomics can aid in the quality control of herbal medicines, the discovery of novel bioactive compounds, and the elucidation of the biological pathways they modulate.[4] This document provides a detailed protocol for the untargeted metabolomics analysis of samples containing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Logical Relationship: Chemical Structure of Brachynoside
Caption: Logical diagram of the chemical moieties of Brachynoside.
Experimental Protocols
This section details a generalized workflow for the untargeted metabolomics analysis of plant extracts for the presence and quantification of this compound and other metabolites.
Sample Preparation: Extraction of Metabolites
-
Harvesting: Collect fresh plant material (e.g., leaves of Clerodendron brachyanthum).
-
Homogenization: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (80% methanol (B129727) in water).
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate at 4°C for 1 hour with occasional vortexing.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Filtration: Transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Untargeted Metabolomics Analysis using LC-MS/MS
Liquid chromatography coupled to high-resolution mass spectrometry is a powerful approach for analyzing flavonoid and other glycosidic compositions in plant species.[5]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA, the top N most abundant ions in a survey scan are selected for fragmentation (MS/MS).
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate informative fragment spectra.
-
Data Processing and Analysis
-
Feature Detection: Process the raw LC-MS data using software such as MS-DIAL, XCMS, or similar platforms to detect metabolic features (unique m/z and retention time pairs).
-
Peak Alignment and Normalization: Align peaks across all samples to correct for retention time shifts. Normalize the data to the total ion chromatogram (TIC) or an internal standard to account for variations in sample concentration.
-
Metabolite Annotation:
-
Annotate features by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) against spectral libraries (e.g., METLIN, MassBank) and in-silico generated libraries for glycosylated compounds.[6][7]
-
For this compound (C45H54O22), the expected m/z would be [M+H]+ at 947.3186 and [M+Na]+ at 969.2999.
-
The identification of glycosides can be challenging. While neutral loss of sugar moieties is a common fragmentation pathway, it is not always observed.[6][7] It is crucial to also look for conserved fragment ions from the aglycone portion of the molecule.[6][7]
-
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that differ significantly between experimental groups.
Experimental Workflow for Metabolomics Analysis
Caption: Untargeted metabolomics workflow for this compound analysis.
Data Presentation
Quantitative data from the metabolomics analysis should be summarized in a clear and structured table. The following table is a template for presenting such data.
| Metabolite Name | Retention Time (min) | m/z ([M+H]+) | Adduct | Putative Identification | Fold Change (Group A vs. B) | p-value |
| This compound | 12.5 | 947.3186 | [M+H]+ | Level 1 (Standard Confirmed) | 2.5 | <0.01 |
| Brachynoside | 10.2 | 653.2502 | [M+H]+ | Level 2 (MS/MS Match) | 1.8 | <0.05 |
| Caffeic Acid | 5.8 | 181.0501 | [M+H]+ | Level 1 (Standard Confirmed) | -1.5 | <0.05 |
| Quercetin-3-glucoside | 8.1 | 465.1033 | [M+H]+ | Level 2 (MS/MS Match) | 3.1 | <0.01 |
| Unknown Glycoside 1 | 9.5 | 789.2845 | [M+H]+ | Level 3 (Tentative Structure) | 2.2 | <0.05 |
| ... | ... | ... | ... | ... | ... | ... |
Table Notes:
-
Putative Identification Levels: Based on the Metabolomics Standards Initiative (MSI) guidelines. Level 1: Confirmed with an authentic standard. Level 2: Putatively annotated based on spectral library matching. Level 3: Putatively characterized based on chemical class.
-
Fold Change: Represents the relative change in the abundance of the metabolite between two experimental groups.
-
p-value: Statistical significance of the observed fold change.
References
- 1. Brachynoside (145898-87-9) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. Brachyside heptaacetate | 144765-80-0 [amp.chemicalbook.com]
- 4. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library [escholarship.org]
- 7. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Brachynoside Heptaacetate Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Brachynoside heptaacetate extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a phenylpropanoid glycoside. It is the acetylated form of Brachynoside, which is naturally found in plants of the Clerodendrum genus, such as Clerodendrum japonicum. The heptaacetate form is typically produced synthetically from the natural Brachynoside.
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenges include inefficient initial extraction of the precursor, Brachynoside, from the plant material, co-extraction of interfering compounds like tannins and chlorophyll (B73375), potential degradation of the glycoside during extraction, and incomplete acetylation of the extracted Brachynoside.
Q3: Which extraction methods are most effective for obtaining the Brachynoside precursor from Clerodendrum japonicum?
A3: Methanol (B129727) and aqueous ethanol (B145695) solutions are effective solvents for extracting phenylpropanoid glycosides. Ultrasound-assisted extraction (UAE) has been shown to be particularly efficient for extracting polyphenols from Clerodendrum japonicum leaves, with optimal conditions identified as 62.5% ethanol in water.[1] Conventional methods like maceration and Soxhlet extraction can also be used, though they may require longer extraction times.
Q4: How can I convert the extracted Brachynoside to this compound?
A4: The conversion is achieved through an acetylation reaction. This typically involves treating the purified Brachynoside extract with acetic anhydride (B1165640). A catalyst, such as pyridine (B92270) or a small amount of acid, is often used to facilitate the reaction. The reaction acetylates the hydroxyl groups on the glycoside to form the heptaacetate.
Q5: What is a potential biological activity of this compound that I could investigate?
A5: Phenylpropanoid glycosides frequently exhibit anti-inflammatory properties. A key signaling pathway to investigate for anti-inflammatory effects is the arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and acetylation process.
Low Yield of Crude Brachynoside Extract
| Symptom | Possible Cause | Troubleshooting Action |
| Low overall extract weight | Inefficient cell lysis and solvent penetration. | Ensure the plant material is finely and uniformly ground to maximize surface area. |
| Inappropriate solvent choice. | Test a range of solvent polarities. For phenylpropanoid glycosides, start with methanol or 60-70% aqueous ethanol.[1] | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature, but monitor for potential degradation of the target compound. | |
| Low concentration of Brachynoside in the extract | Suboptimal extraction technique. | |
| Plant material quality. | Ensure the plant material was harvested at the optimal time and stored correctly to prevent degradation of secondary metabolites. |
Poor Purity of Crude Brachynoside Extract
| Symptom | Possible Cause | Troubleshooting Action |
| Dark green or brown, sticky extract | Co-extraction of chlorophyll and other pigments. | Perform a preliminary wash of the plant material with a non-polar solvent like hexane (B92381) to remove chlorophyll before the main extraction. |
| Co-extraction of tannins and phenolic compounds. | Incorporate a purification step using column chromatography with a suitable stationary phase like silica (B1680970) gel or Sephadex LH-20.[3] | |
| Formation of an emulsion during liquid-liquid extraction | High concentration of surfactant-like molecules. | Gently swirl instead of vigorously shaking the separatory funnel. Adding a saturated NaCl solution (brine) can also help to break the emulsion. |
Inefficient Acetylation Reaction
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete conversion to this compound (verified by TLC or HPLC) | Insufficient acetylating agent. | Increase the molar excess of acetic anhydride relative to the Brachynoside extract. |
| Inactive or no catalyst. | Add a suitable catalyst like pyridine or a catalytic amount of a strong acid. | |
| Presence of water in the reaction mixture. | Ensure the Brachynoside extract and all reagents and glassware are thoroughly dried, as water will quench the acetic anhydride. | |
| Degradation of the product | Harsh reaction conditions. | Perform the reaction at a lower temperature (e.g., 0°C) and monitor the progress closely to avoid prolonged reaction times. |
Data Presentation
Table 1: Comparison of Extraction Methods for Glycosides
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages | Reported Yields (General Glycosides) |
| Maceration | Methanol, Ethanol, Water | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. | Variable, depends heavily on plant material and solvent. |
| Soxhlet Extraction | Methanol, Ethanol | Continuous and efficient extraction. | Requires higher temperatures, potential for thermal degradation. | Generally higher than maceration. |
| Ultrasound-Assisted Extraction (UAE) | 62.5% Ethanol | Reduced extraction time, increased yield, lower solvent consumption.[1] | Requires specialized equipment. | Optimized for polyphenols from C. japonicum yielded 41.69 mg GAE/g.[1] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Very fast, high efficiency. | Requires specialized microwave equipment. | Can provide the highest extraction efficiency for some glycosides. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Brachynoside from Clerodendrum japonicum
This protocol is adapted from an optimized method for polyphenol extraction from C. japonicum.[1]
-
Preparation of Plant Material: Dry the leaves of Clerodendrum japonicum at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of 62.5% aqueous ethanol (a 1:20 w/v ratio).
-
Place the flask in an ultrasonic bath with a frequency of 40 kHz and a power of 500 W.
-
Sonicate for approximately 15 minutes at a controlled temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude Brachynoside extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified by column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate the Brachynoside fraction.
-
Protocol 2: Acetylation of Brachynoside to this compound
This is a general protocol for the acetylation of glycosides.
-
Preparation:
-
Thoroughly dry the purified Brachynoside extract under vacuum.
-
Ensure all glassware is oven-dried to be free of moisture.
-
-
Reaction:
-
Dissolve the dried Brachynoside extract in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane (B109758) and pyridine).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a molar excess of acetic anhydride to the solution with stirring.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude this compound by column chromatography on silica gel to obtain the pure product.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Potential anti-inflammatory signaling pathway for Brachynoside.
References
Overcoming solubility issues with Brachynoside heptaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Brachynoside heptaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, it is recommended to use a water-miscible organic solvent. Based on general practices for hydrophobic compounds, Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable starting points.[1][2] A stock solution should be prepared at a high concentration in one of these solvents.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[2][3] Here are a few strategies to overcome this:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try working with a lower final concentration.
-
Modify the Dilution Method: Instead of diluting the DMSO stock directly into the buffer, try a serial dilution in deionized water first before the final dilution into the buffer. Salts in the buffer can sometimes decrease the solubility of the compound.[3]
-
Use a Co-solvent or Surfactant: The addition of a small amount of a co-solvent like PEG400 or a non-ionic surfactant such as Tween 20 or Tween 80 to your final assay medium can help maintain solubility.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: For most cell-based assays, it is critical to keep the final concentration of DMSO low, typically below 1%, to avoid solvent-induced cytotoxicity. The exact tolerance will depend on the cell line being used. It is advisable to run a vehicle control (assay medium with the same final concentration of DMSO) to assess the effect of the solvent on your experimental system.
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming, for instance in a 37°C water bath, can be employed to aid in the dissolution of the compound.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the initial solvent.
-
Solution 1: Increase Solvent Volume: You may be trying to dissolve the compound at a concentration that is too high. Try increasing the volume of the solvent.
-
Solution 2: Mechanical Agitation: Use a vortex mixer for 1-2 minutes to aid dissolution.[4]
-
Solution 3: Sonication: If the compound still does not dissolve, use a water bath sonicator for up to 5 minutes.[3][4]
-
Solution 4: Gentle Warming: As a next step, warm the solution to 37°C for a short period (5-60 minutes).[4]
Issue 2: The compound dissolves in the organic solvent but precipitates out of solution over time.
-
Solution 1: Check Storage Conditions: Ensure your stock solution is stored appropriately, typically at -20°C or -80°C, to maintain its stability and prevent precipitation.
-
Solution 2: Re-dissolve Before Use: Before each use, bring the stock solution to room temperature and vortex to ensure any precipitate is redissolved.
Data Presentation
Table 1: Summary of Solubilization Strategies for this compound
| Strategy | Description | Key Considerations |
| Primary Solvents | Water-miscible organic solvents for creating stock solutions. | DMSO and ethanol are common choices.[1][2] |
| Co-solvents | Added to the aqueous medium to improve solubility. | Examples include PEG400 and glycerin.[2] |
| Surfactants | Non-ionic detergents that can help prevent precipitation. | Tween 20 and Tween 80 are frequently used.[2] |
| Mechanical Aids | Physical methods to assist dissolution. | Vortexing and sonication.[3][4] |
| Thermal Aid | Use of gentle heat to increase solubility. | Warming to 37°C.[4] Avoid excessive heat. |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for up to 5 minutes. Gentle warming to 37°C can also be applied.[4]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
-
Prepare the Final Working Solution:
-
Dilute the appropriate stock solution into your final aqueous assay buffer to achieve the desired working concentration.
-
Important: To minimize precipitation, add the stock solution to the buffer while vortexing the buffer. This ensures rapid mixing.
-
The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guides.
-
Visualizations
References
Technical Support Center: Stability of Brachynoside Heptaacetate
Stability Data Summary
A critical aspect of understanding the stability of Brachynoside heptaacetate involves systematically evaluating its degradation under various stress conditions. The following table is an illustrative template for summarizing such stability data. Researchers should populate a similar table with their experimental findings.
Table 1: Illustrative Stability Data for this compound in Different Solvents
| Solvent System | Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| Acetonitrile:Water (1:1) | 25°C | 24 | 99.5 | Not Detected |
| 48 | 99.2 | Not Detected | ||
| 72 | 98.9 | Not Detected | ||
| Methanol | 25°C | 24 | 99.8 | Not Detected |
| 48 | 99.6 | Not Detected | ||
| 72 | 99.5 | Not Detected | ||
| 0.1 M HCl | 60°C | 2 | 85.3 | De-acetylated derivatives, Aglycone |
| 4 | 72.1 | De-acetylated derivatives, Aglycone | ||
| 8 | 55.8 | De-acetylated derivatives, Aglycone | ||
| 0.1 M NaOH | 60°C | 2 | 60.7 | De-acetylated derivatives |
| 4 | 45.2 | De-acetylated derivatives | ||
| 8 | 28.9 | De-acetylated derivatives | ||
| 3% H₂O₂ | 25°C | 24 | 97.2 | Oxidized derivatives |
| 48 | 94.5 | Oxidized derivatives | ||
| 72 | 91.8 | Oxidized derivatives | ||
| Dichloromethane | 25°C | 72 | >99.9 | Not Detected |
| Dimethyl Sulfoxide (B87167) (DMSO) | 25°C | 72 | 99.7 | Not Detected |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the stability testing of this compound.
Q1: I am observing rapid degradation of this compound in my aqueous solvent system, even at neutral pH. What could be the cause?
A1: While this compound is an acetylated glycoside, which can be susceptible to hydrolysis, rapid degradation at neutral pH might be influenced by other factors.[1][2] Consider the following:
-
Enzymatic Contamination: If your water or buffers are not properly sterilized, microbial contamination could introduce esterases or glycosidases that catalyze the degradation of your compound.
-
Buffer Effects: Certain buffer species can catalyze hydrolysis.[3] It is advisable to test the stability in different buffer systems to rule this out.
-
Purity of the Compound: Impurities in your this compound sample could be acting as catalysts for degradation.
Q2: My mass balance in the stability study is below 95%. Where could the missing mass be?
A2: A poor mass balance suggests that not all degradation products are being detected by your analytical method.[4] Possible reasons include:
-
Formation of Volatile Degradants: Some degradation pathways may produce volatile compounds that are not detected by standard HPLC-UV analysis.
-
Precipitation of Degradants: Degradation products may be less soluble than the parent compound in the chosen solvent system and could precipitate out of solution.
-
Lack of a Chromophore: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector.
-
Strong Retention on HPLC Column: Degradants may be highly polar or non-polar and could be irreversibly adsorbed onto the analytical column.
Q3: I am seeing inconsistent results between different batches of the same solvent. Why is this happening?
A3: Solvent quality is crucial for stability studies. Inconsistencies can arise from:
-
Peroxide Contamination: Ethers and other solvents can form peroxides over time, which can lead to oxidative degradation.
-
Trace Acid or Base Impurities: The presence of acidic or basic impurities in the solvent can catalyze hydrolytic degradation.
-
Water Content: The amount of water in an organic solvent can significantly impact the rate of hydrolysis.[5]
Q4: How do I differentiate between degradation products and impurities from the initial synthesis?
A4: This is a critical aspect of stability testing. A "time-zero" analysis of your sample before initiating the stability study is essential. Any peaks present at time-zero are considered synthesis-related impurities. Peaks that appear or increase in intensity over the course of the stability study are classified as degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a compound like this compound?
A1: As an acetylated glycoside, this compound is most susceptible to hydrolysis.[1][2] This can occur at both the ester linkages of the acetate (B1210297) groups and the glycosidic bond connecting the sugar moieties. The rate of hydrolysis is typically pH-dependent, with increased rates under both acidic and basic conditions.[1] Other potential degradation pathways include oxidation and photolysis.[6]
Q2: Which solvents are generally recommended for storing this compound solutions?
A2: For short-term storage, aprotic solvents such as acetonitrile, acetone, dichloromethane, or dimethyl sulfoxide (DMSO) are generally preferred as they are less likely to participate in hydrolysis. For long-term storage, it is best to store the compound as a solid at low temperatures and protected from light.
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation study (or stress testing) involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[6][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the most common technique for this purpose.
Q5: How long should a stability study be conducted?
A5: The duration of a stability study depends on its purpose. Forced degradation studies are typically short-term (a few hours to a few weeks). For determining the shelf-life of a drug product, long-term stability studies are conducted over several months to years under controlled storage conditions, as defined by regulatory guidelines like those from the ICH.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points.
-
Dilute the samples with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in a thermostatic oven at 80°C.
-
At specified time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[6]
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of any new peaks.
Visualizations
Workflow for Stability Study of this compound
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. sgs.com [sgs.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. humiditycontrol.com [humiditycontrol.com]
Degradation products of Brachynoside heptaacetate to avoid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling, stability, and degradation of Brachynoside heptaacetate. This information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Troubleshooting Guides
Problem: Appearance of Unexpected Peaks in HPLC/UPLC Analysis
Possible Cause: Degradation of this compound. The appearance of new peaks, especially those with shorter retention times, often indicates the formation of more polar degradation products.
Solutions:
-
Peak Identification:
-
Hypothesize Degradation Products: The primary degradation pathway for this compound is the hydrolysis of the acetate (B1210297) groups, followed by potential cleavage of the glycosidic bonds and the cinnamoyl ester linkage under harsher conditions.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. Compare these with the expected molecular weights of partially and fully deacetylated Brachynoside, as well as the hydrolyzed aglycone and sugar moieties.
-
NMR Spectroscopy: For significant impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure by observing shifts in proton and carbon signals, particularly the disappearance of acetyl protons and changes in the signals of the sugar rings.
-
-
Preventative Measures:
-
Solvent Selection: Avoid using highly acidic or basic mobile phases or sample diluents if possible. If necessary, minimize the time the sample is in solution before analysis.
-
Temperature Control: Use a cooled autosampler to maintain sample stability during long analytical runs.
-
Fresh Preparations: Always prepare solutions of this compound fresh for each experiment.
-
Problem: Poor Compound Recovery or Gradual Loss of Purity During Storage
Possible Cause: Inappropriate storage conditions leading to slow degradation over time.
Solutions:
-
Optimal Storage Conditions:
-
Temperature: Store solid this compound at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Store in a desiccator to prevent hydrolysis from atmospheric moisture.
-
-
Solvent Storage: Avoid storing this compound in solution for extended periods. If necessary, use anhydrous aprotic solvents and store at low temperatures. Methanol and water should be avoided for long-term storage as they can facilitate hydrolysis.
Problem: Inconsistent Results in Biological or Chemical Assays
Possible Cause: Variability in the integrity of the this compound used in different experimental runs due to degradation.
Solutions:
-
Purity Assessment: Before each set of experiments, verify the purity of the this compound stock using a quick analytical method like HPLC-UV.
-
Standardized Sample Handling: Implement a strict, standardized protocol for sample preparation, ensuring that the compound is handled under the same conditions (solvent, temperature, time in solution) for every experiment.
-
pH Control: If working in aqueous buffers, be mindful of the pH. Acetate groups are more labile under basic and strongly acidic conditions.
Frequently Asked Questions (FAQs)
What are the primary degradation products of this compound to avoid?
The primary degradation products of this compound arise from the sequential hydrolysis of its functional groups. The most likely degradation pathway involves:
-
Deacetylation: The seven acetate groups are susceptible to hydrolysis, leading to a mixture of partially deacetylated intermediates and ultimately the parent compound, Brachynoside. The acetyl groups on the sugar moieties are generally the most labile.
-
Hydrolysis of the Cinnamoyl Ester: The ester linkage of the 3,4-dihydroxycinnamoyl group can be hydrolyzed, especially under basic conditions, to yield deacetylated Brachynoside and 3,4-dihydroxycinnamic acid.
-
Hydrolysis of Glycosidic Bonds: Under stronger acidic conditions, the glycosidic bonds linking the rhamnose and glucose units, and the glucose to the aglycone, can be cleaved.[1]
These degradation products will have different polarities and potentially different biological activities, leading to experimental artifacts.
What conditions can lead to the degradation of this compound?
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetate and ester groups.[2] Basic conditions (pH > 8) are particularly effective at removing acetyl groups. Strong acidic conditions (pH < 2) can lead to the cleavage of glycosidic bonds.[3][4]
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.
-
Enzymes: The presence of esterases, which may be present in biological systems or as contaminants, can efficiently remove the acetate groups.[5] Glycoside hydrolases can cleave the glycosidic linkages.[3]
How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for assessing purity and detecting the formation of degradation products. A stability-indicating method should be able to separate the intact drug from its degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying unknown degradation products by providing molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals from the acetyl protons (typically in the δ 1.9-2.2 ppm range) as a measure of deacetylation.
What are the recommended storage conditions for this compound?
To minimize degradation, solid this compound should be stored:
-
At -20°C or below .
-
In a dry environment , preferably in a desiccator.
-
Protected from light .
-
Under an inert atmosphere (e.g., argon or nitrogen).
Solutions of this compound should be prepared fresh. If short-term storage is necessary, use an anhydrous aprotic solvent and store at -20°C.
Quantitative Data
For a systematic evaluation of stability, forced degradation studies are often performed. The following table summarizes typical stress conditions that can be applied to this compound to intentionally generate degradation products and validate stability-indicating analytical methods.[2][8]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 0.1 M HCl | 2 - 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 1 - 8 hours |
| Neutral Hydrolysis | Water or buffer (pH 7) | 24 - 72 hours |
| Oxidative | 3% H₂O₂ | 2 - 24 hours |
| Thermal | 60 - 80°C (solid state and in solution) | 24 - 72 hours |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Variable |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 60°C). A control sample (stock solution diluted with solvent) should be kept at a low temperature (e.g., 4°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm and 320 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmasm.com [pharmasm.com]
- 3. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 6. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Optimizing HPLC Parameters for Brachynoside Heptaacetate Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Brachynoside heptaacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for the separation of this compound?
A1: For the separation of this compound, a reversed-phase HPLC method is typically recommended. Below is a table summarizing suggested starting parameters based on methods used for similar acetylated flavonoid glycosides.
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 0.05% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Gradient | Start with a higher concentration of mobile phase A and gradually increase mobile phase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 30-40 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Specific wavelengths for quantification should be determined by analyzing the UV spectrum of this compound, but a common starting point for flavonoids is around 280 nm or 320 nm. |
| Injection Volume | 5 - 20 µL |
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:
-
Adjust Mobile Phase pH: The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can help to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing for acidic compounds.[1]
-
Optimize Mobile Phase Composition: Vary the ratio of your aqueous and organic solvents. Sometimes, switching from acetonitrile to methanol (or vice versa) can improve peak symmetry.
-
Lower Sample Concentration: Overloading the column can lead to peak fronting. Try diluting your sample.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak distortion.[2][3]
-
Check for Column Voids: A void in the column packing can lead to distorted peaks.[4] If a void is suspected, the column may need to be replaced.
Q3: My retention times for this compound are shifting. What could be the cause?
A3: Fluctuating retention times can be a sign of several issues within the HPLC system.[5] Common causes include:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5] It is recommended to pass at least 10-15 column volumes of the mobile phase through the column for equilibration.[5]
-
Pump Issues: Leaks in the pump, check valves, or seals can lead to inconsistent mobile phase delivery and, consequently, shifting retention times.[2][4] Check for salt buildup around fittings, which can indicate a leak.[2]
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and within its effective pH range.
-
Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
Problem: No peaks, or very small peaks, are observed.
| Possible Cause | Suggested Solution |
| Injector Issue | Ensure the injector is switching correctly and the sample loop is being filled. Manually inspect the injection process. |
| Detector Issue | Check that the detector lamp is on and has sufficient energy. Verify the correct wavelength is set. |
| Sample Degradation | Ensure the sample is stable in the chosen solvent. Protect from light or heat if necessary. |
| Incorrect Mobile Phase | Verify the mobile phase composition and ensure the solvents are flowing from the correct reservoirs. |
Problem: Ghost peaks appear in the chromatogram.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use. |
| Carryover from Previous Injection | Implement a needle wash step in your autosampler method.[2] Inject a blank (your mobile phase) to see if the ghost peak persists. |
| Impure Sample Solvent | Use a sample solvent that is the same as, or weaker than, the initial mobile phase. |
| Leaching from System Components | Check for and replace any degraded tubing or seals. |
Problem: High backpressure is observed.
| Possible Cause | Suggested Solution |
| Blocked Frit or Column | Backflush the column according to the manufacturer's instructions. If the pressure remains high, the inlet frit or the column may need to be replaced.[3] |
| Precipitation in the System | If using a buffered mobile phase, ensure it is miscible with the organic solvent to prevent salt precipitation. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve any precipitated salts.[4] |
| Blockage in Tubing or Fittings | Systematically disconnect components (starting from the detector and moving backward) to identify the location of the blockage.[2][4] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
System Preparation:
-
Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Degas both mobile phases using sonication or vacuum filtration.
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a suitable guard column.
-
Purge the pump with each mobile phase to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to create a stock solution.
-
Prepare working standards by diluting the stock solution.
-
Filter all samples through a 0.45 µm or 0.2 µm syringe filter before injection.[2]
-
-
Initial Analysis:
-
Set the column temperature to 30 °C.
-
Set the DAD to collect data across a range of 200-400 nm.
-
Inject a standard solution and run a broad gradient (e.g., 5% to 95% B over 40 minutes).
-
Examine the resulting chromatogram to determine the approximate retention time of this compound and its UV maximum.
-
-
Optimization:
-
Gradient Optimization: Adjust the gradient slope to improve the separation of the target peak from any impurities. A shallower gradient around the elution time of the analyte can increase resolution.
-
Flow Rate Optimization: Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to observe the effect on resolution and analysis time.
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25, 30, 35 °C) to see the effect on peak shape and retention time.
-
-
Method Validation:
Visualizations
Caption: Workflow for HPLC Method Development and Optimization.
Caption: Troubleshooting Pathway for HPLC Peak Tailing.
References
- 1. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. realab.ua [realab.ua]
- 5. tajhizshimi.com [tajhizshimi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting low bioactivity of Brachynoside heptaacetate in assays
Welcome to the technical support center for Brachynoside heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in-vitro and in-vivo assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to low or inconsistent bioactivity of this compound in your experiments.
Q1: Why am I observing low or no bioactivity with this compound in my assay?
Low bioactivity of an acetylated compound like this compound can stem from several factors, ranging from compound solubility and stability to the specific design of your assay. Here are the primary areas to investigate:
-
Compound Solubility: this compound, due to its acetyl groups, may have limited solubility in aqueous assay buffers.
-
Deacetylation Requirement: The acetyl groups may need to be removed by cellular esterases for the compound to become active. The parental compound, Brachynoside, might be the biologically active form.
-
Incorrect Assay or Cell Line: The chosen assay or cell line may not be appropriate for detecting the specific activity of this compound. Brachynoside is likely a brassinosteroid, a class of plant hormones.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Therefore, assays designed for plant-based systems or specific mammalian pathways modulated by such steroids would be more appropriate.
-
Compound Concentration and Incubation Time: The concentrations tested may be too low, or the incubation times may be too short to elicit a measurable response.
The following flowchart outlines a systematic approach to troubleshooting low bioactivity:
Caption: A stepwise workflow for troubleshooting low bioactivity of this compound.
Q2: How can I improve the solubility of this compound?
Poor solubility is a common issue for acetylated compounds. Here are some strategies to address this:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (0.01-0.1%) to improve solubility in aqueous buffers.
-
Bovine Serum Albumin (BSA): Including BSA (0.1-1%) in your assay buffer can help to solubilize and stabilize hydrophobic compounds.
| Parameter | Recommendation | Notes |
| Primary Solvent | DMSO | Prepare a high-concentration stock solution. |
| Final DMSO Concentration | <0.5% (v/v) | Minimize to avoid cytotoxicity. |
| Solubilizing Agents | Tween® 80, Pluronic® F-68 | Use at 0.01-0.1%. |
| Carrier Protein | Bovine Serum Albumin (BSA) | Use at 0.1-1%. |
Q3: Does this compound need to be deacetylated to be active?
Acetylation is often a prodrug strategy to improve cell permeability. It is highly likely that this compound requires intracellular deacetylation by esterases to yield the active Brachynoside.
To test this hypothesis, you can:
-
Compare with the Parent Compound: If available, test the non-acetylated Brachynoside in parallel.
-
In-vitro Deacetylation: Pre-incubate this compound with a commercially available esterase (e.g., porcine liver esterase) before adding it to your assay.[15][16]
-
Cell Lysate Treatment: Incubate the compound with a cell lysate from your target cells to see if endogenous enzymes can activate it.
The relationship between the acetylated and active forms can be visualized as follows:
Caption: Deacetylation of this compound to its active form, Brachynoside.
Frequently Asked Questions (FAQs)
Q1: What is the likely signaling pathway for Brachynoside?
Given that Brachynoside is likely a brassinosteroid, its signaling is probably initiated by binding to a cell-surface receptor kinase.[1][4][6] In plants, the canonical brassinosteroid signaling pathway involves the BRI1 receptor.[1][3][5][6] This leads to a phosphorylation cascade that ultimately results in the regulation of gene transcription.[1][5][6] In mammalian cells, steroid hormones can modulate various pathways, including the PI3K/Akt and MAPK pathways.[17][18][19]
A simplified model of the canonical brassinosteroid signaling pathway is depicted below:
Caption: A simplified diagram of the canonical brassinosteroid signaling pathway.
Q2: What are the recommended starting concentrations and incubation times?
For initial screening, a wide range of concentrations should be tested. Based on typical activities of steroid hormones, the following ranges are recommended:
| Parameter | Screening Range | Optimization Range |
| Concentration | 1 nM - 100 µM | 100 pM - 10 µM |
| Incubation Time | 24 - 72 hours | 6 - 48 hours |
Q3: What positive and negative controls should I use?
-
Positive Control: If available, use the non-acetylated Brachynoside. Alternatively, a well-characterized brassinosteroid like brassinolide (B613842) can be used.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your test compound) is essential.
Experimental Protocols
Protocol 1: In-vitro Deacetylation Assay
This protocol is designed to determine if this compound can be deacetylated by esterases.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL solution of Porcine Liver Esterase in PBS.
-
In a microcentrifuge tube, combine:
-
90 µL of PBS
-
5 µL of this compound stock solution (final concentration 500 µM)
-
5 µL of PLE solution (final concentration 50 µg/mL)
-
-
As a negative control, prepare a reaction mixture with 5 µL of PBS instead of the PLE solution.
-
Incubate the reactions at 37°C for 1, 2, and 4 hours.
-
Stop the reaction by adding 100 µL of acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of Brachynoside.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., a plant protoplast line or a relevant mammalian cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Brassinosteroid Signaling in Monocots Reveals Novel Components of the Pathway and Implications for Plant Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological activities of new monohydroxylated brassinosteroid analogues with a carboxylic group in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Brassinosteroid Signaling in Monocots Reveals Novel Components of the Pathway and Implications for Plant Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Activity of Brassinosteroid Analogues with a Nitrogen-Containing Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Systems for Cellulose Acetate Degradation | MDPI [mdpi.com]
- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Common pitfalls in the quantification of phenylpropanoids
Welcome to the technical support center for the quantification of phenylpropanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this important class of plant secondary metabolites.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of phenylpropanoids, providing potential causes and solutions in a question-and-answer format.
Question: Why am I seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for my phenylpropanoid standards and samples in my HPLC analysis?
Answer:
Poor peak shape can arise from a variety of issues related to the column, mobile phase, or interactions with the HPLC system.
-
Potential Causes & Solutions:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic acids, leading to peak tailing.
-
Solution: Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to suppress the ionization of phenolic compounds, resulting in better peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.
-
Solution: Minimize the length and internal diameter of the tubing connecting the column to the detector.[2]
-
-
Secondary-Retention Effects: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups of phenylpropanoids, causing peak tailing.
-
Question: My recovery of phenylpropanoids is low and inconsistent. What could be the cause?
Answer:
Low and variable recovery is often linked to issues with the extraction procedure or degradation of the target compounds.
-
Potential Causes & Solutions:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting your target phenylpropanoids from the sample matrix. The polarity of phenylpropanoids can vary significantly, from polar glycosides to less polar aglycones.
-
Solution: Optimize your extraction solvent. Mixtures of alcohol (methanol or ethanol) and water are often more efficient than either solvent alone.[5] For example, 70% methanol (B129727) has been shown to be effective for extracting phenylpropanoids from Agastache rugosa hairy roots.[6][7] Consider alternative extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[8][9]
-
-
Compound Degradation: Phenylpropanoids can be susceptible to degradation by heat, light, and oxidation during extraction and storage.
-
Incomplete Solvent Evaporation/Reconstitution: If your protocol involves drying down the extract and reconstituting it, losses can occur.
-
Solution: Ensure the reconstitution solvent is strong enough to fully dissolve the dried residue. Vortexing and sonication can aid in redissolving the analytes.
-
-
Question: I am using LC-MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
Answer:
Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS analysis of complex samples like plant extracts.
-
Assessment and Mitigation Strategies:
-
Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where matrix effects occur.
-
How it works: A constant flow of your analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[6][11][12]
-
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.
-
How it works: Compare the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a neat solvent at the same concentration. The ratio of these areas gives the matrix factor.[11]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the co-eluting matrix components that are causing the ion suppression or enhancement.[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the peak area ratio.[13]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.[13]
-
-
Frequently Asked Questions (FAQs)
1. What is the best way to extract a broad range of phenylpropanoids (both glycosides and aglycones) from a plant sample?
There is no single "best" method for all phenylpropanoids and plant matrices. However, a common and effective approach is to use a hydroalcoholic solvent. A mixture of methanol/water or ethanol/water (e.g., 70-80% alcohol) is often a good starting point as it can solubilize both polar glycosides and less polar aglycones.[5] For optimization, it is recommended to test different solvent ratios and consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve extraction efficiency and reduce extraction time.[8]
2. How should I store my phenylpropanoid reference standards?
Reference standards should be stored in their original, tightly sealed containers, protected from light, and kept at a low temperature, typically 2-8°C or frozen at -20°C.[8][11] Before use, allow the standard to equilibrate to room temperature before opening the container to prevent condensation from introducing moisture.[8] Always refer to the certificate of analysis for specific storage instructions.
3. I am having trouble separating two isomeric phenylpropanoids. What can I do?
Separating isomers can be challenging. Here are a few strategies:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition, such as the type and concentration of the organic modifier or the pH, can significantly impact selectivity.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
-
Change the Stationary Phase: If optimizing the mobile phase is not successful, try a column with a different stationary phase. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[4]
4. What are the most common mistakes in peak integration for phenylpropanoid analysis?
Common integration errors include incorrect baseline placement and improper handling of co-eluting peaks.[9] For partially resolved peaks, a perpendicular drop from the valley to the baseline is often appropriate when the peaks are of similar size. However, if a small peak elutes on the tail of a large peak, skimming the small peak is generally the better approach.[2][9] It is crucial to visually inspect the integration of each peak and manually adjust it if the software makes an error.
5. How do I choose the right wavelength for UV detection of phenylpropanoids?
The optimal wavelength depends on the specific phenylpropanoids you are analyzing. Many simple phenylpropanoids, such as phenolic acids, have an absorbance maximum around 280 nm. Flavonoids often have two absorbance maxima, one around 250-280 nm and another in the 320-380 nm range. It is recommended to run a UV-Vis spectrum of your standards to determine their absorbance maxima. If you are analyzing a mixture of different classes of phenylpropanoids, you may need to monitor multiple wavelengths or use a diode-array detector (DAD) to capture the full spectrum for each peak.[14][15]
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Solvent | Temperature | Time | Total Phenolic Content (TPC) Yield | Reference |
| Maceration | Ethanol/Water | Room Temp | 720 min | Lower yields compared to other methods | [8] |
| Soxhlet Extraction | Ethanol/Water | Solvent Boiling Point | 360 min | High yields, but potential for thermal degradation | [8] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | 40-60°C | 20-40 min | 92.99 mg GAE/g d.b. (example value) | [8] |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water | 50-100°C | 5-15 min | 227.63 mg GAE/g d.b. (example value) | [8] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 40°C | N/A | 37 mg GAE/g d.b. (example value) | [8] |
| Supramolecular Solvent (SUPRAS) | Octanoic acid in Ethanol/Water | N/A | N/A | Higher yields for specific phenolic acids compared to 30% ethanol | [16] |
Note: Yields are highly dependent on the plant material and specific experimental conditions.
Table 2: Stability of Phenolic Compounds Under Different Storage Conditions
| Compound Class | Storage Condition | Duration | Retention (%) | Key Findings | Reference |
| Total Phenolic Content (TPC) | 5°C, Dark | 180 days | >99% | High stability at low temperature in the dark. | [10] |
| Total Phenolic Content (TPC) | 25°C, Dark | 180 days | ~97% | Slight degradation at room temperature. | [10] |
| Total Phenolic Content (TPC) | 25°C, Light | 180 days | ~93% | Light exposure accelerates degradation. | [10] |
| Antioxidant Activity | 5°C, Dark | 180 days | >95% | Correlates well with TPC stability. | [10] |
| Antioxidant Activity | 25°C, Light | 75 days | ~95% | Faster degradation at higher temperature with light. | [10] |
Experimental Protocols
Protocol 1: General Method for Quantification of Phenylpropanoids by HPLC-UV
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Extract 1g of dried, ground plant material with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the phenylpropanoids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.[14]
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase A: 1% Acetic Acid in Water.[18]
-
Mobile Phase B: Methanol.[18]
-
Gradient Program:
-
0-6 min: 10% B
-
7-25 min: 16% B
-
26-37 min: 28% B
-
38-47 min: 35% B
-
48-64 min: 50% B
-
65-70 min: 10% B (re-equilibration)[18]
-
-
Flow Rate: 0.8 mL/min.[18]
-
Column Temperature: 25°C.[18]
-
Injection Volume: 5 µL.[18]
-
Detection: UV at 278 nm (or other appropriate wavelength based on analyte absorbance).[18]
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations for each target phenylpropanoid.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of each phenylpropanoid in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Simplified phenylpropanoid biosynthesis pathway.[13][19][20][21]
Caption: General experimental workflow for phenylpropanoid quantification.
Caption: A decision tree for troubleshooting common HPLC issues.[1][2][3][22][23]
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phcogres.com [phcogres.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. KEGG PATHWAY: Phenylpropanoid biosynthesis - Reference pathway [kegg.jp]
- 21. researchgate.net [researchgate.net]
- 22. jaytee.com [jaytee.com]
- 23. realab.ua [realab.ua]
How to prevent oxidation of Brachynoside heptaacetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Brachynoside heptaacetate to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a phenylpropanoid glycoside. Its structure contains phenolic groups and multiple acetate (B1210297) esters, which are susceptible to oxidation. Phenolic hydroxyl groups can be oxidized to form quinone-type structures, leading to the degradation of the compound and a potential loss of biological activity. The acetate groups can also be susceptible to hydrolysis, especially under non-ideal storage conditions.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate the degradation of phenolic compounds like this compound are exposure to oxygen, light, and elevated temperatures. The presence of moisture can also contribute to hydrolysis of the acetate groups, which may indirectly affect the compound's stability.
Q3: How can I visually detect if my sample of this compound has oxidized?
A3: While not a definitive measure, a color change in your sample, often to a yellowish or brownish hue, can be an indicator of oxidation. However, chemical analysis is necessary for confirmation.
Q4: What are the recommended long-term storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or lower, protected from light. The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution for a short period, use a dry, aprotic solvent, store at -20°C or lower, and purge the vial with an inert gas before sealing.
Troubleshooting Guide
Issue: I observed a change in the color of my solid this compound sample.
| Possible Cause | Suggested Solution |
| Oxidation | Discard the sample and obtain a fresh batch. Review your storage protocol to ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature. |
| Contamination | If you suspect contamination, you may attempt to repurify a small amount, but it is generally advisable to use a fresh, high-purity sample for experiments. |
Issue: My experimental results are inconsistent, and I suspect degradation of my this compound stock solution.
| Possible Cause | Suggested Solution |
| Degradation in Solution | Prepare fresh solutions for each experiment from a solid sample stored under optimal conditions. Avoid repeated freeze-thaw cycles of stock solutions. |
| Solvent Impurities | Use high-purity, anhydrous solvents for preparing solutions. Peroxides in older ether solvents, for example, can initiate oxidation. |
| Improper Handling | Minimize the time the solution is exposed to air and light during preparation and use. Use amber vials or wrap vials in foil. |
Experimental Protocols
Protocol 1: Recommended Storage of Solid this compound
Objective: To provide a standardized procedure for the long-term storage of solid this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas with a regulator and tubing
-
-20°C or -80°C freezer
Procedure:
-
Place the solid this compound into a clean, dry amber glass vial.
-
Insert a tube connected to the inert gas supply into the vial, ensuring the tip is just above the solid material.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace any air (oxygen).
-
Quickly remove the tubing and immediately seal the vial tightly with the PTFE-lined cap.
-
Label the vial clearly with the compound name, date, and concentration (if applicable).
-
Place the sealed vial in a freezer at -20°C or -80°C for long-term storage.
-
For use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial.
Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the stability of this compound over time under different storage conditions.
Materials:
-
This compound samples stored under various conditions
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
From this stock, prepare aliquots for stability testing at different time points.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 20 minutes. This will need to be optimized for your specific system and column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a common starting point for phenolic compounds is around 280 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a freshly prepared standard of this compound to determine its retention time and peak area.
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At each time point (e.g., 0, 1, 3, 6 months), analyze the stored samples.
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Compare the peak area of the this compound in the stored samples to the initial (time 0) sample to determine the percentage of degradation.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Quantitative Data Summary
The following table summarizes the expected stability of this compound under different storage conditions. These are generalized recommendations based on the stability of similar phenolic glycosides.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability (Solid Form) |
| Optimal | -80°C | Inert Gas (Argon/Nitrogen) | Dark | > 2 years |
| Recommended | -20°C | Inert Gas (Argon/Nitrogen) | Dark | 1-2 years |
| Acceptable (Short-term) | 4°C | Air | Dark | < 6 months |
| Not Recommended | Room Temperature | Air | Light | Weeks to months |
Visualizations
Caption: Factors contributing to the oxidation of this compound and recommended preventative measures.
Caption: A workflow for troubleshooting suspected degradation of this compound.
Technical Support Center: Brachynoside Heptaacetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Brachynoside heptaacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
Brachynoside is a natural product classified as a phenylpropanoid glycoside. Its structure is 2-(3,4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-β-D-glucopyranoside. "Heptaacetate" refers to the fully acetylated derivative of Brachynoside, where all seven of its free hydroxyl groups have been converted to acetate (B1210297) esters. This acetylation is often performed to protect the hydroxyl groups during synthesis or to increase the compound's lipophilicity, which can aid in its purification and subsequent use in various experimental settings. Proper purification is crucial to remove impurities such as incompletely acetylated products, reagents from the acetylation reaction, and other natural products that may have been co-extracted.
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical nature as a peracetylated glycoside. These challenges include:
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Co-eluting Impurities: Structurally similar impurities, such as incompletely acetylated Brachynoside derivatives (e.g., hexaacetates, pentaacetates), can be difficult to separate from the desired heptaacetate product due to their similar polarities.
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Lability of Acetyl Groups: The acetate esters, particularly those on the phenolic hydroxyls of the cinnamoyl moiety, can be susceptible to hydrolysis (deacetylation) back to the hydroxyl group under non-neutral pH conditions. This can occur on the surface of certain chromatographic stationary phases like silica (B1680970) gel.
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Low Yield: A combination of incomplete reactions, degradation during purification, and losses during solvent removal can lead to low overall yields of the pure compound.
-
Compound Identification: Accurate and rapid identification of the target compound in chromatographic fractions is necessary to avoid pooling impure fractions.
Q3: Which chromatographic techniques are most suitable for purifying this compound?
Due to the increased hydrophobicity of the fully acetylated compound, reversed-phase chromatography is a logical and effective choice for the purification of this compound.[1] Normal-phase chromatography on silica gel can also be used, but with caution due to the potential for deacetylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | Incomplete separation from partially acetylated byproducts. | Optimize the gradient for reversed-phase HPLC to improve resolution between the heptaacetate and other acetylated forms. Consider using a shallower gradient over a longer run time. |
| Co-elution with other non-polar impurities from the natural extract. | Employ a multi-step purification strategy. For example, an initial purification by normal-phase chromatography followed by a final polishing step using reversed-phase HPLC. | |
| Product Degradation (Deacetylation) | Use of acidic or basic conditions during workup or chromatography. | Maintain neutral pH throughout the purification process. If using silica gel chromatography, consider neutralizing the silica gel by pre-washing the column with an eluent containing a small amount of a volatile base like triethylamine. |
| Prolonged exposure to silica gel. | Minimize the time the compound spends on the silica gel column by using flash chromatography with an optimized solvent system for rapid elution. | |
| Low Recovery/Yield | Adsorption of the compound onto the stationary phase. | For silica gel chromatography, if the compound is sticking to the column, try adding a small percentage of a more polar solvent like methanol (B129727) to the eluent. For reversed-phase, ensure complete elution with a strong organic solvent at the end of the gradient. |
| Multiple purification steps leading to cumulative losses. | Streamline the purification workflow. If possible, use a single, highly efficient reversed-phase HPLC step for purification. | |
| Difficulty in Detecting the Product | Low UV absorbance at the monitored wavelength. | This compound should have a strong UV absorbance due to the cinnamoyl group. Ensure you are monitoring at an appropriate wavelength (e.g., around 320-330 nm). If concentration is very low, consider using a more sensitive detector like a mass spectrometer. |
Experimental Protocols
General Protocol for Purification of this compound
This protocol outlines a general approach for the purification of this compound from a crude reaction mixture after acetylation of natural Brachynoside.
1. Initial Work-up:
-
Following the acetylation reaction, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
2. Purification by Flash Chromatography (Optional First Pass):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the starting mobile phase.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the column with the determined solvent gradient.
-
Collect fractions and analyze them by TLC.
-
Pool the fractions containing the pure product and concentrate under reduced pressure.
-
3. Final Purification by Reversed-Phase HPLC:
-
Stationary Phase: C18 reversed-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used. Both solvents can be modified with 0.1% formic acid or trifluoroacetic acid to improve peak shape, but care should be taken to assess the stability of the acetyl groups.
-
Procedure:
-
Dissolve the partially purified product from flash chromatography in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC system.
-
Run the gradient elution (e.g., from 40% to 80% acetonitrile over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
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Collect the peak corresponding to this compound.
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Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure product.
-
Visualizations
References
Minimizing interference in Brachynoside heptaacetate analysis
Welcome to the technical support center for the analysis of Brachynoside heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it typically analyzed?
A1: this compound is a phenylpropanoid glycoside with the chemical formula C45H54O22.[1] It is an acetylated derivative of Brachynoside, which has been isolated from plants of the Clerodendrum genus, such as Clerodendrum japonicum.[2] Therefore, it is primarily analyzed in plant extracts, particularly from Clerodendrum species. These extracts are complex matrices containing other secondary metabolites like flavonoids, terpenoids, and other phenolic compounds that can potentially interfere with the analysis.
Q2: What are the most common analytical techniques for this compound?
A2: The most common analytical techniques for the analysis of acetylated glycosides like this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-MS is often preferred for its ability to analyze the compound directly, while GC-MS typically requires derivatization.
Q3: What are the main sources of interference in this compound analysis?
A3: The primary source of interference is the sample matrix itself. Extracts from Clerodendrum species are rich in other phytochemicals, such as flavonoids, terpenoids, and other phenolic glycosides. These compounds can co-elute with this compound, causing matrix effects like ion suppression or enhancement in LC-MS analysis, which can affect accuracy and sensitivity.
Q4: How can I minimize matrix effects?
A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
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Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering compounds.
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Chromatographic Optimization: Adjusting the HPLC gradient, column chemistry, or flow rate to improve the separation of this compound from matrix components.
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Use of Internal Standards: Spiking the sample with a structurally similar compound (internal standard) can help to compensate for matrix effects and variations in sample processing.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to mimic the matrix effects observed in the samples.
Q5: Is this compound stable during analysis?
A5: Acetylated glycosides can be susceptible to hydrolysis, potentially losing their acetyl groups under certain conditions (e.g., high temperature, extreme pH). It is important to handle samples under controlled conditions. Glycosyl acylation can, in some instances, increase the stability of the molecule. Proper storage of extracts (e.g., at low temperatures) and avoiding harsh chemical treatments during sample preparation are recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Column degradation; Inappropriate mobile phase pH; Column overload. | Use a guard column; ensure mobile phase pH is compatible with the analyte's pKa; inject a smaller sample volume or dilute the sample. |
| Low Signal Intensity or No Peak Detected in LC-MS | Ion suppression due to matrix effects; Analyte degradation; Incorrect MS parameters. | Improve sample cleanup (SPE, LLE); check sample stability and storage conditions; optimize MS source parameters (e.g., ionization voltage, gas flows, temperature). |
| High Signal Intensity or Peak Enhancement in LC-MS | Ion enhancement due to matrix effects; Co-eluting isobaric interference. | Dilute the sample; improve chromatographic separation to resolve the analyte from the interfering compound; use a higher resolution mass spectrometer if available. |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition; Column temperature variation; Column aging. | Ensure proper mobile phase mixing and degassing; use a column oven for temperature control; replace the column if it has degraded. |
| No Molecular Ion Observed in GC-MS (EI mode) | Fragmentation of the acetylated glycoside in the ion source. | This is common for acetylated glycosides under Electron Ionization (EI). Look for characteristic fragment ions. Alternatively, use a softer ionization technique like Chemical Ionization (CI). |
| Baseline Noise or Ghost Peaks | Contaminated mobile phase, column, or instrument; Carryover from previous injections. | Use high-purity solvents; flush the system and column; run blank injections to identify the source of contamination. |
Quantitative Data Summary
The following table summarizes typical matrix effects observed in natural product analysis, which can be analogous to those encountered with this compound. The Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100.
| Analyte Type | Matrix | Analytical Technique | Observed Matrix Effect (%) | Reference for General Principle |
| Phenylpropanoid Glycosides | Plant Extract | LC-ESI-MS | -50% to +30% | [3][4] |
| Flavonoids | Plant Extract | LC-ESI-MS | -70% to +50% | [3][4] |
| Acetylated Glycosides | General | GC-MS | Variable, dependent on derivatization and matrix | [5] |
Experimental Protocols
Proposed HPLC-MS Method for this compound Analysis
This protocol is a generalized starting point based on methods for similar compounds and should be optimized for your specific application.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Extract the plant material (e.g., dried leaves of Clerodendrum japonicum) with a suitable solvent like methanol (B129727) or ethanol.
-
Evaporate the solvent and redissolve the residue in a small volume of the initial mobile phase.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound with a higher percentage of organic solvent (e.g., 80-100% methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase for HPLC-MS analysis.
-
-
HPLC-MS Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. The specific gradient should be optimized.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined empirically).
-
MS Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gas--liquid chromatography and mass spectrometry of methylated and acetylated methyl glycosides. Application to the structural analysis of glycoprotein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics-Based Profiling of Clerodendrum speciosum (Lamiaceae) Leaves Using LC/ESI/MS-MS and In Vivo Evaluation of Its Antioxidant Activity Using Caenorhabditis elegans Model | MDPI [mdpi.com]
Enhancing the resolution of Brachynoside heptaacetate in chromatography
Welcome to the technical support center for the chromatographic analysis of Brachynoside heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended due to the hydrophobic nature of the acetyl groups.[1] A C18 column is a common choice for separating acetylated flavonoid glycosides.[2][3][4] A typical starting point would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape.[2][4]
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To address this, you can try adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask active sites on the column packing.[5] Additionally, ensure your sample concentration is not overloading the column by injecting a smaller volume or diluting the sample. Verifying that the mobile phase pH is appropriate for your analyte is also crucial.
Q3: I am observing poor resolution between this compound and an impurity. How can I improve the separation?
A3: To improve resolution, you can optimize several chromatographic parameters. Modifying the mobile phase composition, such as changing the gradient slope or the organic solvent, can alter selectivity.[3] Experimenting with different column temperatures can also impact selectivity and efficiency. If these adjustments are insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary change in selectivity for better separation.
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time variability can stem from several sources. Ensure your HPLC system is properly equilibrated with the mobile phase before starting your analytical run. Check for any leaks in the system, as this can affect the flow rate and mobile phase composition. Inconsistent mobile phase preparation can also lead to shifts, so ensure accurate and consistent preparation of your solvents. Finally, fluctuations in column temperature can also cause retention time drift.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary silanol (B1196071) interactions- Column overload- Inappropriate mobile phase pH | - Add a competing acid (e.g., 0.1% formic acid or 0.05% TFA) to the mobile phase.- Reduce sample concentration or injection volume.- Adjust the mobile phase pH. |
| Low Resolution | - Inadequate separation efficiency- Poor selectivity | - Optimize the gradient profile (slower gradient).- Adjust the mobile phase composition (e.g., try methanol (B129727) instead of acetonitrile).- Decrease the flow rate.- Try a column with a different stationary phase. |
| Broad Peaks | - Extra-column band broadening- Column degradation | - Minimize the length and diameter of tubing between the injector, column, and detector.- Replace the column or use a guard column. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and flush the injector with a strong solvent.- Implement a thorough needle wash protocol in your injection sequence. |
| High Backpressure | - Column frit blockage- Particulate matter in the sample | - Filter all samples and mobile phases before use.- Backflush the column (if recommended by the manufacturer).- Replace the column inlet frit. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a general reversed-phase HPLC method suitable for the analysis of this compound.
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
3. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting workflow for improving chromatographic resolution.
References
Dealing with matrix effects in Brachynoside heptaacetate LC-MS analysis
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Brachynoside heptaacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and how does it impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest (in this case, this compound). These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]
Q2: My results are inconsistent. How can I determine if matrix effects are the cause?
A2: Inconsistent analytical results are a primary indicator of matrix effects. To quantitatively assess the presence and magnitude of these effects, the post-extraction addition method is considered a standard approach.[4][5] This involves comparing the peak area of this compound in a neat (clean) solvent to its peak area in a sample matrix that has been spiked with the same concentration after the extraction process.[4] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[4]
The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = ( (Peak Area in Spiked Post-Extracted Matrix) / (Peak Area in Neat Solvent) ) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q3: What is the best way to compensate for matrix effects during quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[6][7][8][9][10] A SIL-IS is a version of this compound where some atoms (like 1H, 12C, or 14N) are replaced with their stable heavy isotopes (e.g., 2H/D, 13C, or 15N). Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][10] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS analysis of this compound.
Issue 1: The signal intensity (peak area) for this compound is significantly lower in my biological samples compared to the calibration standards prepared in solvent.
-
Potential Cause: Ion Suppression. This is a common matrix effect where co-eluting endogenous components from the sample, such as phospholipids (B1166683) or salts, compete with this compound for ionization in the MS source, thereby reducing its signal.[5]
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[11] Consider switching from a simple protein precipitation (PPT) method, which is often insufficient, to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11][12][13]
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the interfering matrix components.[14] This can be achieved by modifying the mobile phase composition, adjusting the gradient slope, or using a column with a different chemistry (e.g., a pentafluorophenyl (F5) column).
-
Dilute the Sample: A straightforward approach is to dilute the sample extract.[14][15] This reduces the concentration of interfering matrix components, although it may compromise the limit of quantitation if this compound is present at very low levels.
-
Issue 2: I am observing poor reproducibility and high variability between replicate injections of the same sample.
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Potential Cause: Inconsistent Matrix Effects & Carryover. Phospholipids are a notorious cause of irreproducible results as they can build up on the analytical column and elute erratically, causing variable ion suppression in subsequent injections.[16] Carryover from highly concentrated samples can also contribute to this issue.
-
Solutions:
-
Implement Phospholipid Removal: Use specialized sample preparation products, such as phospholipid removal plates or cartridges (e.g., HybridSPE®-Phospholipid), to specifically target and deplete these problematic matrix components.[16]
-
Use a Diverter Valve: Program the LC system's diverter valve to send the highly polar, early-eluting matrix components (which often contain salts and phospholipids) to waste instead of the mass spectrometer. This minimizes source contamination.[15]
-
Optimize Wash Method: Ensure the injection needle and loop are thoroughly washed with a strong organic solvent between injections to prevent carryover.
-
Issue 3: My calibration curve is non-linear, particularly at lower concentrations, when analyzing spiked matrix samples.
-
Potential Cause: Concentration-Dependent Matrix Effects. The degree of ion suppression or enhancement is not always constant across the entire concentration range. This can lead to a non-linear relationship between concentration and response.
-
Solutions:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., blank plasma, blank tissue homogenate). This ensures that the standards and the unknown samples experience similar matrix effects, improving quantification accuracy.[17]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the gold standard for correcting matrix effects.[7][9] Since the SIL-IS experiences the same ionization variability as the analyte, it will correct for non-linear effects caused by the matrix, resulting in a linear calibration curve based on the analyte/IS ratio.
-
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Addition
This protocol describes how to quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Solution A (Neat Solvent): Prepare a solution of this compound in your final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Spiked Matrix):
-
Take a blank sample of your biological matrix (e.g., 100 µL of drug-free plasma).
-
Perform your entire sample extraction procedure (e.g., protein precipitation followed by evaporation).
-
Reconstitute the dried extract with the same volume of Solution A (the 100 ng/mL neat solvent standard). This results in a final analyte concentration of 100 ng/mL within the extracted matrix.
-
-
LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system under identical conditions and record the peak area for this compound.
-
Calculation: Calculate the Matrix Effect (ME) using the formula:
-
ME (%) = (Peak Area from Solution B / Peak Area from Solution A) * 100
-
Data Interpretation:
The following table provides example data comparing matrix effects after three different sample preparation techniques for this compound in human plasma.
| Sample Preparation Method | Analyte Peak Area (Neat Solvent) | Analyte Peak Area (Spiked Matrix) | Calculated Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 1,520,400 | 593,000 | 39.0% | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 1,520,400 | 1,201,100 | 79.0% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 1,520,400 | 1,429,200 | 94.0% | Minimal Ion Suppression |
This is illustrative data. Actual results may vary.
As shown in the table, the more rigorous SPE cleanup method resulted in the cleanest extract, effectively mitigating the severe ion suppression observed with the simpler PPT method.[12]
Visual Workflows and Diagrams
Workflow for Identifying and Mitigating Matrix Effects
This diagram outlines a logical workflow for troubleshooting matrix effect issues in your LC-MS analysis.
Caption: A decision-making workflow for addressing matrix effects.
Conceptual Diagram: Ion Suppression in the MS Source
This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte.
Caption: How matrix components suppress analyte ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: Brachynoside Heptaacetate Purity Assessment
Disclaimer: Specific analytical data for Brachynoside heptaacetate is not publicly available. The following troubleshooting guides and FAQs are based on established principles for the purity assessment of acetylated glycosides, such as acetylated flavonoids. Researchers should validate these methods for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for assessing the purity of acetylated glycosides like this compound are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common method for quantitative purity analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
Q2: What are the expected common impurities in a this compound sample?
A2: Common impurities can originate from the starting material ("Brachynoside"), the acetylation process, or degradation. These may include:
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Under-acetylated intermediates: Brachynoside with fewer than seven acetate (B1210297) groups.
-
Over-acetylated byproducts: If other hydroxyl groups are available for acetylation.
-
Reagents from synthesis: Residual acetic anhydride, pyridine, or other catalysts.
-
Degradation products: De-acetylation products or hydrolysis of the glycosidic bond.
-
Isomers: Anomeric or positional isomers if the starting material is not pure.
Q3: How can I confirm the identity and structure of this compound and its impurities?
A3: A combination of spectroscopic techniques is essential for structural elucidation.
-
1H and 13C NMR: To confirm the presence and number of acetate groups, the structure of the aglycone and the sugar moiety, and the glycosidic linkage.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the positions of the acetate groups.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.
-
Tandem MS (MS/MS): To fragment the molecule and gain further structural information about the aglycone and sugar parts.
Q4: What are the best practices for handling and storing this compound to maintain its purity?
A4: Acetylated glycosides can be susceptible to hydrolysis. To maintain purity:
-
Store in a cool, dry, and dark place.
-
Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid exposure to moisture and protic solvents, which can cause de-acetylation.
-
For long-term storage, consider keeping the sample at -20°C or below.
Troubleshooting Guides
Issue 1: Multiple Peaks in HPLC Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Acetylation | Review the acetylation reaction conditions (time, temperature, reagent stoichiometry). Purify the product using column chromatography or preparative HPLC to isolate the fully acetylated compound. |
| Degradation of the Sample | Prepare fresh solutions for analysis. Check the stability of the compound in the mobile phase. Use a lower temperature for the autosampler and column compartment. |
| Presence of Isomers | If the starting material contained isomers, they might be present in the final product. Use a high-resolution HPLC column and optimize the mobile phase to improve separation. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank injection to check for system contamination. |
Experimental Protocol: HPLC Purity Assessment
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is commonly used for flavonoid glycosides. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aglycone chromophore absorbs (e.g., 254 nm, 280 nm, or 320 nm, depending on the aglycone structure). Mass spectrometry can provide more specific detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.
Issue 2: Inconsistent NMR Spectra
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | Signals from residual solvents (e.g., pyridine, ethyl acetate) can interfere with the spectrum. Ensure the sample is thoroughly dried under high vacuum. |
| Incomplete Deuteration of Solvent | Use high-purity deuterated solvents. The residual proton signal of the solvent can be used as a reference. |
| Sample Degradation in Solution | Acquire spectra promptly after dissolving the sample. If degradation is suspected, run a time-course experiment to monitor changes in the spectrum. |
| Presence of Paramagnetic Impurities | Paramagnetic impurities can cause significant line broadening. Purify the sample further if necessary. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing (0 ppm).
-
Acquisition: Acquire 1H, 13C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectra using appropriate software. The chemical shifts of the acetyl methyl protons are typically found in the range of 1.8-2.2 ppm.
Quantitative Data Summary
Table 1: Typical HPLC-UV Purity Assessment Parameters for Acetylated Flavonoid Glycosides
| Parameter | Typical Value/Range |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 254 nm or 280 nm |
| Retention Time | Dependent on specific compound and gradient |
Table 2: Expected ¹H NMR Chemical Shift Ranges for Acetyl Groups
| Proton Type | Typical Chemical Shift (ppm) |
| Acetyl Methyl Protons | 1.8 - 2.2 |
| Sugar Protons | 3.5 - 5.5 |
| Aglycone Protons | 6.0 - 8.0 (aromatic) |
Visualizations
Workflow for this compound purity assessment.
Troubleshooting logic for multiple HPLC peaks.
Technical Support Center: Accurate Measurement of Brachynoside Heptaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brachynoside heptaacetate. Our goal is to help you achieve accurate and reproducible quantitative measurements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), is the most common and reliable method for the quantification of glycosides like this compound.[1][2] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.
Q2: How do I prepare a sample of this compound for HPLC analysis?
A2: A general procedure for preparing a this compound sample involves dissolving a precisely weighed amount of the compound in a suitable solvent, followed by ultrasonic extraction and filtration. For instance, an accurately weighed sample powder (e.g., 0.2 g) can be dissolved in a 60% methanol (B129727) aqueous solution, followed by ultrasonic extraction at 40°C for 30 minutes.[3] The resulting solution should be centrifuged and the supernatant filtered through a 0.45 µm filter before injection into the HPLC system.
Q3: What are the critical parameters to consider for HPLC method development for this compound analysis?
A3: Key parameters for HPLC method development for a glycoside like this compound include:
-
Column Selection: A C18 reversed-phase column is a common choice for separating glycosides.[2]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (e.g., water with a pH modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]
-
Column Temperature: Maintaining a constant column temperature, for example at 40°C, is crucial for reproducible retention times.[2]
-
Detection Wavelength: The optimal detection wavelength should be determined by analyzing the UV spectrum of this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for glycosides is a common issue and can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Chemical Interactions: Glycosides, being polar compounds with multiple hydroxyl groups, can have secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH. A small amount of acid (e.g., formic acid or phosphoric acid) in the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing.
-
-
Column Issues: A void at the head of the column or a contaminated guard column can lead to poor peak shape.
-
Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
-
System Issues: Excessive extra-column volume (e.g., long tubing) can contribute to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
Issue 2: Inaccurate or Non-Reproducible Quantitative Results
Q: I am observing significant variability in the quantitative results for this compound. How can I improve accuracy and precision?
A: Inaccurate and non-reproducible results often stem from improper instrument calibration or sample preparation inconsistencies.
-
Instrument Calibration: Regular and thorough calibration of your HPLC system is essential.[4][5][6]
-
Sample Preparation: Inconsistent sample handling can introduce significant errors.[5]
-
Solution: Implement and strictly follow a standardized sample preparation protocol.[5] Ensure accurate weighing, complete dissolution, and consistent filtration of all samples and standards.
-
-
Standard Curve: A poorly constructed calibration curve will lead to inaccurate quantification.
-
Solution: Prepare a series of at least five calibration standards spanning the expected concentration range of your samples. Ensure the calibration curve has a correlation coefficient (r²) of ≥ 0.999.
-
Experimental Protocols
Protocol 1: HPLC Pump Flow Rate Accuracy Calibration
-
Setup: Disconnect the column from the HPLC system.
-
Mobile Phase: Use HPLC-grade water as the mobile phase.
-
Procedure:
-
Set the pump flow rate to 1.0 mL/min.
-
Collect the water from the pump outlet into a 10 mL volumetric flask for a precisely measured time (e.g., 5 minutes) using a calibrated stopwatch.
-
Measure the collected volume.
-
Calculate the flow rate (Volume/Time).
-
-
Acceptance Criteria: The calculated flow rate should be within ±1% of the set flow rate.
Protocol 2: Detector Linearity and Wavelength Accuracy Calibration
-
Standard Preparation: Prepare a stock solution of a suitable standard, such as caffeine, at a known concentration (e.g., 100 µg/mL).[4] Prepare a series of dilutions from the stock solution to create at least five concentration levels.
-
Chromatographic Conditions: Use a C18 column with a mobile phase of methanol and water at a flow rate of 1.0 mL/min. Set the detector to the appropriate wavelength for the standard (e.g., 272 nm for caffeine).[7]
-
Procedure:
-
Inject each standard concentration in triplicate.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. For wavelength accuracy, the measured maximum absorbance should be within ±2 nm of the known maximum absorbance of the standard.
Quantitative Data Summary
Table 1: HPLC Pump Calibration Data (Hypothetical Example)
| Set Flow Rate (mL/min) | Measured Volume (mL) | Time (min) | Calculated Flow Rate (mL/min) | Deviation (%) |
| 1.00 | 10.05 | 10 | 1.005 | +0.5 |
| 2.00 | 20.10 | 10 | 2.010 | +0.5 |
Table 2: Detector Linearity for this compound (Hypothetical Example)
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 1 | 1502 | 1510 | 1498 | 1503 |
| 5 | 7515 | 7490 | 7525 | 7510 |
| 10 | 15030 | 15050 | 15010 | 15030 |
| 25 | 37550 | 37600 | 37500 | 37550 |
| 50 | 75100 | 75200 | 75000 | 75100 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for inaccurate quantitative results.
References
- 1. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipharmaguide.com [ipharmaguide.com]
- 5. How to Calibrate HPLC for Accurate Quantitative Analysis [eureka.patsnap.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Acetylated Glycoside NMR Interpretation
Welcome to the technical support center for the analysis of acetylated glycosides by Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the structural elucidation of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum is overcrowded, especially between 3.5 and 5.5 ppm. How can I simplify it and begin my analysis?
A1: Signal overlap is the most common challenge in the ¹H NMR of glycosides. The ring protons (H-2 to H-6) often resonate in a narrow chemical shift range, leading to complex, overlapping multiplets that are difficult to interpret directly from the 1D spectrum.[1][2]
Troubleshooting Strategy:
-
Identify Key Reporter Signals: Start by locating the more isolated and diagnostic signals.
-
Anomeric Protons (H-1): These are typically found in the downfield region of the carbohydrate signals, from approximately 4.4 to 5.5 ppm.[1][3] They are the best starting point for assigning individual sugar residues.
-
Acetyl Methyl Protons: These appear as sharp singlets in the upfield region, usually around 1.9 to 2.2 ppm.[3][4] The number of these signals and their integration can confirm the number of acetyl groups.
-
-
Utilize 2D NMR: Two-dimensional NMR experiments are essential for resolving overlap by spreading the signals across a second frequency dimension.[5][6] The most common starting points are COSY and TOCSY.
-
Optimize Sample Conditions: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to Pyridine-d₅ or DMSO-d₆) can alter the chemical shifts of certain protons, improving signal dispersion.[7]
The following workflow illustrates a systematic approach to tackling a complex spectrum.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Verbascoside and Brachynoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two naturally occurring phenylpropanoid glycosides: Verbascoside and Brachynoside. While Verbascoside has been extensively studied, data on Brachynoside and its derivatives, such as Brachynoside heptaacetate, is limited. This document summarizes the available quantitative data, outlines experimental protocols for key assays, and visualizes relevant signaling pathways to offer a comprehensive overview for research and drug development purposes.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of Verbascoside. At present, specific quantitative data such as IC50 and MIC values for Brachynoside and its heptaacetate derivative are not widely reported in publicly accessible scientific literature.
Table 1: Anticancer Activity of Verbascoside
| Cell Line | Activity Metric | Value | Reference |
| MCF-7 (Breast Cancer) | IC50 (24h) | 0.127 µM | [1][2][3] |
| IC50 (48h) | 0.2174 µM | [1][2][3] | |
| IC50 (72h) | 0.2828 µM | [1][2][3] | |
| MDA-MB-231 (Breast Cancer) | IC50 (24h) | 0.1597 µM | [1][2][3] |
| IC50 (48h) | 0.2584 µM | [1][2][3] | |
| IC50 (72h) | 0.2563 µM | [1][2][3] |
Table 2: Antioxidant Activity of Verbascoside
| Assay | Activity Metric | Value | Reference |
| DPPH Radical Scavenging | IC50 | 0.09 ± 0.03 µg/mL | [4] |
| Hydrogen Peroxide (H2O2) Scavenging | IC50 | 2.6 ± 0.36 µg/mL | [4] |
Table 3: Antimicrobial Activity of Verbascoside
| Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Staphylococcus aureus | MIC | 1-4 | |
| Bacillus subtilis | MIC | Not Reported | |
| Enterococcus serolicida | MIC | Not Reported | |
| Gram-negative bacteria | MIC | Inactive | |
| Fungi | MIC | Inactive |
Note: Data for Brachynoside and this compound in these categories are not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to assess the biological activities of these compounds.
Anticancer Activity: Cytotoxicity Assay against MCF-7 Cells
This protocol outlines the determination of the cytotoxic effects of a compound on the MCF-7 breast cancer cell line.
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, the cells are treated with various concentrations of the test compound (e.g., Verbascoside at 0.1, 0.5, 1, 10, 25, 48, and 100 µM) for different time intervals (e.g., 24, 48, and 72 hours).[1][2][3]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CCK-8 kit.[1][2][3] The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[1][2][3]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The discoloration of the DPPH solution indicates the scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes aids in understanding the mechanisms of action. The following diagrams were generated using the DOT language.
References
Comparing the antioxidant capacity of Brachynoside heptaacetate with other phenylpropanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of various phenylpropanoids, a class of natural compounds widely recognized for their health-promoting properties. While this report aims to contextualize the potential antioxidant activity of Brachynoside heptaacetate, a specific derivative, a literature search did not yield specific experimental data for this compound. Therefore, this guide presents data on a range of other relevant phenylpropanoids to serve as a comparative baseline for future research.
Phenylpropanoids are a diverse group of secondary metabolites synthesized by plants, playing a crucial role in defense against pathogens and environmental stressors.[1][2] Their antioxidant properties are of significant interest to the scientific community, with potential applications in the prevention and treatment of diseases associated with oxidative stress.[3] The antioxidant capacity of these compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of phenylpropanoids is commonly quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.[4] The following tables summarize the IC50 values for various phenylpropanoids and related phenolic compounds from different studies, as determined by the DPPH and ABTS radical scavenging assays.
Table 1: DPPH Radical Scavenging Activity of Selected Phenylpropanoids and Phenolic Compounds
| Compound | IC50 (µM) | Reference |
| Verbascoside | 58.1 ± 0.6 | [5] |
| Luteolin | 8.8 ± 0.1 | [6] |
| Catechin | 8.2 ± 0.2 | [6] |
| Ferulic Acid | 19.3 ± 0.4 | [6] |
| Caffeic Acid | 10.2 ± 0.2 | [6] |
| Gallic Acid | 6.2 ± 0.1 | [6] |
| Ascorbic Acid (Standard) | 284.9 ± 1.2 | [5] |
| BHT (Standard) | 202.35 µg/mL | [4] |
Table 2: ABTS Radical Scavenging Activity of Selected Phenylpropanoids and Phenolic Compounds
| Compound | IC50 (µM) | Reference |
| Luteolin | 4.8 ± 0.2 | [6] |
| Catechin | 4.1 ± 0.1 | [6] |
| Ferulic Acid | 8.7 ± 0.3 | [6] |
| Caffeic Acid | 5.1 ± 0.2 | [6] |
| Gallic Acid | 3.5 ± 0.1 | [6] |
| Trolox (Standard) | Not specified | [7] |
Experimental Protocols
The following are detailed methodologies for the most common assays used to evaluate the antioxidant capacity of phenylpropanoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: The test compounds (e.g., this compound, other phenylpropanoids) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction: A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: The FRAP reagent is mixed with the test compound solution.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at a wavelength of around 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known antioxidant like ferrous sulfate (B86663) (FeSO₄) or Trolox.
Signaling Pathways and Experimental Workflow
The antioxidant activity of phenylpropanoids is intrinsically linked to their biosynthesis and their mechanism of action at a molecular level.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway.
The diagram above illustrates the general biosynthetic pathway of phenylpropanoids, starting from the shikimate pathway and leading to the formation of various classes of antioxidant compounds, including flavonoids, lignans, stilbenes, and phenylpropanoid glycosides. Key enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) are involved in this pathway.
Caption: General Workflow for In Vitro Antioxidant Capacity Assays.
This flowchart outlines the typical experimental workflow for assessing the antioxidant capacity of a test compound using common in vitro assays. The process involves preparing the test compound and the reactive species, allowing them to react, and then measuring the outcome to quantify the antioxidant activity.
References
- 1. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism | PLOS One [journals.plos.org]
- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Antioxidant Activity of Phenylpropanoid Glycoside Analog" by Jennifer C. Brown [scarab.bates.edu]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fine structural features and antioxidant capacity of ferulated arabinoxylans extracted from nixtamalized maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassay Specificity: A Comparative Guide to Brachynoside Heptaacetate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of Brachynoside heptaacetate and its potential for cross-reactivity in immunoassays, supported by detailed experimental protocols and logical frameworks for assessing antibody specificity.
This compound, a phenylpropanoid glycoside isolated from Clerodendrum japonicum, belongs to a class of structurally diverse natural products. While specific immunoassay data for this compound is not extensively documented in publicly available literature, an understanding of its structural characteristics allows for an informed assessment of its potential cross-reactivity with other structurally related compounds. This guide will delve into the structural analogues of this compound, outline the principles of immunoassay cross-reactivity, and provide detailed experimental protocols for its evaluation.
Structural Comparison of this compound and Potential Cross-Reactants
The likelihood of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other molecules present in the sample. Antibodies developed against a specific analyte may also recognize and bind to structurally related compounds, leading to inaccurate quantification. This compound shares a core phenylethanoid glycoside structure with several other natural products. The key to predicting potential cross-reactivity lies in comparing the immunogenic epitopes of these molecules.
Table 1: Structural Comparison of this compound and Related Phenylpropanoid Glycosides
| Compound | Core Structure | Glycosidic Linkages | Acyl/Other Modifications | Potential for Cross-Reactivity with this compound Antibody |
| This compound | Phenylethanoid | Specific glycosidic bonds | Seven acetate (B1210297) groups | Target Analyte |
| Brachynoside | Phenylethanoid | Identical to this compound | No acetate groups | High (due to identical core and glycosylation) |
| Acteoside (Verbascoside) | Phenylethanoid | Different glycosidic arrangement | Caffeoyl and rhamnosyl groups | Moderate to High (shared core, but different substitutions) |
| Isoacteoside | Phenylethanoid | Isomer of Acteoside | Caffeoyl and rhamnosyl groups | Moderate to High (shared core, isomeric differences) |
| Forsythoside A | Phenylethanoid | Different glycosidic arrangement | Caffeoyl and rhamnosyl groups | Moderate (shared core, different substitutions) |
| Salidroside | Phenylethanoid | Simpler glycosylation | No acyl groups | Low to Moderate (shared core, but simpler structure) |
Understanding the Signaling Pathway of Cross-Reactivity in Immunoassays
The fundamental principle of a competitive immunoassay, a common format for small molecule detection, involves the competition between the analyte of interest and a labeled tracer for a limited number of antibody binding sites. Cross-reactivity occurs when other compounds, structurally similar to the analyte, also bind to the antibody, thereby displacing the labeled tracer and generating a false-positive signal.
Caption: Competitive immunoassay showing analyte and cross-reactant binding.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an immunoassay for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard.
Protocol 1: Competitive ELISA for Cross-Reactivity Determination
Objective: To determine the percentage cross-reactivity of potential interfering compounds with the this compound antibody.
Materials:
-
Microtiter plates coated with anti-Brachynoside heptaacetate antibody
-
This compound standard solutions
-
Solutions of potential cross-reacting compounds (e.g., Acteoside, Isoacteoside) at various concentrations
-
Enzyme-conjugated this compound (tracer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to generate a standard curve.
-
Sample and Cross-Reactant Preparation: Prepare a series of dilutions for each potential cross-reacting compound.
-
Assay Procedure: a. Add standard solutions, samples, or potential cross-reactant solutions to the antibody-coated wells. b. Add the enzyme-conjugated this compound tracer to each well. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Add the stop solution to terminate the reaction. g. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: a. Plot the absorbance values against the concentration of the this compound standard to generate a standard curve. b. Determine the concentration of each cross-reactant dilution that causes a 50% reduction in the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Brachynoside | 15 | 66.7 |
| Acteoside | 50 | 20 |
| Isoacteoside | 65 | 15.4 |
| Forsythoside A | 120 | 8.3 |
| Salidroside | >1000 | <1 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assessment.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of developing and validating an immunoassay for this compound with a focus on assessing its specificity.
Unraveling the Antioxidant Potential: Brachynoside Heptaacetate in Focus
Currently, there is a significant gap in the scientific literature regarding the antioxidant efficacy of a compound identified as "Brachynoside heptaacetate." Extensive searches for this specific chemical entity have not yielded any published studies detailing its antioxidant activity or comparing its performance against established synthetic antioxidants.
While the specific compound remains elusive in experimental databases, the root name "Brachynoside" and related phytochemicals have been associated with the Clerodendrum genus, a plant family known for its rich composition of bioactive molecules. Specifically, studies on Clerodendron brachyanthum have led to the isolation of various compounds, some of which possess antioxidant properties. However, data directly pertaining to "this compound" is not available.
This guide, therefore, serves to outline the established methodologies and frameworks used to compare novel natural compounds with synthetic antioxidants, which would be applicable should data on this compound become available.
Framework for Antioxidant Efficacy Comparison
A comprehensive comparison of a novel natural antioxidant like this compound with standard synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox would typically involve a battery of in vitro assays. The primary objective of these assays is to quantify the capacity of a compound to neutralize free radicals and inhibit oxidative processes.
Commonly Employed In Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and straightforward methods to assess antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity.
-
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage.
For a thorough evaluation, the results from these assays for this compound would be presented alongside those for BHT, BHA, and Trolox, typically as IC₅₀ values (the concentration of the antioxidant required to inhibit 50% of the radicals) or as equivalents to a standard antioxidant (e.g., Trolox Equivalent Antioxidant Capacity - TEAC).
Hypothetical Data Presentation
In the absence of real data for this compound, the following tables illustrate how such comparative data would be structured for clarity and ease of interpretation by researchers.
Table 1: Comparison of Radical Scavenging Activity (IC₅₀ µg/mL)
| Antioxidant | DPPH Radical Scavenging (IC₅₀) | ABTS Radical Scavenging (IC₅₀) |
| This compound | Data Not Available | Data Not Available |
| BHT | Typical Literature Value | Typical Literature Value |
| BHA | Typical Literature Value | Typical Literature Value |
| Trolox | Typical Literature Value | Typical Literature Value |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay
| Antioxidant | FRAP Value (µM Fe(II)/µg) |
| This compound | Data Not Available |
| BHT | Typical Literature Value |
| BHA | Typical Literature Value |
| Trolox | Typical Literature Value |
Experimental Protocols: A Methodological Blueprint
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are standardized methodologies for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, varying concentrations of the test compound (this compound) and standard antioxidants (BHT, BHA, Trolox) are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
ABTS Radical Scavenging Assay Protocol
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS radical solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound and standards are added to the ABTS radical solution.
-
Incubation: The reaction mixture is incubated for 6 minutes at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and IC₅₀ values are calculated as described for the DPPH assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems and the flow of experimental procedures is essential for clear communication in scientific research.
Hypothetical Antioxidant Signaling Pathway
Should this compound be found to exert its antioxidant effects through cellular mechanisms, a diagram of the relevant signaling pathway, such as the Nrf2-Keap1 pathway (a key regulator of cellular antioxidant responses), would be constructed.
Caption: Hypothetical activation of the Nrf2 antioxidant response pathway by this compound.
General Experimental Workflow for Antioxidant Screening
A standardized workflow ensures a systematic approach to evaluating the antioxidant potential of a novel compound.
Caption: Standardized workflow for in vitro antioxidant activity screening.
Brachynoside Heptaacetate: A Comparative Analysis of In Vivo and In Vitro Effects
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Brachynoside heptaacetate's biological activity. Currently, there is no publicly available experimental data detailing either the in vivo or in vitro effects of this compound.
This compound is identified as a heptaacetate derivative of Brachynoside, a natural glycoside isolated from plants of the Brachystegia genus.[1] The process of acetylation is often employed in medicinal chemistry to potentially enhance the solubility and bioavailability of a parent compound, thereby modifying its biological activity.[1] Chemical suppliers list this compound for research purposes, suggesting its potential application in biochemical and pharmacological studies to investigate its influence on various cellular processes, including enzyme inhibition and receptor binding.[1]
Despite its availability for research, a thorough search of scientific databases and publications has yielded no studies presenting specific data on the biological effects of this compound. Consequently, a comparison of its in vivo and in vitro activities cannot be constructed at this time. This includes a lack of information on:
-
Quantitative Efficacy and Potency: No data on metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are available.
-
Mechanism of Action: The signaling pathways or molecular targets through which this compound may exert its effects have not been elucidated.
-
Pharmacokinetic and Pharmacodynamic Properties: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo is absent.
-
Toxicological Profile: There are no reported studies on the safety and potential toxicity of this compound in any biological system.
Future Research Directions
The absence of data highlights a clear opportunity for future research. A logical experimental workflow to characterize the biological activity of this compound would involve a series of in vitro and subsequent in vivo studies.
References
Comparative Analysis of Brachynoside Heptaacetate from Plant Sources: A Feasibility Assessment
For researchers, scientists, and drug development professionals, a comparative study of a specific phytochemical from various plant sources is invaluable for optimizing isolation, ensuring purity, and understanding its therapeutic potential. This guide aimed to provide a comprehensive comparison of Brachynoside heptaacetate from different plant origins. However, a thorough investigation of available scientific literature reveals a significant lack of specific data required for a direct comparative analysis.
While Brachynoside and its acetylated form, this compound, have been identified in plants of the Clerodendrum genus, there is a notable absence of studies comparing their yield, purity, and biological activities when isolated from different species. This report outlines the available information and highlights the data gaps that currently prevent a full comparative guide.
Plant Sources of Brachynoside and this compound
Brachynoside, a glycoside, was first isolated from the leaves of Clerodendrum brachyanthum .[1] Its acetylated derivative, this compound, has been isolated from Clerodendrum japonicum . The chemical formula for this compound is C45H54O22.
The genus Clerodendrum is known to be a rich source of a variety of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which have been investigated for their pharmacological properties.[2][3][4][5]
Data Presentation: A Critical Lack of Comparative Data
A key requirement for a comparative guide is quantitative data on the yield and purity of the target compound from different sources. Unfortunately, the scientific literature does not currently contain studies that provide this information for Brachynoside or this compound.
Table 1: Comparative Yield and Purity of this compound
| Plant Source | Part Used | Yield (%) | Purity (%) | Analytical Method | Reference |
| Clerodendrum brachyanthum | Leaves | Data Not Available | Data Not Available | Data Not Available | N/A |
| Clerodendrum japonicum | Not Specified | Data Not Available | Data Not Available | Data Not Available | N/A |
As indicated in the table, there is no published data on the percentage yield or purity levels of Brachynoside or this compound from either Clerodendrum brachyanthum or Clerodendrum japonicum.
Experimental Protocols: General Approaches but a Lack of Specificity
Detailed experimental protocols for the extraction, purification, and acetylation of Brachynoside are not explicitly available. However, based on general phytochemical investigation procedures for the Clerodendrum genus, a probable workflow can be inferred.
General Isolation and Purification Workflow
References
- 1. Kayomkom, Clerodendron brachyanthum Schauer, SHORT FLOWER GLORYBOWER : Philippine Medicinal Herbs / Alternative Medicine [stuartxchange.org]
- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Novel Compounds: A Methodological Approach Using Brachynoside Heptaacetate as a Case Study
Introduction:
While specific experimental data on the anti-inflammatory properties of Brachynoside heptaacetate is not currently available in the public domain, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare its potential effects against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the experimental protocols, data presentation structures, and key signaling pathways involved in inflammation that would be essential for such a comparative study.
Comparative Analysis of Anti-inflammatory Activity
To evaluate the anti-inflammatory potential of a novel compound like this compound, its performance would be benchmarked against a standard drug such as Diclofenac across several key assays. The primary endpoints would include the inhibition of inflammatory mediators and enzymes.
Table 1: Comparative In Vitro Anti-inflammatory Effects of this compound and Diclofenac
| Assay | Parameter Measured | This compound (IC₅₀) | Diclofenac (IC₅₀) |
| Nitric Oxide (NO) Production Assay | Inhibition of NO synthesis in LPS-stimulated RAW 264.7 macrophages | Data to be determined | Reference Value |
| Prostaglandin E2 (PGE2) Immunoassay | Inhibition of PGE2 production in LPS-stimulated RAW 264.7 macrophages | Data to be determined | Reference Value |
| Cyclooxygenase (COX-1) Inhibition Assay | Inhibition of COX-1 enzyme activity | Data to be determined | Reference Value |
| Cyclooxygenase (COX-2) Inhibition Assay | Inhibition of COX-2 enzyme activity | Data to be determined | Reference Value |
| Protein Denaturation Inhibition Assay | Inhibition of bovine serum albumin denaturation | Data to be determined | Reference Value |
IC₅₀ (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the measured activity. Lower IC₅₀ values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard in vitro assays for assessing anti-inflammatory activity.[1][2]
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or Diclofenac for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is an indicator of inflammatory response.[3]
-
Principle: This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
Prostaglandin E2 (PGE2) Immunoassay
-
Principle: This assay quantifies the amount of PGE2, a key inflammatory mediator produced via the COX pathway, in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Protocol:
-
The cell culture supernatants are collected after LPS stimulation.
-
The concentration of PGE2 is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
The absorbance is measured, and the PGE2 concentration is calculated based on a standard curve.
-
Cyclooxygenase (COX) Inhibition Assay
This enzymatic assay determines the inhibitory effect of the test compounds on the two isoforms of the COX enzyme, COX-1 and COX-2.[4]
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate into a colored product. The reduction in color intensity in the presence of the test compound indicates enzyme inhibition.
-
Protocol:
-
A commercial COX inhibitor screening assay kit is used.
-
The test compounds (this compound or Diclofenac) are incubated with purified COX-1 or COX-2 enzyme.
-
Arachidonic acid, the substrate, is added to initiate the reaction.
-
The absorbance is measured at the appropriate wavelength to determine the extent of inhibition.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS), COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65 (NF-κB), IκBα, phosphorylated p38, ERK, and JNK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for screening and confirming the anti-inflammatory effects of a novel compound.
References
Brachynoside Heptaacetate vs. Its Aglycone: A Comparative Bioactivity Analysis
A detailed guide for researchers, scientists, and drug development professionals on the potential bioactivity of Brachynoside heptaacetate in comparison to its aglycone form, based on established structure-activity relationships of triterpenoid (B12794562) saponins (B1172615).
This guide provides a comparative overview of the expected bioactivity of this compound versus its aglycone. Due to the limited direct experimental data on this compound, this comparison is built upon the well-documented structure-activity relationships of analogous triterpenoid saponins. The information presented herein is intended to guide future research and experimental design in the exploration of Brachynoside derivatives for therapeutic applications.
Introduction to Brachynoside and its Derivatives
Brachynoside is a triterpenoid saponin, a class of naturally occurring glycosides known for a wide range of biological activities. Saponins consist of a lipid-soluble aglycone (the triterpenoid) and a water-soluble sugar moiety. The specific structure of both the aglycone and the attached sugar chains significantly influences the compound's bioactivity.
This compound is a derivative of Brachynoside where the hydroxyl groups on the sugar moiety and the aglycone are acetylated. This modification is expected to alter its physicochemical properties, such as lipophilicity, which in turn can impact its biological activity.
The aglycone form of Brachynoside is the triterpenoid core that remains after the removal of the sugar chain. The bioactivity of the aglycone is often different from that of the parent glycoside, as the sugar moiety can play a crucial role in receptor binding, cell membrane interactions, and overall pharmacokinetics.
Comparative Bioactivity: A Data-Driven Postulation
While direct comparative bioassay data for this compound and its aglycone is not currently available in the public domain, we can extrapolate potential differences in their biological activities based on extensive research on other triterpenoid saponins. The following table summarizes the anticipated effects of acetylation and deglycosylation on the bioactivity of Brachynoside.
| Feature | Brachynoside (Parent Glycoside) | This compound | Brachynoside Aglycone | Rationale/Supporting Evidence |
| Cytotoxicity | Moderate | Potentially Increased | Variable, often lower than acetylated glycoside | Acetylation of saponins has been reported to increase cytotoxic potency.[1] The sugar moiety and its acylation can be crucial for synergistic cytotoxicity.[2][3] The aglycone alone may have reduced activity compared to the full glycoside in some assays. |
| Lipophilicity | Moderate | High | High | Acetylation removes polar hydroxyl groups, increasing lipid solubility. The aglycone is inherently more lipophilic than the glycoside. |
| Cell Membrane Permeability | Moderate | Potentially Increased | High | Increased lipophilicity from acetylation may enhance the ability to cross cell membranes. Aglycones, being lipophilic, can also exhibit good membrane permeability. |
| Receptor Interaction | Dependent on specific targets | Potentially Altered | Potentially Altered | The sugar moiety and its conformation, which is affected by acetylation, often play a key role in specific receptor binding. The absence of the sugar chain in the aglycone will fundamentally change its interaction with many biological targets. |
| In Vivo Efficacy | Variable | Unknown | Often low due to poor bioavailability | While aglycones can be potent in vitro, their poor water solubility and rapid metabolism often limit their effectiveness in vivo. Glycosylation can sometimes improve pharmacokinetic properties. |
Experimental Protocols: A Guide for In Vitro Assessment
To empirically determine the comparative bioactivity of this compound and its aglycone, a series of in vitro bioassays are recommended. A standard protocol for assessing cytotoxicity, a commonly evaluated activity for saponins, is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound, Brachynoside aglycone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its aglycone in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizing the Comparison: Structural and Workflow Diagrams
To better understand the molecular differences and a typical experimental approach, the following diagrams are provided.
Caption: Structural comparison of Brachynoside and its derivatives.
Caption: Workflow for a comparative cytotoxicity assay (MTT).
Conclusion and Future Directions
Based on the established structure-activity relationships of triterpenoid saponins, it is hypothesized that This compound may exhibit enhanced cytotoxic activity in in vitro bioassays compared to its parent glycoside, Brachynoside, primarily due to increased lipophilicity and potentially altered cell membrane interactions. The bioactivity of the Brachynoside aglycone is expected to be distinct from both glycosylated forms, with its efficacy being highly dependent on the specific biological target and assay conditions.
It is imperative that these hypotheses are tested through direct experimental evaluation. Future research should focus on the synthesis of this compound and its aglycone, followed by a comprehensive panel of bioassays to elucidate their cytotoxic, anti-inflammatory, and other potential therapeutic activities. Such studies will provide the necessary empirical data to validate the postulations presented in this guide and will be instrumental in determining the potential of these compounds in drug discovery and development.
References
A Comparative Analysis of Acetylated Iridoid Glycosides in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the experimental performance of various acetylated iridoid glycosides and related compounds, offering insights into their potential therapeutic applications. Due to the limited availability of direct experimental data for Brachynoside heptaacetate, this document focuses on structurally similar and functionally related iridoid glycosides, providing a valuable comparative context for researchers in the field.
Performance Comparison of Iridoid Glycosides
The following tables summarize the quantitative data from various preclinical studies on the biological activities of different iridoid glycosides.
Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Marker | Results (IC₅₀ or % Inhibition) | Source |
| Iridoid Glycosides Fraction (from Folium syringae) | DSS-induced colitis in rats | MPO activity, TNF-α, IL-8, COX-2 | Significant dose-dependent reduction | [1][2] |
| Geniposidic acid | TPA-induced mouse ear edema | Edema | 91.01% ± 3.87% inhibition | [3] |
| Aucubin | TPA-induced mouse ear edema | Edema | 71.54% ± 5.43% inhibition | [3] |
| H-Loganin | COX-1 Inhibition Assay | COX-1 | IC₅₀ = 3.55 mM | [3] |
| H-Geniposide | COX-1 Inhibition Assay | COX-1 | IC₅₀ = 5.37 mM | [3] |
| H-Aucubin | COX-2 Inhibition Assay | COX-2 | IC₅₀ = 8.83 mM | [3] |
| H-Aucubin | TNF-α Formation Assay | TNF-α | IC₅₀ = 11.2 mM | [3] |
| Gomphandra mollis Iridoid Glycosides (Compounds 9, 10, 15) | Not specified | Not specified | IC₅₀ values from 6.13 to 13.0 μM | [4] |
| Patrinia heterophylla Iridoid (Compound 4) | LPS-stimulated BV-2 cells | Nitric Oxide (NO) | IC₅₀ = 6.48 μM | [5] |
Wound Healing Activity
| Compound | Assay | Cell Line | Results | Source |
| Scropolioside A, Scrophuloside A(4), Scrovalentinoside | In vitro cell growth assay | Human dermal fibroblasts | Stimulation of fibroblast growth, highest at 0.78 µg/mL for Scrophuloside A(4) and Scrovalentinoside | [6][7] |
Neuroprotective Activity
A study on eight different iridoid components in a corticosterone-induced PC12 cell injury model yielded the following comparative findings:[8]
| Compound | Effect on Cell Viability | Effect on Apoptosis | Effect on Intracellular ROS |
| Catalpol (CAT) | Increase | Inhibition | Reduction |
| Genipin (GE) | Increase | Inhibition | Reduction |
| Geniposide (GEN) | Increase | Inhibition | Reduction |
| Geniposidic acid (GPA) | Increase | Inhibition | Reduction |
| Aucubin (AU) | Weaker Increase | Weaker Inhibition | Weaker Reduction |
| Ajugol (AJU) | Weaker Increase | Weaker Inhibition | Weaker Reduction |
| Rehmannioside C (RC) | Weaker Increase | Weaker Inhibition | Weaker Reduction |
| Rehmannioside D (RD) | Increase | Inhibition | Reduction |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assessing the biological activity of iridoid glycosides.
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test iridoid glycosides for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and nitric oxide (NO) production.
-
Quantification of Nitric Oxide: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Wound Healing Assay: In Vitro Fibroblast Proliferation
-
Cell Culture: Human dermal fibroblasts are cultured in an appropriate medium and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the acylated iridoid glycosides. A control group receives the vehicle only.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which determines mitochondrial activity as an indicator of cell viability and proliferation. The absorbance is read, and the results are expressed as a percentage of the control.
Signaling Pathways and Mechanisms of Action
Iridoid glycosides often exert their biological effects by modulating key intracellular signaling pathways. The anti-inflammatory activity of many of these compounds has been linked to the inhibition of the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many iridoid glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[1][2][9]
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in inflammation and other cellular processes. Some iridoids have been found to modulate this pathway, contributing to their anti-inflammatory and other biological effects.
Caption: Modulation of the MAPK signaling pathway by iridoid glycosides.
Conclusion
The experimental data presented in this guide highlight the significant therapeutic potential of acetylated iridoid glycosides and related compounds, particularly in the areas of anti-inflammatory, wound healing, and neuroprotective applications. While direct comparative data for this compound is not currently available in the public domain, the information compiled here on analogous compounds provides a strong foundation for researchers to design future studies, identify promising lead candidates, and elucidate the mechanisms of action for this important class of natural products. The consistent involvement of the NF-κB and MAPK signaling pathways suggests a common mechanistic basis for the observed anti-inflammatory effects, warranting further investigation.
References
- 1. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Iridoids from Patrinia heterophylla and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Wound healing activity of acylated iridoid glycosides from Scrophularia nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Proposed Framework for an Inter-Laboratory Comparison of Brachynoside Heptaacetate Analysis
Introduction:
Brachynoside heptaacetate, a complex glycoside, is of increasing interest to researchers in natural product chemistry and drug development. To ensure the reliability and comparability of analytical data across different research facilities, the establishment of a robust and validated analytical method is paramount. An inter-laboratory comparison (ILC) is a critical step in this validation process, serving to identify and mitigate potential biases in analytical procedures and assess the overall reproducibility of the method.
This guide presents a proposed framework for conducting an inter-laboratory comparison for the quantitative analysis of this compound. As no formal ILC for this specific compound appears in publicly available literature, this document outlines a standardized experimental protocol, presents a hypothetical dataset to illustrate data analysis, and provides detailed visualizations to guide researchers in establishing such a study.
I. Hypothetical Inter-Laboratory Comparison Data
To demonstrate the evaluation process of an ILC, the following table summarizes simulated quantitative data from five hypothetical participating laboratories. The study's objective was to determine the concentration of this compound in a standardized sample provided to all participants. Performance is evaluated using the Z-score, which indicates how many standard deviations an individual result is from the consensus mean.
Table 1: Simulated Results from a Hypothetical Inter-Laboratory Analysis of this compound
| Laboratory | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Z-Score* |
| Lab A | 50.5 | 51.2 | 50.8 | 50.83 | 0.35 | 0.69% | 0.49 |
| Lab B | 48.9 | 49.5 | 49.1 | 49.17 | 0.31 | 0.63% | -1.33 |
| Lab C | 51.8 | 52.5 | 52.0 | 52.10 | 0.36 | 0.69% | 1.89 |
| Lab D | 49.9 | 50.2 | 49.7 | 49.93 | 0.25 | 0.50% | -0.49 |
| Lab E | 50.1 | 50.9 | 50.4 | 50.47 | 0.40 | 0.79% | 0.10 |
| Consensus Mean | 50.50 | ||||||
| Standard Deviation for Proficiency | 0.86 |
*Note: Z-scores are calculated based on the consensus mean of all laboratories and a target standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.
II. Proposed Experimental Protocols
A standardized protocol is essential for a successful ILC. The following proposed method is based on common analytical techniques for steroid acetates and related compounds, primarily utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3]
A. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract this compound from a sample matrix and remove interfering substances.
-
Materials: Standardized this compound sample, Internal Standard (IS) solution (e.g., a stable isotope-labeled analogue), Methanol (B129727) (HPLC grade), Water (HPLC grade), Solid-Phase Extraction (SPE) C18 cartridges.
-
Procedure:
-
Accurately weigh 100 mg of the provided standardized sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes to dissolve the sample.
-
Spike the solution with 50 µL of the Internal Standard solution.
-
Condition an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.
-
Elute the target analyte, this compound, with 5 mL of 90% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.
-
B. UHPLC-MS/MS Analysis
-
Objective: To separate and quantify Brachynoside hentaacetate using UHPLC-MS/MS.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the Internal Standard must be determined and optimized prior to the study.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
C. Quantification and Data Analysis
-
Calibration: Prepare a calibration curve using certified reference standards of Brachynoside hentaacetate at a minimum of five concentration levels.
-
Calculation: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the Internal Standard and interpolating from the calibration curve.
-
Statistical Analysis: The organizing body collects results from all participating laboratories to calculate the consensus mean, standard deviation, and Z-scores for performance evaluation.
III. Visualized Workflows and Pathways
Experimental Workflow for Inter-Laboratory Comparison
The following diagram outlines the key steps in organizing and executing the proposed inter-laboratory comparison study.
References
- 1. Quantitative determination of steroid acetates in pharmaceutical preparations by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and analysis of 17 steroid hormones by ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) in different sex and maturity stages of Antarctic krill (Euphausia superba Dana) | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Brachynoside Heptaacetate: A Comparative Analysis of Its Potential Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Introduction
Brachynoside heptaacetate is a phenylpropanoid glycoside isolated from Clerodendrum japonicum. As a member of this broad class of secondary plant metabolites, it holds potential for various biological activities. However, to date, the specific mechanism of action of this compound has not been elucidated in published scientific literature. This guide provides a comparative analysis of this compound against structurally similar and well-researched phenylpropanoid glycosides: Verbascoside, Forsythoside B, and Echinacoside. By examining their established mechanisms of action, we can infer the potential pathways through which this compound may exert its effects. This document is intended to serve as a valuable resource for researchers investigating new therapeutic agents, offering a foundational understanding and direction for future experimental work.
Structural Similarities and Potential Activities
Phenylpropanoid glycosides are characterized by a phenylethanoid moiety (like hydroxytyrosol) and a phenylpropanoid moiety (like caffeic acid) attached to a sugar core. This structural motif is shared by this compound and the comparator compounds. The primary differences often lie in the specific sugar residues and their linkages. The common polyphenolic nature of these compounds underpins their widely reported antioxidant and anti-inflammatory properties.
Comparative Mechanism of Action: Verbascoside, Forsythoside B, and Echinacoside
Extensive research has illuminated the pathways through which Verbascoside, Forsythoside B, and Echinacoside exert their biological effects, primarily centered around combating oxidative stress and inflammation.
Anti-Inflammatory Pathways
These compounds are known to modulate key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
-
Verbascoside has been shown to exert anti-inflammatory effects by increasing the activity of Tyrosine Phosphatase SHP-1.[1][2][3] This, in turn, down-regulates the TAK-1/JNK/AP-1 signaling pathway, leading to reduced expression of pro-inflammatory enzymes like COX-2 and iNOS.[1][2] Verbascoside also inhibits the PKC/HMGB1/RAGE/NF-κB pathway, mitigating high glucose-induced inflammation.[4][5]
-
Forsythoside B directly inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB.[6][7][8] This leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][8][9]
-
Echinacoside also demonstrates anti-inflammatory properties through the inhibition of the NF-κB pathway, leading to decreased production of nitric oxide (NO) and other inflammatory mediators.[10][11][12]
Antioxidant Mechanisms
The antioxidant activity of these phenylpropanoid glycosides is a key aspect of their therapeutic potential. They can act through direct radical scavenging and by modulating endogenous antioxidant systems.
-
Direct Radical Scavenging: Verbascoside, Forsythoside B, and Echinacoside are potent scavengers of free radicals, including reactive oxygen species (ROS). This activity is attributed to the presence of multiple hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize radicals.
-
Modulation of Endogenous Antioxidant Enzymes: Echinacoside has been shown to upregulate the expression of antioxidant enzymes through the activation of the Nrf2-HO-1 signaling pathway.[11] This pathway is a master regulator of the cellular antioxidant response.
Quantitative Data Comparison
| Compound | Assay | Model | Effect | Concentration/Dose | Reference |
| Verbascoside | DPPH Radical Scavenging | In vitro | IC50: 0.09 ± 0.03 µg/mL | - | |
| H2O2 Scavenging | In vitro | IC50: 2.6 ± 0.36 µg/mL | - | ||
| IL-6 and IL-1β Production | High Glucose-Induced Gingival Cells | Inhibition | Not specified | [4] | |
| Forsythoside B | TNF-α and IL-6 Production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition | Not specified | [6][8] |
| Neuroprotection | Cerebral Ischemia/Reperfusion in rats | Significant | >8 mg/kg | [6] | |
| Echinacoside | NO Production Inhibition | Macrophages | Inhibition | Not specified | [12] |
| Neuroprotection | H2O2-induced PC12 cells | Protection | Not specified |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
A control well contains the solvent and DPPH solution. A blank well contains the test compound and methanol.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO concentration is determined using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is prepared to quantify the amount of nitrite (a stable product of NO) in the supernatant.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.
Protocol:
-
Culture and treat cells as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Use a commercial ELISA kit for the specific cytokine (e.g., TNF-α or IL-6) and follow the manufacturer's instructions.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate that produces a measurable color change.
-
The absorbance is read at the appropriate wavelength, and the cytokine concentration is determined from the standard curve.
Inferred Mechanism of Action for this compound and Future Directions
Given the structural homology of this compound with Verbascoside, Forsythoside B, and Echinacoside, it is highly probable that its mechanism of action also involves the modulation of inflammatory and oxidative stress pathways.
Hypothesized Mechanism of Action:
-
Anti-Inflammatory: this compound likely inhibits the NF-κB signaling pathway, a common target for phenylpropanoid glycosides. This would lead to a reduction in the expression and release of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS. The exact point of intervention in the pathway (e.g., inhibition of IKK, activation of upstream phosphatases) would require experimental validation.
-
Antioxidant: It is expected to possess direct free radical scavenging activity due to its polyphenolic structure. Furthermore, it may enhance the endogenous antioxidant defense system, potentially through the activation of the Nrf2 pathway.
Future Experimental Workflow:
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a comparative analysis with structurally related phenylpropanoid glycosides provides a strong foundation for hypothesizing its biological activities. It is anticipated that this compound will exhibit both antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to empirically validate these hypotheses and unlock the therapeutic potential of this natural compound.
References
- 1. Biological activities of new monohydroxylated brassinosteroid analogues with a carboxylic group in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and free radical scavenging activity of flavonol glycosides from different Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clerodendrum bungei - Plant Finder [missouribotanicalgarden.org]
- 9. 如何成长 Clerodendrum bungei | EarthOne [earthone.io]
- 10. Clerodendrum japonicum | Giant Salvia | Japanese Glorybower | Red Glorybower | plant lust [plantlust.com]
- 11. Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera [mdpi.com]
- 12. Clerodendrum japonicum [asianplant.net]
Evaluating the Specificity of Brachynoside Heptaacetate's Biological Effects: A Comparative Analysis with Related Iridoid Glycosides
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Brachynoside heptaacetate, an iridoid glycoside, belongs to a class of monoterpenoids known for a wide array of biological activities. Due to a lack of specific experimental data on this compound, this guide provides a comparative analysis of its potential biological effects against two well-researched, structurally related iridoid glycosides: Aucubin and Catalpol. This comparison aims to offer a framework for evaluating the potential specificity of this compound by examining the activities and mechanisms of its chemical relatives. The primary biological activities explored are anti-inflammatory and neuroprotective effects, which are prominent features of Aucubin and Catalpol.
Comparative Analysis of Biological Effects
The biological activities of iridoid glycosides are diverse, with significant anti-inflammatory and neuroprotective properties reported for Aucubin and Catalpol.[1][2] While direct quantitative data for this compound is not currently available in public literature, the data for Aucubin and Catalpol provide a benchmark for potential efficacy and specificity.
| Compound | Biological Effect | Assay System | Quantitative Data (IC50/EC50) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Aucubin | Anti-inflammatory | IgE-induced TNF-α production in RBL-2H3 cells | IC50: 0.101 µg/mL | [1] |
| Anti-inflammatory | IgE-induced IL-6 production in RBL-2H3 cells | IC50: 0.19 µg/mL | [1] | |
| Cytotoxicity | Human cancer cell lines (A2780, A549, BGC-823, Bel-7402, HT-29) | IC50: > 10 µM | [1] | |
| Catalpol | Neuroprotection | Against H₂O₂-induced oxidative stress in primary cortical neurons | Effective concentrations: 12.5, 25, and 50 µM (no cytotoxicity observed up to 50 µM) | [3][4] |
| Anti-inflammatory | Against LPS-induced inflammation in BV2 microglia | Effective concentrations: 1, 5, and 25 µM (no cytotoxicity observed up to 25 µM) | [3][4] | |
| Cytotoxicity | HCT116 cells | Effective concentrations for anti-proliferative effects: 25, 50, and 100 µg/ml | [5] |
Key Signaling Pathways
Aucubin and Catalpol exert their biological effects by modulating key intracellular signaling pathways. The specificity of a compound can be inferred from its primary targets within these cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Both Aucubin and Catalpol have been shown to inhibit this pathway, leading to a downstream reduction in pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Aucubin and Catalpol.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth.[7] Catalpol, in particular, has been shown to modulate this pathway, which is relevant to its neuroprotective and anti-cancer effects.[8]
Caption: Modulation of the PI3K/Akt signaling pathway by Catalpol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory and neuroprotective effects of compounds like Aucubin and Catalpol.
Anti-inflammatory Activity Assay (In Vitro)
Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines in cultured cells.
Cell Line: RAW 264.7 murine macrophages or RBL-2H3 rat basophilic leukemia cells.
Protocol:
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Aucubin, 0.001-1 µg/mL) for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL) or IgE, to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to inhibit cytokine production by 50%.
Neuroprotective Activity Assay (In Vitro)
Objective: To assess the protective effect of a test compound against neuronal cell death induced by oxidative stress.
Cell Line: Primary cortical neurons or PC12 cells.
Protocol:
-
Cell Culture and Seeding: Culture and seed cells in a 96-well plate as described for the anti-inflammatory assay.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Catalpol, 1-100 µM) for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂; 100 µM), for 4-6 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the presence of the test compound indicates a neuroprotective effect.
Conclusion
While direct experimental evidence for the biological specificity of this compound is currently lacking, a comparative analysis with the well-characterized iridoid glycosides, Aucubin and Catalpol, offers valuable insights. Both Aucubin and Catalpol demonstrate significant anti-inflammatory and neuroprotective effects, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways.
Future research should focus on direct experimental evaluation of this compound to determine its precise biological targets and therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations. Researchers are encouraged to employ these methodologies to elucidate the specific mechanisms of action of this compound and to compare its potency and specificity against other iridoid glycosides. This will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin | MDPI [mdpi.com]
- 3. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms | MDPI [mdpi.com]
Benchmarking Brachynoside Heptaacetate: A Comparative Analysis of Its Potential Enzyme Inhibitory Activity
For Immediate Release
In the landscape of drug discovery and development, the identification of novel enzyme inhibitors is a critical step toward addressing a multitude of therapeutic challenges. Brachynoside heptaacetate, a phenylpropanoid compound isolated from plants of the Clerodendrum genus, has emerged as a molecule of interest. While direct studies on the enzyme inhibitory profile of this compound are not yet available in the public domain, extensive research on the Clerodendrum genus provides a compelling basis for investigating its potential as an inhibitor of several key enzymes implicated in various disease pathways.
Extracts from various Clerodendrum species have demonstrated significant inhibitory activity against a range of enzymes, including those involved in carbohydrate metabolism (α-amylase and α-glucosidase), lipid digestion (pancreatic lipase), purine (B94841) metabolism (xanthine oxidase), blood pressure regulation (angiotensin-converting enzyme - ACE), neurotransmission (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), and inflammation (lipoxygenase). Given that this compound is a constituent of this genus, it is plausible that it contributes to these observed biological activities.
This guide aims to provide a comparative framework for the potential enzyme inhibitory activities of this compound. By examining the established inhibitors of enzymes that are targeted by Clerodendrum extracts, we can establish a benchmark for future experimental evaluation of this promising natural product.
Potential Enzyme Targets and Established Inhibitors
Based on the documented bioactivities of Clerodendrum extracts, the following enzyme classes represent primary targets for investigating the inhibitory potential of this compound.
Table 1: Potential Enzyme Targets for this compound and Corresponding Known Inhibitors
| Enzyme Target | Therapeutic Area | Known Inhibitors |
| α-Amylase | Diabetes | Acarbose, Miglitol, Voglibose |
| α-Glucosidase | Diabetes | Acarbose, Miglitol, Voglibose |
| Pancreatic Lipase (B570770) | Obesity | Orlistat |
| Xanthine (B1682287) Oxidase | Gout, Hyperuricemia | Allopurinol, Febuxostat |
| Angiotensin-Converting Enzyme (ACE) | Hypertension | Captopril, Enalapril, Lisinopril |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Donepezil, Rivastigmine, Galantamine |
| Lipoxygenase | Inflammation | Zileuton, Meclofenamate |
Experimental Protocols for Enzyme Inhibition Assays
To facilitate the direct comparison of this compound with known inhibitors, standardized and robust experimental protocols are essential. The following section outlines the general methodologies for assessing the inhibitory activity against the potential target enzymes.
α-Amylase Inhibition Assay
The inhibitory activity against α-amylase can be determined by measuring the reduction in the hydrolysis of a starch substrate.
-
Preparation of Reagents:
-
Porcine pancreatic α-amylase solution.
-
Starch solution (e.g., soluble starch from potato).
-
Dinitrosalicylic acid (DNS) color reagent.
-
Sodium phosphate (B84403) buffer (pH 6.9).
-
This compound and a known inhibitor (e.g., Acarbose) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution.
-
After a defined incubation period, stop the reaction by adding the DNS reagent.
-
Boil the mixture to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugar produced.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Preparation of Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution.
-
Sodium phosphate buffer (pH 6.8).
-
This compound and a known inhibitor (e.g., Acarbose) at various concentrations.
-
Sodium carbonate solution to stop the reaction.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor.
-
Add the pNPG substrate to start the reaction.
-
After incubation at a controlled temperature (e.g., 37°C), stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Pancreatic Lipase Inhibition Assay
The inhibitory effect on pancreatic lipase can be assessed using a substrate like p-nitrophenyl palmitate (pNPP).
-
Preparation of Reagents:
-
Porcine pancreatic lipase solution.
-
p-Nitrophenyl palmitate (pNPP) solution.
-
Tris-HCl buffer (pH 8.0).
-
This compound and a known inhibitor (e.g., Orlistat) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with different concentrations of this compound or the known inhibitor.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the increase in absorbance at 405 nm due to the release of p-nitrophenol.
-
Calculate the percentage of inhibition and the IC50 value.
-
Xanthine Oxidase Inhibition Assay
This assay is based on the measurement of uric acid formation from the substrate xanthine.
-
Preparation of Reagents:
-
Xanthine oxidase from bovine milk.
-
Xanthine solution.
-
Phosphate buffer (pH 7.5).
-
This compound and a known inhibitor (e.g., Allopurinol) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor.
-
Start the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the percentage of inhibition and the IC50 value.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The ACE inhibitory activity can be determined using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
-
Preparation of Reagents:
-
ACE from rabbit lung.
-
Hippuryl-histidyl-leucine (HHL) solution.
-
Borate buffer (pH 8.3).
-
This compound and a known inhibitor (e.g., Captopril) at various concentrations.
-
o-Phthaldialdehyde (OPA) reagent for fluorescence detection.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with different concentrations of this compound or the known inhibitor.
-
Add the HHL substrate to initiate the reaction.
-
Stop the reaction with HCl.
-
Measure the liberated hippuric acid, often by a colorimetric or fluorometric method after derivatization.
-
Calculate the percentage of inhibition and the IC50 value.
-
Cholinesterase Inhibition Assay
This assay is based on the Ellman's method, which measures the product of the enzymatic reaction.
-
Preparation of Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
This compound and a known inhibitor (e.g., Donepezil) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound or the known inhibitor.
-
Add the substrate (ATCI or BTCI) and DTNB.
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Lipoxygenase Inhibition Assay
The inhibitory activity against lipoxygenase is determined by measuring the formation of conjugated dienes from a fatty acid substrate.
-
Preparation of Reagents:
-
Lipoxygenase from soybean.
-
Linoleic acid or arachidonic acid as substrate.
-
Borate buffer (pH 9.0).
-
This compound and a known inhibitor (e.g., Zileuton) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with different concentrations of this compound or the known inhibitor.
-
Initiate the reaction by adding the fatty acid substrate.
-
Monitor the increase in absorbance at 234 nm, corresponding to the formation of hydroperoxides.
-
Calculate the percentage of inhibition and the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a test compound.
Caption: Inhibition of carbohydrate-digesting enzymes to reduce glucose absorption.
Caption: Inhibition of pancreatic lipase to reduce fat absorption.
Conclusion and Future Directions
While the direct enzyme inhibitory activity of this compound remains to be experimentally validated, the significant and broad-spectrum inhibitory potential of extracts from its source genus, Clerodendrum, provides a strong rationale for its investigation. The comparative data from known inhibitors and the detailed experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate this compound. Future studies should focus on performing the described in vitro enzyme inhibition assays to determine the specific targets and potency (IC50 values) of this compound. Such data will be invaluable for understanding its mechanism of action and for positioning it within the existing landscape of enzyme inhibitors for various therapeutic applications. The elucidation of its specific inhibitory profile will be a critical step in unlocking the full therapeutic potential of this natural product.
Safety Operating Guide
Proper Disposal Procedures for Brachynoside Heptaacetate
The following provides essential safety and logistical information for the proper disposal of Brachynoside heptaacetate, designed for researchers, scientists, and drug development professionals. This guidance is based on general principles of laboratory safety and chemical waste management.
Disclaimer: The Safety Data Sheet (SDS) for the specific this compound product in your possession is the primary source of safety and disposal information. Always consult the SDS and adhere to your institution's and local environmental regulations for chemical waste disposal.
Immediate Safety and Handling
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling fine powders or aerosols, or if ventilation is inadequate, a respirator may be necessary.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and your laboratory's safety officer.
-
Containment: For liquid spills, use an absorbent material like Chemizorb® to contain the substance.[2] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Cleaning and Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: Collect all contaminated materials (absorbent, PPE, cleaning materials) in a suitable, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[3] It should be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Container Management:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste, ensuring the original label is defaced or removed.[5]
-
-
Final Disposal:
Summary of Chemical and Hazard Data
| Property | Information |
| Chemical Name | This compound |
| Synonyms | Brachyside heptaacetate[8] |
| Molecular Formula | C45H54O22[8] |
| Molecular Weight | 946.9 g/mol [8] |
| Physical State | Solid (assumed, based on typical glycoside acetates) |
| Potential Hazards | May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA based on available data for similar compounds.[2] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[2] |
| First Aid: Ingestion | Rinse mouth. If feeling unwell, call a poison center or doctor. Make victim drink water (two glasses at most).[2] |
| First Aid: Inhalation | Move person into fresh air.[1] |
Disposal Workflow
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. riskassess.com.au [riskassess.com.au]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. griffith.edu.au [griffith.edu.au]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling Brachynoside heptaacetate
This guide provides crucial safety and logistical information for the handling and disposal of Brachynoside heptaacetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling acetylated glycosides and other potentially hazardous laboratory chemicals.
Hazard Assessment
-
Skin and Eye Irritation: Similar compounds can cause irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for various stages of handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat or Chemical-Resistant Coveralls- ANSI-Approved Safety Goggles- N95 Respirator or higher |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves- Laboratory Coat- ANSI-Approved Safety Goggles or Face Shield |
| Experimental Procedures | - Nitrile or Neoprene Gloves- Laboratory Coat- ANSI-Approved Safety Goggles |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Coverall or Apron- ANSI-Approved Safety Goggles and Face Shield- Appropriate Respirator (based on spill size and ventilation) |
| Waste Disposal | - Chemical-Resistant Gloves- Laboratory Coat- ANSI-Approved Safety Goggles |
-
General Laboratory Attire: Always wear a long-sleeved lab coat, long pants, and fully enclosed footwear in the laboratory.[3]
-
Glove Selection: Chemical-resistant gloves are crucial. Nitrile gloves are a good initial choice, but for prolonged handling or in case of a spill, more robust gloves like neoprene or butyl rubber should be used.[4] Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[2] When there is a risk of splashing, safety goggles or a face shield should be worn.[4][5]
-
Respiratory Protection: Use of a certified N95 respirator or a higher level of respiratory protection is recommended when handling the solid compound to prevent inhalation of fine particles.[3][5] All work with the solid compound should be performed in a certified chemical fume hood or a glove box.
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from receipt to disposal.
Experimental Protocols:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name and any known hazards.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound inside a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Wear double gloves, a lab coat, safety goggles, and an N95 respirator.
-
Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
-
-
Solubilization:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the container is sealed.
-
Prepare solutions in the fume hood.
-
-
Experimental Use:
-
Handle all solutions of this compound with care, wearing appropriate PPE (lab coat, gloves, safety glasses).
-
Avoid direct contact with skin and eyes.
-
Spill and Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
Spill Cleanup:
-
Small Spills (Solid):
-
Wear appropriate PPE (double gloves, lab coat, goggles, N95 respirator).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE (double gloves, lab coat, goggles).
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide them with as much information as possible about the spilled substance.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof container designated for solid chemical waste. |
| Solutions of this compound | Collect in a clearly labeled, sealed, and leak-proof container designated for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed container for solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid hazardous waste. |
Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS department.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[7] Never pour this compound solutions down the drain.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. su.se [su.se]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
